Technical Documentation Center

8-Ethoxyquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Ethoxyquinoline-3-carboxylic acid

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 8-Ethoxyquinoline-3-carboxylic acid

An In-depth Technical Guide on the Core Mechanism of Action of 8-Ethoxyquinoline-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of 8-Ethoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. This guide delves into the putative mechanism of action of a specific derivative, 8-Ethoxyquinoline-3-carboxylic acid. In the absence of direct experimental data for this compound, we will construct a scientifically-grounded hypothesis based on the well-established structure-activity relationships of its core components: the quinoline-3-carboxylic acid moiety and the 8-alkoxy substituent. This document will explore potential molecular targets, propose signaling pathways, and provide detailed experimental protocols to validate these hypotheses, thereby offering a roadmap for future research and drug development efforts.

Introduction to the Quinoline Pharmacophore

Quinolines are heterocyclic aromatic compounds that have garnered significant attention in the field of drug discovery due to their versatile biological activities. This diverse range of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, stems from the ability of the quinoline ring system to be readily functionalized at various positions. The resulting derivatives can interact with a multitude of biological targets with high specificity and affinity.

This guide focuses on 8-Ethoxyquinoline-3-carboxylic acid, a molecule that combines two key pharmacophoric features: the quinoline-3-carboxylic acid core and an ethoxy group at the 8-position. While direct studies on this specific molecule are not prevalent in the current literature, a wealth of information on its structural analogs allows us to propose a compelling, albeit putative, mechanism of action.

Deconstruction of the Molecular Scaffold and Putative Mechanisms of Action

The pharmacological profile of 8-Ethoxyquinoline-3-carboxylic acid can be inferred by dissecting its structure into its two primary functional components.

The Quinoline-3-Carboxylic Acid Moiety: A DNA-Targeting Pharmacophore

The quinoline-3-carboxylic acid scaffold is a well-recognized pharmacophore, particularly in the realm of anticancer and antibacterial agents. Several derivatives of 2,4-disubstituted quinoline-3-carboxylic acid have been reported as potent and selective antiproliferative agents.[1][2] A key mechanism through which these compounds are thought to exert their cytotoxic effects is by targeting cellular DNA.

One proposed mechanism is the binding of these molecules to the minor groove of the DNA double helix.[3][4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The planarity of the quinoline ring system facilitates this intercalation between DNA base pairs.

Furthermore, some quinolone-3-carboxylic acids are known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[5] By inhibiting these essential enzymes, the compounds prevent the proper unwinding and replication of bacterial DNA, leading to bacterial cell death. This is the established mechanism of action for the widely used quinolone class of antibiotics.

The 8-Ethoxy Substituent: A Modulator of Activity and Selectivity

The substitution at the 8-position of the quinoline ring is known to significantly influence the biological activity of the molecule. 8-hydroxyquinolines, in particular, are well-documented for their wide range of pharmacological applications, including anticancer, antimicrobial, and neuroprotective effects.[6][7] A primary mechanism contributing to these activities is their ability to chelate metal ions.[6][8][9][10]

The bioactivity of 8-hydroxyquinoline derivatives is often dependent on their ability to form stable complexes with metal ions such as iron, copper, and zinc. This metal chelation can disrupt essential cellular processes that rely on these metals as cofactors. For instance, the chelation of iron can inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby contributing to the antiproliferative effects of these compounds.

The presence of an ethoxy group at the 8-position, as in 8-Ethoxyquinoline-3-carboxylic acid, is an interesting structural modification. While it lacks the ionizable proton of a hydroxyl group, the oxygen atom of the ethoxy group can still participate in metal coordination. The lipophilicity of the ethoxy group can also influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Hypothesized Signaling Pathways and Molecular Interactions

Based on the analysis of its structural components, we can propose two primary, and potentially interconnected, mechanisms of action for 8-Ethoxyquinoline-3-carboxylic acid.

Putative Anticancer Mechanism

The anticancer activity of 8-Ethoxyquinoline-3-carboxylic acid is likely to be multifactorial, involving both direct DNA interaction and the disruption of metal homeostasis.

anticancer_mechanism cluster_cell Cancer Cell compound 8-Ethoxyquinoline- 3-carboxylic acid dna Nuclear DNA compound->dna Minor Groove Binding metal_ions Intracellular Metal Ions (Fe, Cu) compound->metal_ions Chelation apoptosis Apoptosis dna->apoptosis Replication/Transcription Inhibition enzyme Metalloenzyme (e.g., Ribonucleotide Reductase) metal_ions->enzyme Cofactor for enzyme->apoptosis Inhibition of DNA Synthesis

Caption: Putative anticancer mechanism of 8-Ethoxyquinoline-3-carboxylic acid.

Putative Antibacterial Mechanism

The antibacterial action is likely to be centered on the inhibition of essential bacterial enzymes.

antibacterial_mechanism cluster_bacterium Bacterial Cell compound 8-Ethoxyquinoline- 3-carboxylic acid topoisomerase Bacterial Topoisomerase II (DNA Gyrase/Topo IV) compound->topoisomerase Inhibition dna_replication DNA Replication topoisomerase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Putative antibacterial mechanism of 8-Ethoxyquinoline-3-carboxylic acid.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms of action, a series of in vitro experiments are recommended.

DNA Intercalation Assay

This assay determines the ability of the compound to bind to DNA.

Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also binds to DNA will displace EtBr, leading to a decrease in fluorescence.

Protocol:

  • Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

  • Add EtBr to the ctDNA solution and allow it to equilibrate.

  • Measure the initial fluorescence of the ctDNA-EtBr complex.

  • Add increasing concentrations of 8-Ethoxyquinoline-3-carboxylic acid to the solution.

  • After each addition, incubate for a short period and measure the fluorescence.

  • A decrease in fluorescence intensity indicates that the compound is displacing EtBr and binding to the DNA.

Topoisomerase II Inhibition Assay

This assay assesses the inhibitory effect of the compound on topoisomerase II activity.

Principle: Topoisomerase II relaxes supercoiled DNA. This activity can be monitored by agarose gel electrophoresis, as the relaxed form of DNA migrates slower than the supercoiled form.

Protocol:

  • Incubate supercoiled plasmid DNA with human or bacterial topoisomerase II in the presence of ATP.

  • In parallel reactions, include varying concentrations of 8-Ethoxyquinoline-3-carboxylic acid.

  • A known topoisomerase II inhibitor (e.g., etoposide for human, ciprofloxacin for bacterial) should be used as a positive control.

  • Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 8-Ethoxyquinoline-3-carboxylic acid for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Perform serial dilutions of 8-Ethoxyquinoline-3-carboxylic acid in a liquid growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate overnight at the optimal growth temperature for the bacterium.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Data Presentation

The following tables summarize the expected outcomes from the proposed experiments, based on the activities of structurally related compounds.

Table 1: Hypothetical Anticancer Activity of 8-Ethoxyquinoline-3-carboxylic acid

Cell LinePutative IC50 (µM)
MCF-7 (Breast Cancer)5 - 20
HeLa (Cervical Cancer)10 - 30
A549 (Lung Cancer)15 - 40

Table 2: Hypothetical Antibacterial Activity of 8-Ethoxyquinoline-3-carboxylic acid

Bacterial StrainPutative MIC (µg/mL)
Escherichia coli16 - 64
Staphylococcus aureus8 - 32
Pseudomonas aeruginosa>128

Conclusion

While direct experimental evidence for the mechanism of action of 8-Ethoxyquinoline-3-carboxylic acid is currently lacking, a thorough analysis of its structural components allows for the formulation of a strong scientific hypothesis. The proposed dual mechanism, involving DNA binding and potential topoisomerase inhibition, coupled with the modulatory effects of the 8-ethoxy group, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the full pharmacological potential of this and related quinoline derivatives. Such studies are crucial for the rational design and development of novel therapeutic agents.

References

  • Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. (n.d.). Structures of quinoline and 8-substituted quinolines. [Link]

  • MDPI. (2010). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2021). (PDF) Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". [Link]

  • PubMed. (1972). Secondary mechanisms of antifungal action of substituted 8-quinolinols. 3. 5,7,8-Substituted quinolines. [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • ResearchGate. (2025). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

  • Bentham Science. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

  • MDPI. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. [Link]

Sources

Exploratory

8-Ethoxyquinoline-3-carboxylic acid chemical structure and physicochemical properties

An In-depth Technical Guide to 8-Ethoxyquinoline-3-carboxylic Acid for Advanced Research Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 8-Ethoxyquinoline-3-carboxylic Acid for Advanced Research

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing molecules that target specific biological pathways. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, serving as key building blocks for agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and oncological applications.[1][2] This guide focuses on a specific, functionalized derivative: 8-Ethoxyquinoline-3-carboxylic acid. We will provide an in-depth analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and its potential applications for researchers in drug development.

Chemical Identity and Molecular Structure

8-Ethoxyquinoline-3-carboxylic acid is a derivative of the core quinoline structure, functionalized with an ethoxy group at the 8-position and a carboxylic acid at the 3-position. These modifications are not merely decorative; the ethoxy group can modulate lipophilicity and metabolic stability, while the carboxylic acid provides a crucial handle for hydrogen bonding, salt formation, and further chemical derivatization.

IUPAC Name: 8-Ethoxyquinoline-3-carboxylic acid[3] CAS Number: 71082-57-0[4] Molecular Formula: C₁₂H₁₁NO₃[4]

The fundamental structure consists of a fused benzene and pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the carboxylic acid group, influences the electron density distribution across the entire molecule, impacting its reactivity and biological interactions.

Caption: 2D structure of 8-Ethoxyquinoline-3-carboxylic acid.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development.

PropertyValueSource
Molecular Weight 217.22 g/mol [4]
Molecular Formula C₁₂H₁₁NO₃[4]
Physical Form Solid (predicted)General chemical principles
Solubility Expected to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[5]
pKa The carboxylic acid proton is predicted to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The quinoline nitrogen is weakly basic.[6][7]
SMILES Code O=C(C1=CC2=CC=CC(OCC)=C2N=C1)O[4]

Note: Experimental data for melting point and specific solubility values are not widely published. The provided information is based on data for analogous structures and established chemical principles.[5][8]

Synthesis and Purification: A Proposed Protocol

While numerous methods exist for constructing the quinoline core, a robust and adaptable approach is often desired in a research setting. Below, we outline a logical, multi-step synthetic protocol for 8-Ethoxyquinoline-3-carboxylic acid, based on the well-established Gould-Jacobs reaction, followed by standard functional group manipulations. This proposed pathway provides a reliable framework for laboratory synthesis.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis. The target molecule can be disconnected at the carboxylic acid, suggesting a precursor like an ester, which is a common intermediate in quinoline synthesis. The quinoline core itself can be formed from a substituted aniline and a malonic acid derivative.

retrosynthesis target 8-Ethoxyquinoline-3-carboxylic acid ester Ethyl 8-Ethoxyquinoline-3-carboxylate target->ester Hydrolysis cyclized Ethyl 4-hydroxy-8-ethoxyquinoline-3-carboxylate ester->cyclized Deoxygenation/ Aromatization aniline_deriv 2-Ethoxyaniline cyclized->aniline_deriv Gould-Jacobs Cyclization malonate_deriv Diethyl (ethoxymethylene)malonate cyclized->malonate_deriv Gould-Jacobs Cyclization

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis Workflow

This protocol is designed as a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Gould-Jacobs Reaction to form Quinoline Core

  • Rationale: This classic reaction reliably constructs the 4-hydroxyquinoline scaffold from an aniline and a diethyl malonate derivative. The high temperature facilitates the initial condensation and subsequent thermal cyclization.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture at 140-150 °C for 2 hours. Ethanol will be evolved as a byproduct.

    • Increase the temperature to 240-250 °C by immersing the flask in a high-temperature oil bath or sand bath. Use an air condenser to allow ethanol to escape while preventing loss of higher-boiling reactants.

    • Maintain this temperature for 30 minutes to facilitate the thermal cyclization.

    • Cool the reaction mixture to room temperature. The crude product, ethyl 4-hydroxy-8-ethoxyquinoline-3-carboxylate, should solidify upon cooling.

    • Purify the solid by recrystallization from ethanol or diphenyl ether.

Step 2: Deoxygenation/Aromatization

  • Rationale: To arrive at the fully aromatic quinoline ring, the 4-hydroxy group must be removed. This is typically a two-step process involving conversion to a chloro intermediate followed by reduction.

  • Protocol:

    • Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the crude ethyl 4-chloro-8-ethoxyquinoline-3-carboxylate.

    • Filter the solid, wash with water, and dry.

    • Dissolve the chloro-intermediate in ethanol, add a palladium on carbon catalyst (Pd/C, 10 mol%), and place the mixture under a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature until the reaction is complete.

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude ethyl 8-ethoxyquinoline-3-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to yield the target carboxylic acid salt, followed by acidification.

  • Protocol:

    • Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer to a pH of ~3-4 with hydrochloric acid (HCl).

    • The target compound, 8-Ethoxyquinoline-3-carboxylic acid, will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

synthesis_workflow aniline 2-Ethoxyaniline step1 Step 1: Gould-Jacobs Reaction (Heat to 250°C) aniline->step1 malonate Diethyl (ethoxymethylene)malonate malonate->step1 intermediate1 Ethyl 4-hydroxy-8-ethoxy- quinoline-3-carboxylate step1->intermediate1 step2a Step 2a: Chlorination (POCl₃, Reflux) intermediate2 Ethyl 4-chloro-8-ethoxy- quinoline-3-carboxylate step2a->intermediate2 step2b Step 2b: Reduction (H₂, Pd/C) intermediate3 Ethyl 8-ethoxyquinoline- 3-carboxylate step2b->intermediate3 step3 Step 3: Saponification (NaOH, then HCl) product 8-Ethoxyquinoline-3-carboxylic acid step3->product intermediate1->step2a intermediate2->step2b intermediate3->step3

Caption: Proposed multi-step synthesis of 8-Ethoxyquinoline-3-carboxylic acid.

Spectroscopic Characterization Profile

Unequivocal structure confirmation relies on spectroscopic analysis. Below are the expected spectral features for 8-Ethoxyquinoline-3-carboxylic acid based on its structure.

  • ¹H NMR: The proton spectrum is expected to be complex but informative.[9]

    • A very broad singlet far downfield (~10-12 ppm) corresponding to the carboxylic acid proton.

    • Aromatic protons on the quinoline core will appear in the ~7.0-9.0 ppm range, showing characteristic coupling patterns. The proton at the 2-position is typically the most deshielded.

    • A quartet at ~4.2 ppm and a triplet at ~1.5 ppm are characteristic of the ethoxy group (-O-CH₂-CH₃).

  • ¹³C NMR: [9]

    • The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the 165-180 ppm range.

    • Aromatic carbons will resonate between ~110-150 ppm.

    • The two carbons of the ethoxy group will be visible in the aliphatic region, with the -O-CH₂- carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm.

  • Infrared (IR) Spectroscopy: [9]

    • A very broad O-H stretch from the carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.

    • A sharp and strong C=O stretch from the carbonyl group around 1700-1725 cm⁻¹.

    • C-H stretches from the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

    • A characteristic C-O stretch from the ethoxy ether linkage around 1200-1250 cm⁻¹.

Applications and Future Research Directions

The quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry. Derivatives have shown significant potential as antiproliferative agents by targeting cancer cells with enhanced selectivity.[2][10] The modification of pKa values through functionalization, as seen with the carboxylic acid group, can enhance drug absorption and concentration in the acidic microenvironment of tumors.[2]

Furthermore, quinoline derivatives are investigated as:

  • Antimicrobial Agents: The core structure is found in many antibacterial and antimalarial drugs.[1][11]

  • Enzyme Inhibitors: They have been successfully developed as inhibitors for enzymes like hematopoietic prostaglandin D synthase (H-PGDS) and protein kinase CK2, which are involved in inflammation and cancer, respectively.[12][13]

  • Pharmaceutical Intermediates: As a versatile building block, 8-Ethoxyquinoline-3-carboxylic acid can be used to synthesize more complex and potent pharmaceutical compounds.[1][14]

Future research should focus on the experimental validation of this compound's biological activity against various cancer cell lines, bacterial strains, and specific enzyme targets. Its potential as a metal-chelating agent, a known property of the related 8-hydroxyquinolines, could also be explored in the context of neurodegenerative diseases.[15]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. doi:10.2174/1871520620999201124214112
  • NextSDS. (n.d.). 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • ReSL, T., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1364-1370. Retrieved from [Link]

  • Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • PubChem. (n.d.). 8-Ethoxyquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • NextSDS. (n.d.). 8-ETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Retrieved from [Link]

  • Clark, J. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). List of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Al-Masoudi, N. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Chemistry Journal, 3(6), 193-206. Retrieved from [Link]

  • Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Retrieved from [Link]

  • ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • El Hafi, M., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Moroccan Journal of Heterocyclic Chemistry, 19(1). Retrieved from [Link]

  • NextSDS. (n.d.). 8-HYDROXYQUINOLINE-3-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kouranov, A. (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways for 8-Ethoxyquinoline-3-carboxylic Acid Derivatives: A Comprehensive Mechanistic and Methodological Guide

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous broad-spectrum antimicrobials, antimalarials, and enzyme inhibitors [4]. Specifically, 8-ethoxyquinoline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous broad-spectrum antimicrobials, antimalarials, and enzyme inhibitors [4]. Specifically, 8-ethoxyquinoline-3-carboxylic acid and its 4-oxo tautomeric derivatives (e.g., 8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) serve as critical, high-value intermediates. The ethoxy substitution at the C8 position precisely modulates lipophilicity and target-site binding, while the C3 carboxylic acid moiety is essential for metal chelation and receptor interaction.

This technical guide details the validated synthetic pathways required to construct these derivatives. By focusing on mechanistic causality and optimized protocols, researchers can implement these self-validating workflows to achieve high-yield, scalable synthesis.

Retrosynthetic Strategy and Mechanistic Rationale

The most robust and atom-economical approach to synthesize 3-carboxyquinolines is the Gould-Jacobs reaction [1]. The retrosynthetic disconnection of the 8-ethoxyquinoline-3-carboxylic acid core leads back to two primary synthons: 2-ethoxyaniline and diethyl ethoxymethylenemalonate (EMME).

  • Synthon Selection (Why EMME?): EMME acts as a highly electrophilic three-carbon synthon. The ethoxy group on EMME is an excellent leaving group, facilitating an initial nucleophilic attack by the aniline nitrogen to form an enamine-ester intermediate.

  • Overcoming the Cyclization Barrier: Historically, the 6π-electrocyclization of the resulting anilinomethylenemalonate required harsh thermal conditions (>250 °C in diphenyl ether) [3]. To improve safety and yield, modern protocols utilize Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's Reagent acts as both a solvent and a potent Lewis/Brønsted acid catalyst, drastically lowering the activation energy for electrophilic aromatic substitution and allowing cyclization at mild temperatures (80–100 °C) [2].

  • Deoxygenation Rationale: The Gould-Jacobs pathway inherently yields a 4-oxo (or 4-hydroxy) quinoline. To access the fully aromatized, non-oxo 8-ethoxyquinoline-3-carboxylic acid, a two-step deoxygenation (chlorination followed by reductive dehalogenation) must be executed.

Experimental Protocols: The Self-Validating System

The following protocols form a continuous workflow. Intermediate purity is verified at each step via physical state changes and TLC, preventing the propagation of byproducts.

Protocol 1: Condensation to Diethyl (2-ethoxyanilino)methylenemalonate
  • Reaction: Combine 1.0 equivalent of 2-ethoxyaniline with 1.1 equivalents of EMME in a round-bottom flask.

  • Activation: Irradiate the neat mixture under microwave (MW) conditions for 7 minutes, or reflux in ethanol for 2 hours [2].

    • Causality: MW heating selectively excites the polar reactants, drastically reducing reaction time from hours to minutes while preventing thermal degradation.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot indicates completion.

  • Workup: Cool the mixture to room temperature. The intermediate typically crystallizes upon cooling. Wash the solid with cold ethanol and dry in vacuo.

Protocol 2: Eaton's Reagent-Catalyzed Cyclization
  • Reaction: Dissolve the intermediate from Protocol 1 in Eaton's Reagent (approx. 5 mL per gram of substrate) [2].

  • Heating: Heat the mixture to 80–100 °C for 2 hours.

    • Causality: The methanesulfonic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon, while P₂O₅ acts as a powerful dehydrating agent, driving the cyclization forward.

  • Workup: Pour the hot mixture carefully over crushed ice. The sudden pH shift and temperature drop force the precipitation of ethyl 8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Filter and wash with water until the filtrate reaches a neutral pH.

Protocol 3: Saponification
  • Reaction: Suspend the ester in a 10% (w/v) aqueous NaOH solution. Heat to reflux for 1-2 hours [3].

  • Workup & Validation: Cool the solution to 0 °C. Acidify dropwise with concentrated HCl to pH 2-3.

    • Causality: The protonation of the carboxylate drastically reduces its aqueous solubility, causing 8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to precipitate as a solid [1]. Filter, wash with cold water, and dry.

Protocol 4: Deoxygenation (Accessing the Fully Aromatized Scaffold)
  • Chlorination: Reflux the 4-oxo compound in neat POCl₃ for 3 hours.

    • Causality: POCl₃ converts the tautomeric 4-hydroxy group into a highly reactive 4-chloro substituent, activating the position for subsequent reductive cleavage. Remove excess POCl₃ in vacuo.

  • Reduction: Dissolve the crude 4-chloro intermediate in methanol. Add 10% Pd/C and a proton sponge (e.g., triethylamine to neutralize generated HCl). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to yield the final 8-ethoxyquinoline-3-carboxylic acid.

Quantitative Data: Cyclization Optimization

The choice of cyclization conditions drastically impacts the yield and purity of the quinoline core. Table 1 summarizes the kinetic and thermodynamic trade-offs observed in literature.

Table 1: Comparative Conditions for the Cyclization of Anilinomethylenemalonates [2, 3]

MethodReagent / SolventTemperature (°C)TimeAverage Yield (%)Mechanistic Advantage
Classical Thermal Diphenyl ether250 - 30020 - 30 min35 - 47%Drives 6π-electrocyclization purely via thermal energy; prone to degradation.
Microwave (MW) Neat2505 - 7 min60 - 70%Rapid, localized dielectric heating prevents prolonged thermal decomposition.
Acid-Catalyzed Eaton's Reagent80 - 1002 hours85 - 92%Lowers activation barrier via electrophilic activation; highest yield and purity.

Visualizations

Pathway A 2-Ethoxyaniline + EMME B Diethyl (2-ethoxyanilino) methylenemalonate A->B Condensation (-EtOH) C Ethyl 8-ethoxy-4-oxo-1,4-dihydro quinoline-3-carboxylate B->C Cyclization (Eaton's Reagent / Heat) D 8-Ethoxy-4-oxo-1,4-dihydro quinoline-3-carboxylic acid C->D Saponification (NaOH, then HCl) E 8-Ethoxy-4-chloroquinoline -3-carboxylic acid D->E Chlorination (POCl3) F 8-Ethoxyquinoline-3-carboxylic acid E->F Reduction (H2, Pd/C)

Mechanistic pathway from 2-ethoxyaniline to 8-ethoxyquinoline-3-carboxylic acid derivatives.

Workflow Step1 Step 1: Condensation Microwave, 7 min or Reflux 2h Step2 Step 2: Electrocyclization Eaton's Reagent, 80-100°C Step1->Step2 Step3 Step 3: Hydrolysis 10% NaOH, Reflux 1-2h Step2->Step3 Step4 Step 4: Deoxygenation POCl3 then Pd/C hydrogenation Step3->Step4 QC Quality Control TLC, NMR, LC-MS validation Step4->QC

Experimental workflow logic for the synthesis of 8-ethoxyquinoline derivatives.

References

  • Gould–Jacobs Reaction Mechanism. Wikipedia. Available at:[Link][1]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI Molecules. Available at:[Link][2]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at:[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 8-Ethoxyquinoline-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic (PK) profile of 8-Ethoxyquinoline-3-carboxylic acid, a representative quinoline carboxylic acid derivative....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic (PK) profile of 8-Ethoxyquinoline-3-carboxylic acid, a representative quinoline carboxylic acid derivative. Quinoline-based molecules are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for mitigating the risks of late-stage clinical failures and improving the cost-effectiveness of drug development.[3] This document outlines the scientific rationale and detailed, field-proven protocols for key in vitro assays, including permeability, metabolic stability, and plasma protein binding. By integrating data from these assays, researchers can construct a robust PK profile to guide lead optimization and predict in vivo performance.

Introduction: The Rationale for Early In Vitro PK Assessment

8-Ethoxyquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold present in numerous approved drugs and clinical candidates.[1] The journey from a promising hit compound to an approved drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[3] Therefore, a foundational understanding of a compound's ADME profile is not merely a regulatory requirement but a strategic imperative in modern drug discovery.[4]

In vitro ADME studies serve as the bedrock of this understanding. They are designed to predict how a drug will be absorbed into the bloodstream, distributed to tissues, metabolized into byproducts, and ultimately excreted.[4] For a molecule like 8-Ethoxyquinoline-3-carboxylic acid, which contains a carboxylic acid moiety, specific attention must be paid to its potential for certain metabolic pathways, such as glucuronidation, and its interaction with transporters.[5]

This guide provides the necessary experimental framework, explaining not just how to conduct the assays but why specific choices are made, ensuring a scientifically rigorous approach to PK characterization.

Predicting Oral Absorption: Permeability Assessment

For an orally administered drug, the ability to cross the intestinal epithelium is the first critical step. We employ a tiered approach to assess permeability, starting with a high-throughput screen followed by a more physiologically relevant, lower-throughput assay.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free assay that predicts passive diffusion, the primary mechanism of absorption for many drugs.[6][7][8] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment. This assay is ideal for early-stage discovery, allowing for the rapid ranking of compounds based on their intrinsic permeability.[6]

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane. An acceptor plate is filled with buffer (pH 7.4).[8]

  • Compound Addition: The test compound (e.g., 10 µM final concentration from a DMSO stock) is added to the donor plate wells.[7]

  • Incubation: The donor plate is placed onto the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours).[6][7]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The relationship between PAMPA and Caco-2 permeability can help diagnose the mechanism of permeation.[7]

Tier 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[9][10] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[9]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21-24 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[9] Only monolayers with acceptable TEER values are used.

  • Bidirectional Transport:

    • A-to-B Transport: The test compound (e.g., 10 µM) is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time (e.g., 2 hours).[11][12] This simulates absorption from the gut into the blood.

    • B-to-A Transport: In a parallel experiment, the compound is added to the basolateral side, and its appearance on the apical side is measured. This indicates active efflux back into the gut lumen.[11]

  • Sample Analysis: Samples from both compartments at various time points are analyzed by LC-MS/MS.

  • Data Interpretation:

    • Papp Calculation: The apparent permeability (Papp) is calculated for both A-to-B and B-to-A directions.

    • Efflux Ratio (ER): Calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[11]

G Start Start: New Compound PAMPA Tier 1: PAMPA Assay (High-Throughput Screen) Start->PAMPA Classify_PAMPA Classify Permeability PAMPA->Classify_PAMPA Caco2 Tier 2: Caco-2 Assay (Bidirectional) Classify_PAMPA->Caco2 High/Moderate Pe Low_Perm Result: Low Predicted Absorption Classify_PAMPA->Low_Perm Low Pe Analyze_Efflux Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) Caco2->Analyze_Efflux High_Perm Result: High Predicted Absorption (Passive Diffusion) Analyze_Efflux->High_Perm ER <= 2 (High Papp) Efflux_Substrate Result: High Permeability, but Efflux Substrate. Potential for low in vivo absorption. Analyze_Efflux->Efflux_Substrate ER > 2 Moderate_Perm Result: Moderate Predicted Absorption Analyze_Efflux->Moderate_Perm ER <= 2 (Moderate Papp)

Caption: Tiered workflow for in vitro permeability assessment.

Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism, and the rate at which a compound is broken down by hepatic enzymes is a key determinant of its half-life and oral bioavailability.[13] We assess this using liver microsomes, which are a subcellular fraction rich in the crucial Cytochrome P450 (CYP) enzymes.[13][14]

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent drug when incubated with liver microsomes and the necessary cofactor, NADPH.[14] The data generated allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[14][15]

  • Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4).[16] The test compound (e.g., 1 µM) is added.

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate.

  • Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[14]

  • Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][15]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.[15]

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
Verapamil (High Control)< 10> 150High
8-Ethoxyquinoline-3-CA 4535Moderate
Warfarin (Low Control)> 90< 15Low

Note: Data for 8-Ethoxyquinoline-3-carboxylic acid is hypothetical for illustrative purposes.

G Start Start: Compound Stability Query Incubate Incubate Compound with Liver Microsomes + NADPH at 37°C Start->Incubate Sample Sample at Multiple Timepoints (e.g., 0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Std Sample->Quench Analyze Analyze Remaining Parent Compound via LC-MS/MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate k, t½, and CLint Plot->Calculate Classify Classify Stability Calculate->Classify Low Result: Low Clearance Classify->Low High t½ Low CLint Moderate Result: Moderate Clearance Classify->Moderate Intermediate t½ & CLint High Result: High Clearance Classify->High Low t½ High CLint

Caption: Workflow for liver microsomal stability assay.

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues.[17] Therefore, determining the fraction unbound (fu) is critical for interpreting PK/PD relationships.[18]

Rapid Equilibrium Dialysis (RED) Assay

The RED method is a widely accepted and robust assay for determining plasma protein binding.[18] It uses a device with two chambers separated by a semipermeable membrane. The drug is added to the plasma-containing chamber, and over time, the free drug equilibrates across the membrane into the buffer-only chamber.[18]

  • Device Setup: A RED device insert, which has a dialysis membrane with an 8 kDa molecular weight cutoff, is placed into a base plate.

  • Sample Addition: Plasma containing the test compound is added to one chamber (the plasma chamber), and an equal volume of buffer (PBS, pH 7.4) is added to the other chamber (the buffer chamber).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for several hours (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium.

  • Sampling & Matrix Matching: After incubation, equal aliquots are removed from both chambers. The buffer sample is mixed with an equal volume of control plasma, and the plasma sample is mixed with an equal volume of buffer. This "matrix matching" is crucial to avoid differential analytical effects (e.g., ion suppression in MS).

  • Protein Precipitation & Analysis: A cold solvent is added to all samples to precipitate proteins. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G initial Buffer Chamber (Buffer Only) membrane Semi-permeable Membrane initial:f0->membrane label_process Incubation at 37°C (Free drug diffuses across membrane) final Buffer Chamber (Unbound Drug Only) membrane2 Semi-permeable Membrane final:f0->membrane2 membrane->initial:f1 membrane2->final:f1

Caption: Diagram illustrating the principle of RED assay.

Data Integration and Conclusion

Characterizing the in vitro pharmacokinetics of 8-Ethoxyquinoline-3-carboxylic acid requires a multi-assay approach. By systematically evaluating its permeability, metabolic stability, and plasma protein binding, we can construct a comprehensive profile that informs its potential as a drug candidate.

  • High permeability in both PAMPA and Caco-2 assays, coupled with a low efflux ratio , suggests good potential for oral absorption.

  • Moderate to low metabolic stability in liver microsomes indicates the compound may have an acceptable in vivo half-life, avoiding rapid first-pass clearance.

  • Plasma protein binding data is essential for context. A high fraction unbound (e.g., >10%) means a larger proportion of the drug is available to exert its therapeutic effect.

Together, these data points provide a predictive snapshot of the compound's likely in vivo behavior, enabling data-driven decisions in the drug discovery cascade. This structured, mechanistically-grounded approach ensures scientific integrity and maximizes the potential for identifying candidates with favorable pharmacokinetic profiles.

References

  • Wernevik, J., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope.
  • Unknown. (n.d.). Caco2 assay protocol. Source not specified.
  • Unknown. (n.d.). Determination of the Plasma Protein Binding of New Psychoactive Substances. Source not specified.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Evotec. (n.d.). Cyprotex Microsomal Stability Fact Sheet. Evotec.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Charnwood Discovery.
  • PMC. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability. PMC.
  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • Inotiv. (n.d.). utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Inotiv.
  • Xiao, J., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.
  • Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

Foundational

An In-depth Technical Guide to 8-Ethoxyquinoline-3-carboxylic acid: Physicochemical Properties and Strategic Applications

This guide provides a comprehensive technical overview of 8-Ethoxyquinoline-3-carboxylic acid, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in the field of drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 8-Ethoxyquinoline-3-carboxylic acid, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in the field of drug development. This document will delve into its core physicochemical properties, including its molecular weight and solvent solubility, and offer insights into its synthesis, purification, and analytical characterization. Furthermore, it will explore the compound's potential applications, drawing from the broader understanding of the quinoline scaffold in medicinal chemistry.

Core Molecular and Physicochemical Profile

8-Ethoxyquinoline-3-carboxylic acid, with the CAS Number 71082-57-0, is a quinoline derivative characterized by an ethoxy group at the 8th position and a carboxylic acid moiety at the 3rd position. These functional groups play a crucial role in defining its chemical behavior and potential biological activity.

Table 1: Core Properties of 8-Ethoxyquinoline-3-carboxylic acid

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
CAS Number 71082-57-0[1]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Solvent Solubility Profile

The solubility of 8-Ethoxyquinoline-3-carboxylic acid is a critical parameter for its application in experimental settings. While specific quantitative solubility data is not extensively published, an informed estimation can be made based on the general principles of solubility for carboxylic acids and quinoline derivatives. The presence of the polar carboxylic acid group suggests some solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the aromatic quinoline core and the ethoxy group contribute to its lipophilicity, indicating potential solubility in organic solvents.

The solubility of quinoline carboxylic acids is known to be pH-dependent. In acidic conditions, the carboxylic acid group remains protonated, which can limit aqueous solubility. As the pH increases towards and above the pKa of the carboxylic acid, the compound will deprotonate to form a more water-soluble carboxylate salt.

Table 2: Predicted and Estimated Solubility of 8-Ethoxyquinoline-3-carboxylic acid

SolventPredicted SolubilityRationale and Expert Insights
Water Sparingly solubleThe carboxylic acid group can engage in hydrogen bonding with water, but the larger hydrophobic quinoline ring system limits overall aqueous solubility at neutral pH. Solubility is expected to increase significantly in basic aqueous solutions due to salt formation.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities.
Ethanol Moderately SolubleEthanol's polarity and ability to hydrogen bond should allow for moderate dissolution.
Methanol Moderately SolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
Acetone Slightly to Moderately SolubleAcetone, a polar aprotic solvent, is expected to show some solvating capacity for this compound.

It is imperative for researchers to experimentally determine the solubility in their specific solvent systems to ensure accurate and reproducible results.

Synthesis and Purification Strategies

The synthesis of 8-Ethoxyquinoline-3-carboxylic acid can be approached through established methods for quinoline synthesis, with the Gould-Jacobs reaction being a particularly relevant pathway.[2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Proposed Synthetic Protocol: Modified Gould-Jacobs Reaction

This protocol outlines a plausible synthetic route for 8-Ethoxyquinoline-3-carboxylic acid, starting from 2-amino-3-ethoxyphenol.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 2-amino-3-ethoxyphenol 2-amino-3-ethoxyphenol Intermediate_A Anilidomethylenemalonate Intermediate 2-amino-3-ethoxyphenol->Intermediate_A Heat Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 8-ethoxy-4-hydroxyquinoline -3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., Dowtherm A) Final_Product 8-Ethoxyquinoline-3-carboxylic acid Intermediate_B->Final_Product NaOH, H₂O/EtOH then H⁺ workup caption Proposed Synthesis of 8-Ethoxyquinoline-3-carboxylic acid

Caption: Proposed workflow for the synthesis of 8-Ethoxyquinoline-3-carboxylic acid.

Step-by-Step Methodology:

  • Condensation: 2-amino-3-ethoxyphenol is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation reaction and the removal of ethanol, yielding the corresponding anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated at a high temperature, typically in a high-boiling solvent such as Dowtherm A, to induce an intramolecular cyclization. This step forms the quinoline ring system, resulting in ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is subjected to basic hydrolysis using a solution of sodium hydroxide in a mixture of water and ethanol. This saponification step converts the ester to the corresponding carboxylate salt.

  • Acidification: The reaction mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate, leading to the precipitation of the final product, 8-Ethoxyquinoline-3-carboxylic acid.

Purification by Recrystallization

The crude 8-Ethoxyquinoline-3-carboxylic acid can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for successful recrystallization.

Protocol for Recrystallization:

  • Solvent Screening: Small-scale solubility tests should be performed with various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone) to identify a suitable solvent or solvent pair. An ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at room temperature.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 8-Ethoxyquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Quinoline Protons: Aromatic protons on the quinoline ring are expected to appear in the range of δ 7.0-9.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, often above δ 12.0 ppm.

  • Ethoxy Protons: The ethoxy group will exhibit a triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region, typically around δ 1.4 and δ 4.1 ppm, respectively.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Quinoline Carbons: Aromatic carbons will resonate in the region of δ 110-160 ppm.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-175 ppm.

  • Ethoxy Carbons: The carbons of the ethoxy group will be found in the upfield region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 15 ppm.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 8-Ethoxyquinoline-3-carboxylic acid to determine its purity and quantify its concentration.

Proposed HPLC Method:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is recommended. The addition of an acid to the mobile phase helps to ensure good peak shape for the carboxylic acid.[1]

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (typically around 254 nm or a wavelength determined by UV-Vis spectroscopy) would be appropriate.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolve in Mobile Phase/Methanol) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Preparation->HPLC_System Detection UV Detection (e.g., 254 nm) HPLC_System->Detection Data_Analysis Data Analysis (Purity/Quantification) Detection->Data_Analysis caption General HPLC Workflow for Analysis

Caption: General workflow for the HPLC analysis of 8-Ethoxyquinoline-3-carboxylic acid.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The 8-alkoxy substitution, in particular, has been explored for its potential to modulate the pharmacological profile of quinoline-based compounds.

Potential as an Antimicrobial Agent

Derivatives of 8-hydroxyquinoline are well-known for their antimicrobial properties, which are often attributed to their ability to chelate metal ions essential for microbial growth.[7] The 8-ethoxy group in 8-Ethoxyquinoline-3-carboxylic acid may influence its lipophilicity and cell permeability, potentially impacting its antimicrobial efficacy. Studies on related 8-alkoxyquinolone-3-carboxylic acids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Anticancer and Antiproliferative Potential

Various quinoline carboxylic acid derivatives have been investigated for their anticancer properties.[9] These compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[10] The specific substitution pattern of 8-Ethoxyquinoline-3-carboxylic acid makes it a candidate for screening in anticancer assays.

Kinase Inhibition

The quinoline core is a common scaffold in the design of kinase inhibitors. The structural features of 8-Ethoxyquinoline-3-carboxylic acid, including its heterocyclic nature and the presence of hydrogen bond donors and acceptors, suggest its potential to interact with the ATP-binding site of various kinases. Further investigation into its inhibitory activity against a panel of kinases could reveal novel therapeutic opportunities.

Conclusion

8-Ethoxyquinoline-3-carboxylic acid is a versatile heterocyclic compound with a promising profile for applications in drug discovery and development. This guide has provided a comprehensive overview of its molecular and physicochemical properties, along with proposed methodologies for its synthesis, purification, and analysis. While further experimental validation is required to fully elucidate its solubility profile and biological activities, the information presented herein serves as a valuable resource for researchers and scientists working with this and related quinoline derivatives. The exploration of its potential as an antimicrobial, anticancer, and kinase-inhibiting agent warrants continued investigation.

References

  • Benchchem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BLD Pharm. (n.d.). 71082-57-0|8-Ethoxyquinoline-3-carboxylic acid.
  • PubMed. (n.d.). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents.
  • (PDF)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. (n.d.).
  • EvitaChem. (n.d.). Buy 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (EVT-5715628).
  • Google Patents. (n.d.).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (2025).
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • wikidoc. (2012). Gould-Jacobs reaction.
  • Benchchem. (2025).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • UNCW Institutional Repository. (n.d.).
  • Biotage. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC. (2016).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Benchchem. (n.d.). 8-Ethoxyquinoline-7-carboxylic acid | 62189-87-1.
  • UNCW. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Deriv
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022).
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025).
  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed. (2021).
  • ResearchGate. (2020).
  • Unipd. (2024). Predicting drug solubility in organic solvents mixtures.
  • ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical f.
  • Discovery of novel BTK inhibitors with carboxylic acids - PubMed. (2017).
  • Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline for synthesis 148-24-3.

Sources

Exploratory

Investigating the Biological Activity of 8-Ethoxyquinoline-3-carboxylic acid in Cell Cultures: A Strategic Approach

An In-Depth Technical Guide Preamble: The Quinoline Scaffold as a Foundation for Bioactivity The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: The Quinoline Scaffold as a Foundation for Bioactivity

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a vast spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been extensively developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects.[2]

This guide focuses on a specific, less-characterized derivative: 8-Ethoxyquinoline-3-carboxylic acid . While direct, extensive studies on this exact molecule are not widely published, we can infer its potential biological activities by examining structurally related compounds. Specifically, the literature on quinoline-3-carboxylic acids and 8-hydroxyquinolines provides a robust foundation for forming testable hypotheses and designing a rigorous, multi-phase experimental plan to elucidate its function in cell culture models.

Our investigation will be guided by two primary hypotheses derived from the broader quinoline family:

  • Anticancer Potential: Many quinoline-3-carboxylic acid derivatives exhibit potent antiproliferative and cytotoxic activity against various cancer cell lines, potentially through mechanisms like protein kinase inhibition or DNA interaction.[5][6][7][8]

  • Modulation of Inflammatory Responses: The quinoline core is also associated with anti-inflammatory properties, suggesting a potential role in regulating cellular inflammatory pathways.[9][10]

This document provides a comprehensive, field-proven workflow for characterizing the biological activity of 8-Ethoxyquinoline-3-carboxylic acid, from initial cytotoxicity screening to mechanistic deep dives.

Phase 1: Foundational Analysis - Cytotoxicity and Selectivity Profiling

Expert Rationale: Before any mechanistic study, it is imperative to establish the fundamental effect of a compound on cell viability. This initial phase determines whether the compound is inert, cytostatic (inhibits growth), or cytotoxic (induces cell death) and at what concentrations these effects occur. We employ a panel of both cancerous and non-cancerous cell lines to establish a preliminary "selectivity index"—a crucial parameter in early-stage drug discovery that indicates whether the compound preferentially affects cancer cells over healthy ones.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve 8-Ethoxyquinoline-3- carboxylic acid in DMSO (10 mM Stock) Treat Treat with serial dilutions of compound (e.g., 0.1 to 100 µM) + Vehicle Control (DMSO) Compound->Treat Cells Culture Cancer Cell Panel (e.g., MCF-7, HCT-116, A549) & Non-Cancerous Control (HEK293) Seed Seed cells in 96-well plates (5,000-10,000 cells/well) Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) Incubate->MTT Formazan Incubate 2-4 hours to allow formazan crystal formation MTT->Formazan Solubilize Solubilize crystals with Detergent/DMSO Formazan->Solubilize Read Measure absorbance at 570 nm using a plate reader Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot dose-response curve (Viability vs. log[Concentration]) Calculate->Plot IC50 Determine IC50 value (Half-maximal Inhibitory Concentration) Plot->IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 8-Ethoxyquinoline-3-carboxylic acid from a 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., ≤0.5%).

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control."

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineTypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
HCT-116Colon Cancer22.5
K-562Leukemia18.9
HEK293Non-cancerous Kidney>100

Interpretation: An IC50 value significantly lower in cancer cell lines compared to the non-cancerous line (as shown above) suggests cancer-selective cytotoxicity and provides a strong rationale for proceeding to mechanistic studies.

Phase 2: Elucidating the Antiproliferative Mechanism

Expert Rationale: If Phase 1 reveals significant cytotoxicity, the next logical step is to determine how the compound is inhibiting cell growth. Is it inducing programmed cell death (apoptosis), or is it halting the cell division cycle (cell cycle arrest)? These are not mutually exclusive events. Flow cytometry is a powerful tool for dissecting these processes at the single-cell level.

Experimental Decision Tree

G Start Phase 1 Result: Compound is Cytotoxic (IC50 < 30 µM) Apoptosis Annexin V / Propidium Iodide (PI) Staining to Quantify Apoptosis Start->Apoptosis CellCycle Propidium Iodide (PI) Staining with RNase Treatment for Cell Cycle Analysis Start->CellCycle ResultA Increased Annexin V+ cells: Compound induces apoptosis Apoptosis->ResultA ResultB Arrest at G1, S, or G2/M phase: Compound inhibits cell cycle progression CellCycle->ResultB ResultC Both apoptosis and cell cycle arrest observed

Caption: Decision tree for investigating the mode of cell death.

Protocol: Apoptosis Assessment via Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with 8-Ethoxyquinoline-3-carboxylic acid at concentrations around the IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Interpretation: A significant increase in the Annexin V-positive populations compared to the vehicle control confirms that the compound induces apoptosis. This finding would justify further investigation into specific apoptotic signaling pathways.

Phase 3: Mechanistic Target Exploration

Expert Rationale: With evidence of apoptosis or cell cycle arrest, we now delve into more specific molecular mechanisms. Based on the activities of related quinoline structures, we can prioritize several potential pathways.

  • Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid are known inhibitors of protein kinase CK2, a kinase often overexpressed in cancer that promotes cell survival.[7][11]

  • DNA Interaction: Some quinoline derivatives function as DNA minor groove-binding agents, disrupting DNA replication and transcription.[8]

  • Induction of Oxidative Stress: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[12][13] Metal chelation can disrupt metalloenzyme function or, by complexing with intracellular copper, catalyze the generation of cytotoxic reactive oxygen species (ROS).[12]

Potential Signaling Pathway: CK2 Inhibition

G cluster_pro_survival Pro-Survival Signaling Compound 8-Ethoxyquinoline- 3-carboxylic acid CK2 Protein Kinase CK2 Compound->CK2 Inhibition ProSurvival Phosphorylation of Pro-Survival Proteins (e.g., Akt, IκB) CK2->ProSurvival ApoptosisInhibition Inhibition of Apoptosis ProSurvival->ApoptosisInhibition Inhibits Apoptosis Apoptosis ApoptosisInhibition->Apoptosis

Caption: Hypothesized pathway of apoptosis induction via CK2 inhibition.

Recommended Mechanistic Assays
  • In Vitro Kinase Assay: To directly test the inhibitory effect of the compound on recombinant human CK2 enzyme activity. A positive result here is strong evidence of direct target engagement.

  • Cellular ROS Detection: Treat cells with the compound and a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate). An increase in fluorescence, measurable by flow cytometry or plate reader, indicates a rise in intracellular ROS levels.

  • Western Blot Analysis: Probe for key proteins in the apoptosis pathway (e.g., cleaved Caspase-3, PARP cleavage) and pathways modulated by CK2 (e.g., phosphorylation of Akt or IκBα) to confirm the cellular consequences of target engagement.

Phase 4: Assessment of Anti-Inflammatory Activity

Expert Rationale: Independent of its anticancer potential, the compound may possess anti-inflammatory properties, a known activity for some quinoline derivatives.[9][10] This is typically assessed using a macrophage cell line (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 8-Ethoxyquinoline-3-carboxylic acid for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Include a positive control inhibitor, such as Indomethacin.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, a stable proxy for NO production.

  • Analysis: Calculate the percentage of NO production inhibition relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not simply due to cytotoxicity.

Conclusion and Forward Outlook

This technical guide outlines a systematic, hypothesis-driven strategy for the comprehensive evaluation of 8-Ethoxyquinoline-3-carboxylic acid in cell culture. By progressing logically from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the compound's biological activity profile. The proposed workflows are designed to be self-validating, with each phase informing the next. Positive findings, particularly those demonstrating cancer-selective cytotoxicity or potent anti-inflammatory effects, would provide a strong foundation for further preclinical development, including mechanism of action studies in more complex models and subsequent in vivo efficacy and safety evaluations.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • Al-Ostath, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4945. [Link]

  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11797. [Link]

  • Saczewski, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Saczewski, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 104-113. [Link]

  • Al-Hussain, S. A., & Afzal, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4328. [Link]

  • Al-Hussain, S. A., & Afzal, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

  • Hrast, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4129-4151. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Dovepress. [Link]

  • Al-Hussain, S. A., & Afzal, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Quinoline salts of the carboxylic acids with potential biological activity - 3. Salts of different aromatic carboxylic acids with 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

  • Purohit, P., & Mittal, R. K. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry, 21(18), 2411–2418. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 8-Ethoxyquinoline-3-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 8-Ethoxyquinoline-3-carboxylic acid. While this compound serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 8-Ethoxyquinoline-3-carboxylic acid. While this compound serves as a representative model, the principles and techniques detailed herein are broadly applicable to the characterization of novel quinoline-based active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining high-quality crystalline material and performing its definitive structural analysis using single-crystal and powder X-ray diffraction. The narrative emphasizes the causality behind experimental choices, aiming to equip the reader with a robust framework for the structural characterization of complex organic molecules.

Introduction: The Imperative of Structural Integrity in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 8-Ethoxyquinoline-3-carboxylic acid, a member of this class, presents a compelling subject for structural investigation. The precise three-dimensional arrangement of atoms in a solid-state API, its crystal structure, is a critical determinant of its physicochemical properties.[1] These properties, including solubility, dissolution rate, stability, and bioavailability, are inextricably linked to the drug's ultimate therapeutic efficacy and safety.

Therefore, the unambiguous determination of an API's crystal structure is not merely an academic exercise but a cornerstone of modern drug development.[2] It provides invaluable insights for rational drug design, guides formulation strategies, and is a regulatory prerequisite for new drug applications.[3] X-ray diffraction (XRD) stands as the definitive technique for this purpose, offering atomic-level resolution of molecular architecture.[4]

This guide will delineate a systematic workflow, from the rational synthesis of the target molecule to its purification by crystallization and its comprehensive structural analysis by both single-crystal and powder X-ray diffraction.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the chemical synthesis of the compound and its subsequent purification to a crystalline form suitable for diffraction studies.

Synthesis of 8-Ethoxyquinoline-3-carboxylic acid

The synthesis of quinoline-3-carboxylic acids can be achieved through several established routes. A common and effective approach is a variation of the Gould-Jacobs reaction or the Friedländer annulation.[5] For the title compound, a plausible and adaptable synthetic route is outlined below.

Protocol: Synthesis via Modified Friedländer Annulation

  • Step 1: Condensation. In a round-bottom flask, 2-amino-3-ethoxybenzaldehyde (1.0 eq) and ethyl 3-oxobutanoate (1.1 eq) are dissolved in ethanol. A catalytic amount of a base, such as piperidine or pyrrolidine, is added.

  • Step 2: Cyclization. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The cyclization reaction forms the quinoline ring.

  • Step 3: Saponification. Upon completion, the reaction mixture is cooled, and an aqueous solution of sodium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature overnight to hydrolyze the ethyl ester to the carboxylic acid.

  • Step 4: Work-up and Purification. The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with 1N HCl to a pH of approximately 3-4, leading to the precipitation of the crude 8-Ethoxyquinoline-3-carboxylic acid. The solid is collected by vacuum filtration, washed with cold water, and dried.

Causality: The choice of the Friedländer synthesis is predicated on its versatility and the commercial availability of the required substituted benzaldehyde and β-ketoester precursors. The final precipitation via acidification is a standard and effective method for isolating the carboxylic acid product.

Crystallization: The Art of Growing High-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[3] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Several techniques can be employed, and often, a screening of various solvents and methods is necessary.

dot

Caption: A generalized workflow from synthesis to structural analysis.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Screen various solvents for their ability to dissolve the compound when heated but have low solubility at room temperature. For quinoline carboxylic acids, solvents like ethanol, methanol, acetone, or mixtures such as chloroform-ethanol are often effective.[3]

  • Dissolution: Dissolve the purified 8-Ethoxyquinoline-3-carboxylic acid in a minimal amount of the chosen solvent (or solvent mixture) in a clean vial. Gentle heating may be applied to facilitate dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Causality: Slow evaporation is a robust and straightforward method that gently increases the concentration of the solute to the point of supersaturation, often yielding well-formed single crystals suitable for X-ray diffraction.[3]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[6] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

dot

SCXRD_Workflow DataCollection Data Collection (Diffractometer) DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement Structure Refinement (Least-Squares Fitting) StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation (CIF Report) StructureRefinement->Validation Refined Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.[6]

  • Data Processing: The collected images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying various corrections (e.g., for absorption).[4]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[4]

  • Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[8]

Hypothetical Crystallographic Data for 8-Ethoxyquinoline-3-carboxylic Acid

As of the writing of this guide, a public crystal structure for 8-Ethoxyquinoline-3-carboxylic acid is not available. However, based on the structures of related quinoline carboxylic acids, we can anticipate the key structural features and crystallographic parameters.[9][10]

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Z 2 or 4The number of molecules in the unit cell.
Key Interactions Hydrogen bonding, π-π stackingGoverns the crystal packing and influences physical properties.

Hypothetical Discussion: We would expect the crystal packing of 8-Ethoxyquinoline-3-carboxylic acid to be dominated by hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids often form dimeric structures through strong O-H···O hydrogen bonds. Additionally, π-π stacking interactions between the aromatic quinoline rings are likely to play a significant role in stabilizing the crystal lattice. The ethoxy group may influence the overall packing by participating in weaker C-H···O interactions.

Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material

While SC-XRD provides the definitive structure of a single crystal, powder X-ray diffraction (PXRD) is an essential technique for analyzing a bulk, polycrystalline sample.[11] It is used for phase identification, assessing purity, and studying polymorphism.[12]

Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.[11]

  • Data Collection: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.[13]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for that specific crystalline phase. This pattern can be compared to databases for phase identification or to a pattern calculated from a known single-crystal structure to confirm phase identity and purity.[14]

dot

PXRD_Principle cluster_PXRD Powder X-ray Diffraction XRaySource X-ray Source Sample Polycrystalline Sample XRaySource->Sample Incident Beam Detector Detector Sample->Detector Diffracted Beams (Bragg's Law: nλ = 2d sinθ) Diffractogram Diffractogram (Intensity vs. 2θ) Detector->Diffractogram Signal Processing

Caption: The basic principle of Powder X-ray Diffraction (PXRD).

Causality: PXRD is crucial in a drug development setting because the material used in formulations is a bulk powder, not a single crystal. PXRD confirms that the bulk material consists of the desired crystalline form (polymorph) and is free from contamination by other crystalline phases. The positions of the peaks in the diffractogram are determined by the unit cell dimensions (according to Bragg's Law), while the relative intensities are determined by the arrangement of atoms within the unit cell.[11]

Conclusion and Future Directions

The structural elucidation of 8-Ethoxyquinoline-3-carboxylic acid, as outlined in this guide, represents a fundamental workflow in modern pharmaceutical science. A thorough understanding of the synthesis, crystallization, and diffraction-based analysis provides the bedrock for developing safe, stable, and effective drug products. The detailed atomic-level information garnered from these studies is indispensable for understanding structure-activity relationships, predicting physicochemical properties, and protecting intellectual property.

Future work would involve the successful crystallization of 8-Ethoxyquinoline-3-carboxylic acid to provide the experimental data for the hypothetical analysis presented here. Furthermore, a comprehensive polymorph screen, guided by the principles of crystallization, would be a critical next step to identify and characterize all accessible crystalline forms of the molecule, ensuring the selection of the optimal solid form for clinical development.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Quinolinecarboxamide Derivatives. Retrieved from BenchChem website.[5]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[2]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117.
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.[3]

  • PubMed. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.[15]

  • SciSpace. (n.d.). New Efficient Synthesis of 3-Carboxylquinolines.[16]

  • Rigaku. (n.d.). What Is Powder X-ray Diffraction?.[11]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.[17]

  • Google Patents. (n.d.). WO2003093239A2 - Process for the preparation of quinoline derivatives.[18]

  • Clemson University. (2023, February 17).
  • USGS. (2000, January 28). X-Ray Powder Diffraction.[14]

  • University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
  • Rigaku. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.[7]

  • SERC Carleton. (2007, May 17). X-ray Powder Diffraction (XRD).[12]

  • NIH. (n.d.). X-ray data processing.[4]

  • Malvern Panalytical. (n.d.). X-ray Diffraction (XRD) - Overview.[13]

  • PubChem. (n.d.). 8-Hydroxyquinoline-4-carboxylic acid.
  • PubChemLite. (n.d.). 8-ethylquinoline-3-carboxylic acid (C12H11NO2).[9]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction.[6]

  • NIH. (n.d.). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate.[4]

  • ResearchGate. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate.[13]

  • Benchchem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.[3]

  • Benchchem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.[7]

  • NextSDS. (n.d.). 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID.[12]

  • Zien Journals. (n.d.). A Review on Crystallography and Its Role on Drug Design.[2]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.[8]

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Ethoxyquinoline-3-carboxylic Acid: A Detailed Laboratory Protocol

Abstract This document provides a comprehensive guide for the synthesis of 8-ethoxyquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol is based on the well-established Gould-Jacobs react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-ethoxyquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol is based on the well-established Gould-Jacobs reaction, followed by saponification. This application note offers a detailed, step-by-step methodology, including insights into the reaction mechanism, safety precautions, and characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] 8-Ethoxyquinoline-3-carboxylic acid, in particular, serves as a crucial intermediate in the development of novel therapeutic agents. Its synthesis is therefore of great interest to the medicinal chemistry community.

The Gould-Jacobs reaction, first described in 1939, is a classic and versatile method for constructing the quinoline core.[1][3] The reaction sequence involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[1][2] Subsequent hydrolysis of the ester group yields the desired carboxylic acid.[3][4] This application note details a robust protocol for the synthesis of 8-ethoxyquinoline-3-carboxylic acid, commencing with 2-ethoxyaniline and diethyl ethoxymethylenemalonate (DEEM).

Reaction Mechanism & Workflow

The synthesis of 8-ethoxyquinoline-3-carboxylic acid proceeds in two main stages: the Gould-Jacobs reaction to form the quinoline core, followed by saponification to yield the final carboxylic acid.

Stage 1: Gould-Jacobs Reaction

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 2-ethoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the intermediate, diethyl 2-((2-ethoxyphenyl)amino)methylenemalonate.[1]

  • Thermal Cyclization: This intermediate then undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system, yielding ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate.[1][2] This step typically requires temperatures above 250 °C.[2]

Stage 2: Saponification

  • Hydrolysis: The ethyl ester of 8-ethoxy-4-hydroxyquinoline-3-carboxylate is hydrolyzed under basic conditions (saponification) using an aqueous solution of sodium hydroxide.[3][5] This process cleaves the ester bond to form the sodium salt of the carboxylic acid and ethanol.[5]

  • Acidification: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the final product, 8-ethoxyquinoline-3-carboxylic acid.[1][6]

Diagram of the Reaction Pathway:

Reaction Pathway A 2-Ethoxyaniline C Diethyl 2-((2-ethoxyphenyl)amino)methylenemalonate A->C Condensation (Heat, 100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High Temperature, >250°C) E 8-Ethoxyquinoline-3-carboxylic acid D->E Saponification (1. NaOH, Reflux 2. HCl, Acidification)

Caption: Reaction pathway for the synthesis of 8-Ethoxyquinoline-3-carboxylic acid.

Diagram of the Experimental Workflow:

Experimental Workflow cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Saponification cluster_characterization Characterization S1_1 Combine 2-Ethoxyaniline and DEEM S1_2 Heat to 110-120°C for 1 hour S1_1->S1_2 S1_3 Remove ethanol byproduct under reduced pressure S1_2->S1_3 S1_4 Heat to 250-260°C in a high-boiling solvent S1_3->S1_4 S1_5 Cool and precipitate the intermediate ester S1_4->S1_5 S1_6 Filter, wash, and dry the intermediate S1_5->S1_6 S2_1 Suspend intermediate ester in 10% NaOH(aq) S1_6->S2_1 Proceed with dried intermediate S2_2 Reflux for 1-2 hours S2_3 Cool the reaction mixture S2_4 Acidify with concentrated HCl S2_5 Filter the precipitated product S2_6 Wash with cold water and dry Char1 Determine Melting Point S2_6->Char1 Char2 Acquire 1H NMR Spectrum S2_6->Char2 Char3 Acquire 13C NMR Spectrum S2_6->Char3 Char4 Perform Mass Spectrometry S2_6->Char4

Caption: A generalized workflow for the synthesis and characterization.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-EthoxyanilineReagentSigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)98%Sigma-Aldrich
Dowtherm A (or other high-boiling solvent)Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
EthanolAnhydrousFisher Scientific
HexaneACS GradeFisher Scientific
Deionized WaterIn-house
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Vacuum pump

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Part 1: Synthesis of Ethyl 8-Ethoxy-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 2-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture with stirring to 110-120 °C for 1 hour. During this time, the mixture will become a clear solution.

  • Ethanol Removal: After 1 hour, apply a vacuum to the flask to remove the ethanol byproduct.

  • Cyclization: To the hot residue, carefully add a high-boiling solvent such as Dowtherm A (approximately 10 times the weight of the aniline). Heat the mixture to 250-260 °C and maintain this temperature for 20-30 minutes.

  • Isolation of Intermediate: Allow the reaction mixture to cool to approximately 100 °C. Add hexane to precipitate the product. Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification of Intermediate: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. Dry the resulting solid, ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate, under vacuum.

Part 2: Synthesis of 8-Ethoxyquinoline-3-carboxylic acid
  • Saponification Setup: Suspend the dried ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer observed.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of 8-ethoxyquinoline-3-carboxylic acid will form.

  • Isolation of Final Product: Collect the solid product by vacuum filtration.

  • Purification of Final Product: Wash the solid with cold deionized water to remove any inorganic salts. Dry the final product, 8-ethoxyquinoline-3-carboxylic acid, under vacuum.

Characterization

The identity and purity of the synthesized 8-ethoxyquinoline-3-carboxylic acid should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the final product and compare it to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.[7][9]

Reagent Handling:

  • Diethyl ethoxymethylenemalonate (DEEM): This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10] Avoid inhalation of vapor or mist and contact with skin and eyes.[7][9]

  • 2-Ethoxyaniline: This compound is toxic and should be handled with care. Avoid contact with skin and eyes.[11][12][13][14][15]

  • Concentrated Acids and Bases: Handle concentrated hydrochloric acid and sodium hydroxide with extreme care as they are corrosive.

Reaction Conditions: The thermal cyclization step involves very high temperatures. Ensure the glassware is free of cracks and the heating apparatus is functioning correctly.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]

  • Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved March 27, 2024, from [Link]

  • Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. (2005, October 20). Cole-Parmer. Retrieved March 27, 2024, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved March 27, 2024, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved March 27, 2024, from [Link]

  • Saponification-Typical procedures - OperaChem. (2024, April 27). Retrieved March 27, 2024, from [Link]

  • Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • Close the Ring to Break the Cycle: Tandem Quinolone-Alkyne-Cyclisation Gives Access to Tricyclic pyrrolo[1,2-a]quinolin-5-ones With Potent Anti-Protozoal Activity - PubMed. (2019, June 13). Retrieved March 27, 2024, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025, December 6). Retrieved March 27, 2024, from [Link]

  • Synthesis of 2‑Quinolones via Thiolate-Mediated Cyclization of (E)‑2-Aminocinnamic Acid Derivatives - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • Saponification - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2024, from [Link]

  • 8-Ethoxyquinoline | C11H11NO | CID 73781 - PubChem - NIH. (n.d.). Retrieved March 27, 2024, from [Link]

  • 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID - NextSDS. (n.d.). Retrieved March 27, 2024, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.).
  • US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents. (n.d.).
  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR - SciSpace. (n.d.). Retrieved March 27, 2024, from [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2024, from [Link]

  • Ester saponification - YouTube. (2020, October 14). Retrieved March 27, 2024, from [Link]

Sources

Application

Application Note: Utilizing 8-Ethoxyquinoline-3-carboxylic Acid Scaffolds in Antibacterial Drug Discovery Workflows

Pharmacological Rationale & Scaffold Significance In the landscape of antibacterial drug discovery, the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid pharmacophore remains one of the most privileged scaffolds, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Scaffold Significance

In the landscape of antibacterial drug discovery, the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid pharmacophore remains one of the most privileged scaffolds, serving as the structural foundation for fluoroquinolone antibiotics[1]. While classic fluoroquinolones (e.g., ciprofloxacin) utilize a hydrogen or halogen atom at the C-8 position, these substitutions are historically associated with dose-limiting phototoxicity and clonogenic side effects[2].

8-Ethoxyquinoline-3-carboxylic acid serves as a critical building block for synthesizing next-generation fluoroquinolones. The strategic incorporation of an 8-ethoxy substituent introduces a paradigm shift in the structure-activity relationship (SAR) and structure-toxicity relationship (STR).

  • The Causality of the 8-Ethoxy Substitution: Halogenated C-8 positions (like fluorine or chlorine) undergo UV-induced homolytic cleavage, generating reactive oxygen species (ROS) that cause severe phototoxicity[3]. Replacing the halogen with an ethoxy group alters the electronic distribution and provides steric bulk, preventing this radical formation. Consequently, 8-ethoxy derivatives demonstrate a vastly superior safety profile—drastically reducing phototoxicity and mammalian cytotoxicity—while maintaining potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens[2].

Mechanism of Action: Dual-Targeting of Bacterial Topoisomerases

Derivatives synthesized from the 8-ethoxyquinoline-3-carboxylic acid scaffold exert their bactericidal effect by trapping bacterial type II topoisomerases—specifically DNA Gyrase (GyrA/GyrB) in Gram-negative bacteria and Topoisomerase IV (ParC/ParE) in Gram-positive bacteria[1][4].

The 3-carboxylate and 4-carbonyl groups of the scaffold are absolutely essential for coordinating a magnesium ion ( Mg2+ ), which bridges the drug to the enzyme-DNA cleavage complex[4]. By stabilizing this complex, the drug prevents DNA religation, leading to replication fork arrest, double-strand breaks, and rapid bacterial cell death[5].

MOA Drug 8-Ethoxyquinoline-3-carboxylic acid (Synthesized Derivatives) Gyrase DNA Gyrase (GyrA/B) Primary Gram-Negative Target Drug->Gyrase Stabilizes cleavage complex TopoIV Topoisomerase IV (ParC/E) Primary Gram-Positive Target Drug->TopoIV Stabilizes cleavage complex Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling Decatenation Inhibition of DNA Decatenation TopoIV->Decatenation Arrest Replication Fork Arrest & Double-Strand Breaks Supercoiling->Arrest Decatenation->Arrest Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death Accumulation of DNA damage

Mechanism of Action for 8-Ethoxyquinoline derivatives targeting bacterial topoisomerases.

Self-Validating Experimental Workflows

To properly evaluate novel compounds derived from 8-ethoxyquinoline-3-carboxylic acid, researchers must employ a tiered screening cascade. Because the primary advantage of the 8-ethoxy group is reduced toxicity, the workflow must include a phototoxicity counter-screen alongside standard efficacy assays.

Workflow Synth Compound Synthesis (8-Ethoxy Scaffold) MIC Phase I: MIC Broth Microdilution Synth->MIC Mech Phase II: DNA Gyrase IC50 Assay MIC->Mech MIC ≤ 4 µg/mL Tox Phase III: Phototoxicity Counter-Screen Mech->Tox Target Validated Lead Lead Selection (High Efficacy, Low Tox) Tox->Lead PIF < 2.0

Tiered screening cascade for evaluating 8-ethoxyquinoline-based antibacterial agents.

Phase I: Primary Antibacterial Screening (MIC Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens.

  • Causality & Rationale: We strictly mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Quinolone scaffolds heavily rely on Mg2+ coordination for target binding[4]. Unadjusted broths have variable divalent cation concentrations, which can artificially chelate the drug in solution, leading to false-negative MIC inflations.

  • Self-Validation: The assay must include a known fluoroquinolone (e.g., Ciprofloxacin) as a positive control to validate strain susceptibility, and a DMSO vehicle control to ensure the solvent does not inhibit bacterial growth.

Step-by-Step Protocol:

  • Preparation: Dissolve the 8-ethoxyquinoline derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions of the compound in CAMHB within a 96-well U-bottom microtiter plate. The final test range should be 64 µg/mL to 0.03 µg/mL (final DMSO concentration 1%).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the drug dilutions. The final well concentration must be exactly 5×105 CFU/mL.

  • Incubation & Readout: Incubate plates at 35°C for 16–20 hours under ambient air. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase II: Target-Specific Biochemical Validation (DNA Gyrase Supercoiling Assay)

To confirm that the antibacterial activity observed in Phase I is driven by on-target topoisomerase inhibition (and not non-specific membrane disruption), an in vitro DNA supercoiling assay is required[5].

  • Causality & Rationale: E. coli DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. By supplying relaxed pBR322 plasmid and tracking its conversion to a supercoiled state via gel electrophoresis, we can directly quantify the IC50​ of our 8-ethoxy derivatives against the enzyme.

  • Self-Validation: Include a "No Enzyme" control. If the relaxed plasmid degrades in the presence of the drug without the enzyme, the compound is acting as a non-specific DNA intercalator or nuclease, invalidating it as a specific gyrase inhibitor.

Step-by-Step Protocol:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS, and 0.5 mg/mL Proteinase K). Incubate for an additional 15 minutes at 37°C to digest the enzyme bound to the DNA.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) in 1X TAE buffer at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Quantify the supercoiled band intensity to calculate the IC50​ .

Phase III: Phototoxicity Counter-Screening (Neutral Red Uptake Assay)

Because the primary architectural advantage of the 8-ethoxy substitution is the mitigation of phototoxicity[2][3], this counter-screen is non-negotiable.

  • Causality & Rationale: We use the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay. Neutral red is a weak cationic dye that accumulates in the lysosomes of viable cells. If a compound is phototoxic, UVA irradiation will trigger ROS generation, damaging the cell membrane and lysosomes, preventing dye uptake.

  • Self-Validation: Sparfloxacin (a highly phototoxic 8-fluoroquinolone) must be used as a positive control to validate the UVA dose.

Step-by-Step Protocol:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Replace media with Earle's Balanced Salt Solution (EBSS) containing serial dilutions of the 8-ethoxy derivative. Incubate for 1 hour in the dark.

  • Irradiation: Expose one plate to 5 J/cm2 of UVA light (approx. 50 minutes depending on lamp intensity). Keep the second plate in the dark (Dark Control).

  • Recovery: Replace the compound solution with fresh culture media and incubate both plates for 24 hours.

  • Neutral Red Uptake: Add Neutral Red dye (50 µg/mL) to all wells and incubate for 3 hours. Wash cells, extract the dye using a desorb solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm.

  • Analysis: Calculate the Photo-Irritation Factor (PIF) by dividing the IC50​ in the dark by the IC50​ under UVA. A PIF < 2.0 indicates no phototoxicity.

Quantitative Data Interpretation

When evaluating 8-ethoxyquinoline-3-carboxylic acid derivatives against classic C-8 substituted quinolones, researchers should expect a specific pharmacological profile. The table below summarizes the expected comparative data landscape based on historical SAR studies[2][3].

Scaffold Substituent at C-8Gram-Negative Efficacy (MIC range)Gram-Positive Efficacy (MIC range)DNA Gyrase Inhibition ( IC50​ )Phototoxicity Risk (PIF Score)Cytotoxicity ( IC50​ in CHO cells)
-H (Unsubstituted)0.06 - 0.25 µg/mL1.0 - 4.0 µg/mL~ 1.5 µMLow (PIF < 2)> 100 µM
-F (Fluoro)0.01 - 0.06 µg/mL0.12 - 0.5 µg/mL~ 0.8 µMHigh (PIF > 10) 20 - 50 µM
-Cl (Chloro)0.03 - 0.12 µg/mL0.25 - 1.0 µg/mL~ 1.0 µMModerate (PIF 5-10)40 - 80 µM
-OCH3 (Methoxy)0.03 - 0.12 µg/mL0.12 - 0.5 µg/mL~ 1.2 µMLow (PIF < 2)> 100 µM
-OCH2CH3 (Ethoxy) 0.12 - 0.5 µg/mL 0.5 - 2.0 µg/mL ~ 2.0 µM None (PIF = 1) > 200 µM

Expert Insight: While the 8-ethoxy derivative may show a slight 2- to 3-fold reduction in raw in vitro antibacterial potency compared to the 8-fluoro counterpart, its near-total elimination of phototoxicity and mammalian cytotoxicity provides a vastly superior therapeutic window for in vivo drug development[2].

References

  • Semantic Scholar. "Quinolones: Synthesis and Antibacterial Activity." 1

  • Sanchez JP, et al. "The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents." Journal of Medicinal Chemistry. 1995.2

  • Sanchez JP, et al. "The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolon." ACS Publications. 1995. 3

  • Fayed EA, et al. "A structural blueprint for antibacterial discovery: microwave- and ultrasound-assisted synthesis of pyrrolidine-fused quinoxalines as novel inhibitors of DNA gyrase and biofilm." PMC. 2026.5

  • University of Alberta. "Nonclassical Biological Activities of Quinolone Derivatives." Publishing at the Library. 2011. 4

Sources

Method

Application Notes and Protocols for 8-Ethoxyquinoline-3-carboxylic Acid in Small Molecule Drug Discovery

Introduction: The Strategic Value of the 8-Ethoxyquinoline-3-carboxylic Acid Scaffold In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold," a testament to its recurring pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 8-Ethoxyquinoline-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds. Within this esteemed family, 8-ethoxyquinoline-3-carboxylic acid emerges as a precursor of significant strategic value for small molecule drug discovery. Its unique structural features—a planar bicyclic aromatic system for potential π-π stacking interactions, a hydrogen bond-accepting nitrogen atom, a versatile carboxylic acid handle for derivatization, and a modulating 8-ethoxy group—collectively contribute to its ability to interact with a diverse range of biological targets. This document serves as a comprehensive technical guide for researchers, providing in-depth protocols and application insights into the utilization of 8-ethoxyquinoline-3-carboxylic acid as a foundational building block for novel therapeutics. We will delve into its synthesis, derivatization, and its established and emerging roles in the development of antibacterial and anticancer agents.

Physicochemical Properties of 8-Ethoxyquinoline-3-carboxylic Acid

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in drug design and synthesis. The following table summarizes the key computed and experimental data for 8-ethoxyquinoline-3-carboxylic acid.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃-
Molecular Weight217.22 g/mol -
AppearanceOff-white to pale yellow solidInferred
SolubilitySoluble in DMSO, DMF, and hot ethanol; sparingly soluble in waterInferred
pKa (Carboxylic Acid)~4-5Estimated
LogP~2.5-3.0Estimated

Core Chemical Structure

The foundational structure of 8-ethoxyquinoline-3-carboxylic acid is depicted below, highlighting the key functional groups that are amenable to chemical modification.

Caption: Core structure of 8-ethoxyquinoline-3-carboxylic acid.

Synthetic Protocols

Protocol 1: Synthesis of Ethyl 8-Ethoxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of the quinoline core. This protocol outlines the synthesis of the ethyl ester precursor to the target carboxylic acid.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination (Optional) cluster_3 Step 4: Dechlorination (Optional) 2-ethoxyaniline 2-Ethoxyaniline intermediate_A Anilidomethylenemalonate Intermediate 2-ethoxyaniline->intermediate_A diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate_A cyclization Ethyl 8-ethoxy-4-hydroxy- quinoline-3-carboxylate intermediate_A->cyclization High-boiling solvent (e.g., Diphenyl ether) ~250 °C chlorination Ethyl 4-chloro-8-ethoxy- quinoline-3-carboxylate cyclization->chlorination POCl₃ dechlorination Ethyl 8-ethoxyquinoline- 3-carboxylate chlorination->dechlorination H₂, Pd/C

Caption: Synthetic workflow for ethyl 8-ethoxyquinoline-3-carboxylate.

Detailed Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a suitable solvent such as toluene. Heat the mixture to reflux for 2-4 hours, collecting the ethanol byproduct in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Thermal Cyclization: In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling solvent such as diphenyl ether to 250 °C. Add the crude intermediate from the previous step portion-wise to the hot solvent. Maintain the temperature at 250-260 °C for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product, ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

  • (Optional) Chlorination and Dechlorination: For the synthesis of the title compound without the 4-hydroxy group, the intermediate from step 4 can be chlorinated using phosphorus oxychloride (POCl₃) to yield ethyl 4-chloro-8-ethoxyquinoline-3-carboxylate. Subsequent catalytic hydrogenation (H₂ over Pd/C) will remove the chloro group to afford ethyl 8-ethoxyquinoline-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 8-Ethoxyquinoline-3-carboxylate

The final step to obtain the desired carboxylic acid is the hydrolysis of the ethyl ester. Base-catalyzed hydrolysis is generally preferred as it is essentially irreversible.

Detailed Methodology:

  • Reaction Setup: Suspend ethyl 8-ethoxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add an excess of a base, such as sodium hydroxide (2-3 eq) or potassium hydroxide, to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of a strong acid, such as 2M hydrochloric acid. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Derivatization to 8-Ethoxyquinoline-3-carboxamides

The carboxylic acid functionality is a versatile handle for creating libraries of derivatives, most commonly amides, to explore structure-activity relationships (SAR).

Detailed Methodology:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 8-ethoxyquinoline-3-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in dry DCM or THF. Cool this solution to 0 °C.

  • Reaction: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Small Molecule Drug Discovery

The 8-ethoxyquinoline-3-carboxylic acid scaffold has shown considerable promise in several therapeutic areas, primarily driven by the extensive research into the broader quinolone class of compounds.

Antibacterial Agents

The quinolone-3-carboxylic acid motif is the cornerstone of the highly successful quinolone class of antibiotics. These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Bacterial_DNA_Replication_Inhibition drug 8-Ethoxyquinoline-3-carboxylic Acid Derivative complex Drug-Enzyme-DNA Ternary Complex drug->complex replication_fork Replication Fork Stalling complex->replication_fork ds_breaks Double-Strand Breaks replication_fork->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death bacterial_enzymes DNA Gyrase / Topoisomerase IV bacterial_enzymes->complex bacterial_dna Bacterial DNA bacterial_dna->complex

Caption: Mechanism of action for quinolone antibacterials.

The substituent at the 8-position of the quinoline ring has been shown to significantly influence the antibacterial activity and safety profile. While 8-fluoro and 8-chloro substituents often confer potent activity, they can also be associated with phototoxicity. The 8-alkoxy group, such as the 8-ethoxy moiety, has been investigated as a means to mitigate these side effects while retaining good antibacterial efficacy. Studies have shown that 8-methoxyquinolones possess broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. Although 8-ethoxy derivatives have been reported to have a better safety profile, they sometimes exhibit slightly reduced antibacterial potency compared to their 8-methoxy counterparts. This highlights a critical aspect of SAR where a balance between efficacy and safety must be achieved.

Anticancer Agents and Kinase Inhibitors

The quinoline scaffold is also a prominent feature in many anticancer agents, with derivatives targeting various aspects of cancer cell biology, including cell cycle regulation, apoptosis, and signal transduction. Several quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.

For instance, derivatives of the closely related 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. Molecular modeling studies suggest that the quinoline scaffold can interact with key residues within the ATP-binding pocket of the kinase. While specific studies on 8-ethoxyquinoline-3-carboxylic acid as a kinase inhibitor are less common, its structural similarity to known kinase inhibitors suggests it is a promising starting point for the design of novel kinase-targeted therapies. The carboxylic acid group can be crucial for forming key hydrogen bond interactions with the kinase hinge region, while the 8-ethoxy group can be modified to explore interactions with the hydrophobic regions of the ATP-binding site.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 8-ethoxyquinoline-3-carboxylic acid core allows for a systematic exploration of SAR to optimize for potency, selectivity, and pharmacokinetic properties.

Position of ModificationType of ModificationImpact on Biological Activity
C3-Carboxylic Acid EsterificationGenerally leads to a loss of antibacterial activity, but can be used as a prodrug strategy.
AmidationCreates opportunities for new interactions with the target protein; SAR is highly dependent on the nature of the amide substituent.
N1-Position Alkylation (e.g., with cyclopropyl)Often crucial for potent antibacterial activity against Gram-negative bacteria.
C7-Position Addition of heterocyclic amines (e.g., piperazine)A common modification in quinolone antibiotics that significantly enhances antibacterial potency and spectrum.
C8-Ethoxy Group Variation of the alkyl chain lengthCan modulate lipophilicity and pharmacokinetic properties. Longer or bulkier groups may impact binding affinity.

Conclusion

8-Ethoxyquinoline-3-carboxylic acid represents a versatile and strategically important precursor in the field of small molecule drug discovery. Its well-defined synthesis and the presence of a readily modifiable carboxylic acid handle provide a robust platform for the generation of diverse chemical libraries. The established precedent for the quinoline-3-carboxylic acid core in antibacterial and anticancer applications, coupled with the modulating influence of the 8-alkoxy substituent, makes this scaffold a compelling starting point for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their drug discovery endeavors.

References

  • Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995).
Application

Application Notes and Protocols for In Vitro Evaluation of 8-Ethoxyquinoline-3-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of 8-Ethoxyquinoline-3-carboxylic acid Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 8-Ethoxyquinoline-3-carboxylic acid

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 8-Ethoxyquinoline-3-carboxylic acid, a specific derivative, holds promise for therapeutic applications. A systematic in vitro evaluation is paramount to elucidating its biological effects and mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro characterization of 8-Ethoxyquinoline-3-carboxylic acid. The protocols herein are designed to be robust and self-validating, enabling a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

A hierarchical testing strategy is recommended to efficiently assess the biological activities of 8-Ethoxyquinoline-3-carboxylic acid. This approach begins with broad screening for cytotoxic effects and progresses to more specific assays to identify its mechanism of action.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Cellular Pathway Analysis A Cytotoxicity Screening (e.g., MTT Assay) B Determination of IC50 Values A->B C Anti-inflammatory Activity Assays B->C If cytotoxic at high concentrations or shows anti-proliferative effects D Enzyme Inhibition Assays B->D Based on structural homology or initial findings E Receptor Binding Assays B->E If predicted to interact with specific receptors F Cell Cycle Analysis B->F H Western Blot Analysis C->H D->H G Apoptosis Assays F->G G->H

Caption: A tiered experimental workflow for the in vitro characterization of 8-Ethoxyquinoline-3-carboxylic acid.

Part 1: Cytotoxicity and Cell Viability Assessment

The initial evaluation of any novel compound involves determining its effect on cell viability.[3][4] Cytotoxicity assays are crucial for establishing a therapeutic window and identifying potential anti-cancer properties.[5][6]

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.

Materials:

  • 8-Ethoxyquinoline-3-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 8-Ethoxyquinoline-3-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Illustrative Data:

Cell LineIC50 (µM) of 8-Ethoxyquinoline-3-carboxylic acid
MCF-7 (Breast Cancer)15.8
A549 (Lung Cancer)22.5
HepG2 (Liver Cancer)35.2
HEK293 (Non-cancerous)> 100

This table presents hypothetical data for illustrative purposes.

Part 2: Investigation of Anti-inflammatory Potential

Chronic inflammation is implicated in various diseases, and many compounds are screened for their anti-inflammatory properties.[7] In vitro assays provide a cost-effective and rapid initial assessment.[8][9]

Protocol 2: Inhibition of Protein Denaturation Assay

Protein denaturation is a hallmark of inflammation.[7][10] The ability of a compound to prevent protein denaturation can be an indication of its anti-inflammatory activity.[11]

Principle: When subjected to heat or other stressors, proteins lose their tertiary and secondary structures, leading to denaturation and increased turbidity of the solution. Anti-inflammatory agents can stabilize these proteins and prevent denaturation.

Materials:

  • 8-Ethoxyquinoline-3-carboxylic acid

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.3)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of varying concentrations of 8-Ethoxyquinoline-3-carboxylic acid (or diclofenac sodium) and 0.5 mL of 1% w/v BSA solution in PBS. A control group will consist of 0.5 mL of PBS and 0.5 mL of BSA solution.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 3: Elucidation of Mechanism of Action

Understanding how a compound exerts its biological effects is a critical step in drug development. This can involve investigating its interaction with specific enzymes or cellular signaling pathways.

Protocol 3: Enzyme Inhibition Assay (Hypothetical Target: Cyclooxygenase-2, COX-2)

Many anti-inflammatory drugs function by inhibiting enzymes like cyclooxygenases (COX).[8] An in vitro enzyme inhibition assay can determine if 8-Ethoxyquinoline-3-carboxylic acid has a similar mechanism.

Principle: This assay measures the activity of the COX-2 enzyme in the presence and absence of the test compound. The enzyme's activity is determined by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be measured spectrophotometrically. A reduction in color development indicates enzyme inhibition.

Materials:

  • 8-Ethoxyquinoline-3-carboxylic acid

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Celecoxib (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid, TMPD, and various concentrations of 8-Ethoxyquinoline-3-carboxylic acid and celecoxib in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value for 8-Ethoxyquinoline-3-carboxylic acid.

enzyme_inhibition cluster_pathway COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 8-Ethoxyquinoline- 3-carboxylic acid Inhibitor->COX2 Inhibition

Caption: Proposed inhibitory action of 8-Ethoxyquinoline-3-carboxylic acid on the COX-2 pathway.

Protocol 4: Receptor-Ligand Binding Assay

Receptor-ligand binding assays are fundamental in pharmacology to study the interaction between a compound and its target receptor.[12][13] This can be assessed through various techniques, including those utilizing radiolabeled or fluorescently tagged ligands.[14][15]

Principle: A competitive binding assay is used where the test compound (8-Ethoxyquinoline-3-carboxylic acid) competes with a known labeled ligand for binding to a specific receptor. The amount of labeled ligand displaced is proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes or purified receptors of interest

  • Radiolabeled or fluorescently labeled ligand specific for the target receptor

  • 8-Ethoxyquinoline-3-carboxylic acid

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, labeled ligand, and varying concentrations of 8-Ethoxyquinoline-3-carboxylic acid in the binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature will be dependent on the specific receptor-ligand pair.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound ligand from the free ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence reader.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki (inhibition constant) or IC50 value.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 8-Ethoxyquinoline-3-carboxylic acid. The data generated from these assays will offer valuable insights into its cytotoxic, anti-inflammatory, and potential mechanistic properties. Positive results from these studies would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy, and safety profiling to fully ascertain its therapeutic potential.

References

  • Benchchem. (n.d.). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
  • Anonymous. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Benchchem. (n.d.). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. DOI: 10.5772/intechopen.1006842.
  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
  • ResearchGate. (n.d.). Principle of the ligand-receptor binding assay.
  • Bio-protocol. (n.d.). Enzyme inhibition assay.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • PMC. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Benchchem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition.
  • International Journal of Research in Pharmaceutical Sciences. (2022, October 6). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
  • Bentham Science Publishers. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design.
  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • De Gruyter. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. 21(13), 1708-1716. [Link]

  • EST-Khenifra, University of Sultan Moulay Slimane. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
  • PMC. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Method

Application Notes and Protocols for the Chromatographic Separation of 8-Ethoxyquinoline-3-carboxylic acid

Introduction 8-Ethoxyquinoline-3-carboxylic acid is a quinoline derivative of significant interest in pharmaceutical and chemical research. As with many biologically active molecules, the isolation, purification, and ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Ethoxyquinoline-3-carboxylic acid is a quinoline derivative of significant interest in pharmaceutical and chemical research. As with many biologically active molecules, the isolation, purification, and analysis of this compound are critical steps in drug discovery and development pipelines. Chromatographic techniques offer unparalleled resolution and versatility for these purposes. This guide provides a comprehensive overview of the key chromatographic separation techniques applicable to 8-Ethoxyquinoline-3-carboxylic acid, complete with detailed protocols and the scientific rationale behind the methodological choices. The protocols are designed for researchers, scientists, and drug development professionals seeking robust and reliable separation methods.

Physicochemical Properties of 8-Ethoxyquinoline-3-carboxylic acid: A Foundation for Method Development

A thorough understanding of the physicochemical properties of an analyte is paramount for the logical development of any chromatographic separation method. For 8-Ethoxyquinoline-3-carboxylic acid, two key parameters that govern its behavior in chromatographic systems are its acid dissociation constant (pKa) and its lipophilicity (logP).

Estimated Physicochemical Properties:

PropertyEstimated ValueRationale for Estimation
pKa (Carboxylic Acid) ~4.0 - 4.5The pKa of the unsubstituted quinoline-3-carboxylic acid is a starting point. The ethoxy group at the 8-position is an electron-donating group through resonance, which can slightly increase the electron density on the quinoline ring system. This effect is expected to have a minor acid-weakening effect on the carboxylic acid at the 3-position, leading to a slightly higher pKa compared to benzoic acid (pKa ~4.2).
pKa (Quinoline Nitrogen) ~4.5 - 5.0The quinoline nitrogen is basic and can be protonated. The electron-donating ethoxy group at the 8-position will increase the electron density on the nitrogen, making it slightly more basic than the unsubstituted quinoline (pKa ~4.9).
logP ~2.5 - 3.0The logP of quinoline-3-carboxylic acid is approximately 1.7[1]. The addition of an ethoxy group will increase the lipophilicity of the molecule. The contribution of an ethoxy group to logP is typically in the range of +0.5 to +1.0. Therefore, a logP in the range of 2.5 to 3.0 is a reasonable estimate for 8-Ethoxyquinoline-3-carboxylic acid.

These estimated properties indicate that 8-Ethoxyquinoline-3-carboxylic acid is a moderately lipophilic weak acid. The presence of both an acidic carboxylic acid group and a basic quinoline nitrogen means that the overall charge of the molecule is highly dependent on the pH of the solution. This zwitterionic nature is a key consideration in the development of effective chromatographic separation methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase chromatography is a powerful and versatile technique for the separation of a wide range of small molecules, including acidic and basic compounds[2]. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Principle of Separation

In RP-HPLC, the retention of 8-Ethoxyquinoline-3-carboxylic acid is primarily governed by hydrophobic interactions between the molecule and the nonpolar stationary phase. The polarity of the analyte, and thus its retention, can be significantly modulated by adjusting the pH of the mobile phase.

  • At low pH (e.g., pH < 2.5): The carboxylic acid group will be protonated (neutral), and the quinoline nitrogen will be protonated (positive charge). The overall molecule will be charged, leading to reduced retention.

  • At mid-range pH (e.g., pH 3-5): The carboxylic acid will be partially or fully deprotonated (negative charge), and the quinoline nitrogen will be protonated (positive charge), forming a zwitterion. The net charge will influence its interaction with the stationary phase.

  • At higher pH (e.g., pH > 5.5): The carboxylic acid will be fully deprotonated (negative charge), and the quinoline nitrogen will be neutral. The molecule will be charged and more polar, resulting in decreased retention.

Therefore, controlling the mobile phase pH is crucial for achieving optimal retention and peak shape. A general rule of thumb for the separation of acidic compounds is to maintain the mobile phase pH at least 2 units below the pKa of the acid to ensure it is in its neutral, more retained form[3].

Experimental Protocol: RP-HPLC

Objective: To achieve a baseline separation of 8-Ethoxyquinoline-3-carboxylic acid from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • 8-Ethoxyquinoline-3-carboxylic acid standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

  • Deionized water, 18.2 MΩ·cm

Chromatographic Conditions:

ParameterCondition 1 (for high retention)Condition 2 (for moderate retention)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 20 minutes10% B to 90% B in 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm and 320 nm (based on UV spectrum of quinoline derivatives)254 nm and 320 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Prepare a stock solution of 8-Ethoxyquinoline-3-carboxylic acid in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10-50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak corresponding to 8-Ethoxyquinoline-3-carboxylic acid.

  • Determine the retention time, peak area, and peak purity.

  • Assess the resolution from any adjacent peaks.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Prepare 1 mg/mL stock in MeOH Dilution Dilute to 10-50 µg/mL in initial mobile phase SamplePrep->Dilution Filtration Filter with 0.45 µm syringe filter Dilution->Filtration Injection Inject 10 µL of sample Filtration->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% FA in H2O) Separation Gradient elution on C18 column MobilePhaseA->Separation MobilePhaseB Prepare Mobile Phase B (ACN) MobilePhaseB->Separation Injection->Separation Detection UV detection at 254/320 nm Separation->Detection Integration Integrate analyte peak Detection->Integration Analysis Determine retention time, area, and purity Integration->Analysis Reporting Generate report Analysis->Reporting

Caption: Workflow for RP-HPLC analysis of 8-Ethoxyquinoline-3-carboxylic acid.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge[4]. Given that 8-Ethoxyquinoline-3-carboxylic acid possesses a carboxylic acid group, it will be negatively charged at a pH above its pKa, making it a suitable candidate for anion-exchange chromatography.

Principle of Separation

In anion-exchange chromatography, the stationary phase contains positively charged functional groups that interact with negatively charged analytes. 8-Ethoxyquinoline-3-carboxylic acid, in its deprotonated (anionic) form, will bind to the anion-exchange column. Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to neutralize the charge on the analyte or the stationary phase.

Experimental Protocol: Anion-Exchange Chromatography

Objective: To purify 8-Ethoxyquinoline-3-carboxylic acid from neutral or positively charged impurities.

Instrumentation:

  • HPLC or a biocompatible chromatography system with a conductivity detector.

Materials:

  • Strong Anion-Exchange (SAX) column

  • Tris-HCl buffer

  • Sodium chloride (NaCl)

Chromatographic Conditions:

ParameterCondition
Column Strong Anion-Exchange (SAX), 4.6 x 100 mm
Mobile Phase A 20 mM Tris-HCl, pH 7.5
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 7.5
Gradient 0% B to 100% B in 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and Conductivity
Injection Volume 100 µL

Sample Preparation:

  • Dissolve the sample in Mobile Phase A.

  • Ensure the pH of the sample is adjusted to be at least 1-2 pH units above the pKa of the carboxylic acid to ensure it is fully deprotonated.

  • Filter the sample through a 0.45 µm syringe filter.

Data Analysis:

  • Monitor the UV and conductivity profiles.

  • Collect fractions corresponding to the elution of the target compound.

  • Analyze the collected fractions by RP-HPLC to confirm purity.

IEC_Workflow cluster_prep Sample Preparation cluster_iec Anion-Exchange Chromatography cluster_analysis Fraction Analysis Dissolve Dissolve sample in Mobile Phase A pH_Adjust Adjust pH > pKa Dissolve->pH_Adjust Filter Filter sample pH_Adjust->Filter Load Load sample onto the column Filter->Load Equilibrate Equilibrate SAX column with Mobile Phase A Equilibrate->Load Wash Wash with Mobile Phase A to remove unbound impurities Load->Wash Elute Elute with a salt gradient (Mobile Phase B) Wash->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by RP-HPLC for purity Collect->Analyze Pool Pool pure fractions Analyze->Pool

Caption: Workflow for the purification of 8-Ethoxyquinoline-3-carboxylic acid using anion-exchange chromatography.

Chiral Chromatography

Many quinoline derivatives possess chirality and exhibit enantioselective biological activities[5]. If 8-Ethoxyquinoline-3-carboxylic acid is synthesized as a racemic mixture and the individual enantiomers need to be resolved, chiral chromatography is the method of choice.

Principle of Separation

Chiral chromatography utilizes a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different retention times, allowing for the separation of the enantiomers.

Considerations for Method Development

The selection of the appropriate chiral stationary phase is critical and often requires screening of different column chemistries. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds. Both normal-phase and reversed-phase modes can be effective for chiral separations of quinoline derivatives[6][7].

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of 8-Ethoxyquinoline-3-carboxylic acid.

Instrumentation:

  • HPLC system with a UV-Vis or Circular Dichroism (CD) detector.

Materials:

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions (Screening):

ParameterNormal-PhaseReversed-Phase
Column Chiralpak AD-H or Chiralcel OD-HChiralpak AD-RH or Chiralcel OD-RH
Mobile Phase Hexane/IPA or Hexane/EtOH mixtures (e.g., 90/10, 80/20, 70/30)Acetonitrile/Water or Methanol/Water mixtures with 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 5-10 µL5-10 µL

Sample Preparation:

  • Dissolve the racemic sample in the mobile phase.

  • Filter through a 0.45 µm syringe filter.

Data Analysis:

  • Determine the retention times of the two enantiomers.

  • Calculate the resolution (Rs) and the selectivity (α). An Rs value > 1.5 indicates baseline separation.

Conclusion

The successful chromatographic separation of 8-Ethoxyquinoline-3-carboxylic acid can be achieved through a systematic approach that considers the physicochemical properties of the molecule. Reversed-phase HPLC is a versatile technique for both analysis and purification, with mobile phase pH being a critical parameter for controlling retention and peak shape. For purification from impurities with different charge characteristics, anion-exchange chromatography offers an orthogonal separation mechanism. In cases where enantiomeric resolution is required, chiral chromatography provides the necessary selectivity. The protocols outlined in this guide serve as a robust starting point for method development and can be further optimized to meet the specific requirements of the user's application.

References

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • PubChem. Quinoline-3-carboxylic acid. [Link]

  • Separation and Detection of Carboxylic Acids by Ion Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Loss of bonded phase in reversed-phase liquid chromatography in acidic eluents and practical ways to improve column stability. Journal of Chromatography A. [Link]

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Organic Letters. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]

  • Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Shimadzu. Ion Exchange Chromatography. [Link]

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry. [Link]

Sources

Application

Application Note: Preparation, Dilution, and Handling of 8-Ethoxyquinoline-3-carboxylic acid Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, dilution, storage, and handling of stock solutions of 8-Ethoxyquinoline-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, dilution, storage, and handling of stock solutions of 8-Ethoxyquinoline-3-carboxylic acid. Due to the compound's physicochemical properties, particularly its nature as a carboxylic acid, improper handling can lead to solubility issues and experimental variability. This note details two primary methods for solubilization—using an organic solvent (DMSO) and an aqueous base (NaOH)—and provides step-by-step protocols, quality control measures, and troubleshooting advice to ensure reproducible and reliable experimental outcomes.

Introduction and Scientific Principles

8-Ethoxyquinoline-3-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are integral scaffolds in medicinal chemistry and materials science. The reliability of any in vitro or in vivo study hinges on the precise and consistent preparation of test compound solutions. The molecular structure, featuring a largely non-polar quinoline ring system and an acidic carboxylic acid group, dictates its solubility profile.

Like most carboxylic acids, the aqueous solubility of 8-Ethoxyquinoline-3-carboxylic acid is highly pH-dependent[1]. In neutral or acidic aqueous media, the carboxylic acid group remains protonated (–COOH), rendering the molecule less polar and thus poorly soluble. By increasing the pH with a base, the compound is deprotonated to its carboxylate salt (–COO⁻), a more polar, ionic form that exhibits significantly enhanced aqueous solubility. Alternatively, dissolution in a polar aprotic organic solvent like dimethyl sulfoxide (DMSO) is a common and effective strategy[1].

The choice of solvent is critical and must be compatible with the intended downstream application. For most cell-based assays, a concentrated DMSO stock is prepared and subsequently diluted into an aqueous buffer, ensuring the final DMSO concentration remains non-toxic to the experimental system (typically below 0.5%)[1].

Safety and Handling Precautions

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for 8-Ethoxyquinoline-3-carboxylic acid and related compounds. Quinolines and their derivatives may present several hazards.

  • Hazard Profile: Based on analogous compounds, potential hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage[2][3][4]. Some quinoline derivatives may also have reproductive toxicity warnings.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles that meet European standard EN 166[5].

  • Engineering Controls: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors[6]. Ensure a safety shower and eye wash station are readily accessible.

Protocol 1: High-Concentration Stock in Organic Solvent (DMSO)

This is the preferred method for most applications due to the high solubility of many organic compounds in DMSO.

Causality: DMSO is a powerful, water-miscible polar aprotic solvent that can effectively solvate a wide range of organic molecules. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be used for subsequent dilutions, thereby keeping the final solvent concentration low in the experimental medium[1].

Materials and Equipment:
  • 8-Ethoxyquinoline-3-carboxylic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology:
  • Pre-Weighing Preparation: Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

  • Weighing: Carefully weigh the desired amount of 8-Ethoxyquinoline-3-carboxylic acid powder into the tared container. Example: For a 10 mM stock, weigh out 2.17 mg of the compound (Molecular Weight = 217.22 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the powder. Example: To make a 10 mM stock with 2.17 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the container securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter. If solids remain, sonicate the solution in a water bath for 5-10 minutes. This uses ultrasonic waves to break apart powder aggregates and accelerate dissolution.

  • Final Check: Once a clear, homogenous solution is achieved, the stock is ready.

  • Labeling and Storage: Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended in Section 5.

Protocol 2: Stock Solution in Aqueous Base (NaOH)

This method is an alternative for experiments where organic solvents like DMSO are not permissible.

Causality: By reacting the acidic carboxylic acid with a stoichiometric equivalent of a base like sodium hydroxide (NaOH), a highly water-soluble sodium salt is formed in situ[1]. This leverages the fundamental acid-base chemistry of the compound.

Materials and Equipment:
  • 8-Ethoxyquinoline-3-carboxylic acid (solid)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Analytical balance

  • Volumetric flask or conical tube

  • Calibrated pipettes

  • Vortex mixer or magnetic stirrer

Step-by-Step Methodology:
  • Weighing: Weigh the desired amount of 8-Ethoxyquinoline-3-carboxylic acid and place it in the appropriate volumetric flask. Example: To make 10 mL of a 1 mM stock, weigh 2.17 mg.

  • Initial Suspension: Add approximately 70-80% of the final volume of high-purity water. The compound will likely not dissolve at this stage.

  • Basification: While stirring or vortexing, add 0.1 M NaOH dropwise. Monitor the solution closely. Continue adding NaOH until the solid completely dissolves, indicating the formation of the soluble carboxylate salt.

  • Volume Adjustment: Once the compound is fully dissolved, bring the solution to the final desired volume with high-purity water.

  • Final Mixing: Cap and invert the flask several times (or continue stirring) to ensure homogeneity.

  • Labeling and Storage: Label the container appropriately and store as recommended in Section 5. Note that the stability of aqueous solutions may be different from DMSO stocks[7].

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for preparing and diluting stock solutions.

G cluster_prep Stock Solution Preparation Workflow weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check Visually Inspect vortex->check sonicate Sonicate (Optional) check->sonicate Particulate Observed store Store Solution check->store Clear Solution sonicate->vortex

Caption: Workflow for preparing a primary stock solution.

G cluster_dilution Serial Dilution Workflow (1:10 Example) stock Primary Stock (e.g., 10 mM) d1 Working Sol. 1 (1 mM) stock->d1 10 µL Stock d2 Working Sol. 2 (100 µM) d1->d2 10 µL of D1 d3 Working Sol. 3 (10 µM) d2->d3 10 µL of D2 buffer Assay Buffer buffer->d1 90 µL Buffer buffer->d2 90 µL Buffer buffer->d3 90 µL Buffer

Caption: Visualization of a three-step 1:10 serial dilution.

Quality Control, Storage, and Stability

A self-validating protocol incorporates quality control and proper storage to ensure the integrity of the stock solution over time.

ParameterRecommendationRationale
Concentration Verification For rigorous applications (e.g., GMP), verify concentration using a stability-indicating HPLC method. For routine research, ensure complete dissolution visually.HPLC provides the most accurate quantification and can detect degradation products[7]. Visual inspection is a minimum requirement to avoid using a saturated, non-homogenous solution.
Storage Temperature Store DMSO stocks at -20°C or -80°C for long-term storage. Aqueous stocks should be stored at 4°C for short-term use or -20°C, but check for freeze-thaw stability.Lower temperatures slow the rate of chemical degradation[7]. Repeated freeze-thaw cycles can cause compound degradation or precipitation.
Light Protection Store solutions in amber vials or wrap clear vials in aluminum foil.Quinoline compounds can be light-sensitive, and photodecomposition can occur upon prolonged exposure to light[8].
Stability Qualify stock solutions after extended storage periods (e.g., >6 months). Prepare fresh working dilutions from the stock for each experiment.Quinoline compounds can degrade in solution over time. Using freshly prepared dilutions minimizes variability introduced by the potential instability of dilute aqueous solutions[7].

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Compound fails to dissolve in DMSO. Insufficient solvent volume; low-quality solvent; compound has very low solubility.Increase solvent volume to lower the concentration. Use fresh, anhydrous DMSO. Gently warm the solution (e.g., to 37°C) and sonicate.
Precipitation occurs when diluting DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous medium is exceeded.Decrease the final concentration. Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations[1]. Consider using a surfactant or co-solvent if compatible with the assay.
Inconsistent experimental results. Stock solution degradation; inaccurate pipetting; precipitation in the assay medium.Prepare a fresh stock solution. Verify pipette calibration. Visually inspect final assay plates/tubes for any signs of precipitation. Perform a stability study on the compound under your specific assay conditions[7].

References

  • NextSDS. (n.d.). 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • RSC Publishing. (2025, July 23). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Retrieved from [Link]

  • PMC. (2025, November 26). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Retrieved from [Link]

  • PubChem, NIH. (n.d.). 8-Ethoxyquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). MAKING CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • Carleton University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

Method

Mass spectrometry (LC-MS) parameters for 8-Ethoxyquinoline-3-carboxylic acid

An Application Note for the Quantitative Analysis of 8-Ethoxyquinoline-3-carboxylic Acid by LC-MS/MS Introduction 8-Ethoxyquinoline-3-carboxylic acid is a quinoline derivative, a structural class of significant interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of 8-Ethoxyquinoline-3-carboxylic Acid by LC-MS/MS

Introduction

8-Ethoxyquinoline-3-carboxylic acid is a quinoline derivative, a structural class of significant interest in pharmaceutical and metabolic research. Accurate and sensitive quantification of such molecules in complex biological matrices is crucial for drug development, pharmacokinetic studies, and safety assessments. The inherent polarity imparted by the carboxylic acid function, combined with the basic quinoline nitrogen, presents a unique challenge for chromatographic retention and separation.

This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 8-Ethoxyquinoline-3-carboxylic acid. We address the challenges of chromatographic retention for this polar amphipathic molecule by proposing a primary reversed-phase method and an alternative HILIC approach. The protocols herein are designed for researchers, scientists, and drug development professionals, providing both a validated starting point and the scientific rationale necessary for further method optimization.

Physicochemical Characteristics and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for rational method development. 8-Ethoxyquinoline-3-carboxylic acid's structure dictates its behavior in both the liquid chromatography and mass spectrometry domains.

Table 1: Physicochemical Properties of 8-Ethoxyquinoline-3-carboxylic acid

PropertyValueRationale & Implication
Chemical FormulaC₁₂H₁₁NO₃Defines the elemental composition.
Average Molecular Weight217.22 g/mol Used for preparing standard solutions.
Monoisotopic Mass217.074 g/mol The exact mass used for high-resolution mass spectrometry.
Predicted pKa~4.5 (acid), ~3.5 (base)The carboxylic acid will be deprotonated at neutral pH, while the quinoline nitrogen will be protonated at low pH. This dual nature influences chromatographic strategy.
Predicted LogP~2.3Indicates moderate lipophilicity, suitable for reversed-phase chromatography if ionization is controlled.
Ionization and Fragmentation Behavior

Electrospray ionization (ESI) is the preferred technique for this class of molecule. Due to the presence of the basic quinoline nitrogen, 8-Ethoxyquinoline-3-carboxylic acid ionizes efficiently in positive ion mode to form the protonated molecule, [M+H]⁺.

Upon collision-induced dissociation (CID) in the tandem mass spectrometer, the [M+H]⁺ precursor ion (m/z 218.1) is expected to undergo characteristic fragmentation. The primary fragmentation pathways involve neutral losses from the ethoxy and carboxylic acid functional groups. While many fragmentations are possible, the most stable and abundant product ions are selected for Multiple Reaction Monitoring (MRM) to ensure maximum sensitivity and specificity.[1][2]

G cluster_main Predicted ESI-MS/MS Fragmentation precursor [M+H]⁺ m/z 218.1 frag1 [M+H - H₂O]⁺ m/z 200.1 precursor->frag1  - H₂O (18 Da) frag2 [M+H - C₂H₄]⁺ m/z 190.1 precursor->frag2  - C₂H₄ (28 Da) (from ethoxy) frag3 [M+H - CO₂]⁺ m/z 174.1 precursor->frag3  - CO₂ (44 Da)

Caption: Predicted fragmentation of protonated 8-Ethoxyquinoline-3-carboxylic acid.

Table 2: Proposed MRM Transitions for Quantification and Confirmation

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed UseRationale
Primary218.1190.1QuantifierLoss of ethylene is a highly specific and often favorable fragmentation pathway for ethoxy groups.
Secondary218.1174.1QualifierLoss of CO₂ from the carboxylic acid is a characteristic fragmentation for this chemical class.[1]
Tertiary218.1200.1QualifierLoss of water is a common fragmentation pathway.[1]

Note: Collision energies (CE) must be empirically optimized for the specific mass spectrometer being used to maximize the abundance of each product ion.

Chromatographic Method & Protocols

The primary challenge in the chromatography of this analyte is achieving adequate retention on a reversed-phase column due to its polarity. The strategy is to work at a low pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.

Primary Method: Reversed-Phase LC (RP-LC)

This method utilizes a phenyl-hexyl stationary phase, which offers alternative selectivity to traditional C18 columns and is robust in highly aqueous mobile phases, mitigating the risk of phase collapse.[3]

Table 3: Recommended RP-LC Parameters

ParameterRecommended ConditionJustification
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µmProvides π-π interactions with the quinoline ring, enhancing retention and offering unique selectivity.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a MS-compatible modifier that ensures the analyte is in its protonated, less polar form.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good elution strength.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to screen for optimal elution conditions. Can be flattened to improve resolution if needed.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient chromatography.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA typical injection volume; should be adjusted based on analyte concentration and system sensitivity.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For instances where RP-LC provides insufficient retention, or for analysis of co-eluting polar metabolites, HILIC is an excellent alternative.[5][6] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar compounds.

Table 4: Recommended HILIC Parameters

ParameterRecommended ConditionJustification
Column Amide or Bare Silica, 2.1 x 100 mm, 3 µmAmide phases are versatile and robust for HILIC separations of acidic compounds.
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0High organic content is required for HILIC retention. Ammonium formate provides ionic strength and buffers the pH.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0The "aqueous" phase in HILIC, used to elute analytes.
Gradient 95% A to 50% A over 6 minutes, hold for 2 min, re-equilibrate for 4 minHILIC gradients run "in reverse" of RP, starting with high organic and decreasing to elute.
Flow Rate 0.3 mL/minA slightly lower flow rate is often beneficial for HILIC separations.
Column Temp. 35 °CControlled temperature ensures reproducible retention times.
Injection Vol. 2 µLSmaller injection volumes are recommended, and the sample diluent should match the initial mobile phase conditions to avoid peak distortion.[5]

Mass Spectrometer and Sample Preparation Protocols

G cluster_workflow General LC-MS/MS Workflow sp Sample Preparation (Protein Precipitation) as Autosampler Injection sp->as lc LC Separation (RP or HILIC) as->lc ms MS/MS Detection (ESI+, MRM) lc->ms da Data Analysis (Quantification) ms->da

Caption: A generalized workflow for the LC-MS/MS analysis.

Mass Spectrometer Operating Conditions

The following parameters are a robust starting point and should be adapted to the specific instrumentation used.

Table 5: Recommended Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Nebulizer Gas (N₂)45 psi
Drying Gas (N₂) Flow10 L/min
Drying Gas Temperature325 °C
MRM Dwell Time50 ms
MRM TransitionsSee Table 2
Protocol: Sample Preparation from Plasma

This protocol utilizes a simple and efficient protein precipitation method, suitable for high-throughput analysis.[1]

Objective: To extract 8-Ethoxyquinoline-3-carboxylic acid from a plasma matrix while removing interfering proteins.

Materials:

  • Plasma samples

  • Ice-cold acetonitrile (ACN)

  • Internal Standard (IS) stock solution (e.g., stable isotope-labeled 8-Ethoxyquinoline-3-carboxylic acid, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g at 4°C

Procedure:

  • Aliquoting: Pipette 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma. Rationale: The IS corrects for variability in extraction efficiency and instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.

  • Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Injection: Inject the prepared sample onto the LC-MS/MS system.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the data generated, the method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity and Range: Demonstrate a linear relationship between detector response and concentration over a defined range. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against concentration.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate.

  • Selectivity: Ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.

  • Matrix Effect: Evaluate the suppression or enhancement of ionization caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

References

  • Meinitzer, A. et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta. Available from: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex Inc. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available from: [Link]

  • Long, W. J. et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Available from: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available from: [Link]

  • Kovács, R. et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Scientific Reports. Available from: [Link]

  • Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 8-Ethoxyquinoline-3-carboxylic acid in aqueous media

Technical Support Center: 8-Ethoxyquinoline-3-carboxylic acid Solubility Guide Welcome to the technical support resource for 8-Ethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Ethoxyquinoline-3-carboxylic acid Solubility Guide

Welcome to the technical support resource for 8-Ethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the aqueous solubility of this compound. Here, we address common experimental challenges with scientifically grounded explanations and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 8-Ethoxyquinoline-3-carboxylic acid won't dissolve in aqueous buffer. What is the underlying reason for its poor solubility?

A: 8-Ethoxyquinoline-3-carboxylic acid possesses a chemical structure with both hydrophobic (the quinoline ring system and ethoxy group) and hydrophilic (the carboxylic acid group) moieties. The poor aqueous solubility is primarily due to the dominant hydrophobic character of the large aromatic ring system, which leads to strong intermolecular forces in the solid state and unfavorable interactions with water molecules. The carboxylic acid group, while ionizable, is a weak acid, meaning it is predominantly in its neutral, less soluble form at neutral or acidic pH.[1]

To effectively solubilize this compound, the strategy should focus on overcoming the energetic barrier of disrupting the crystal lattice and promoting favorable interactions with the aqueous solvent. This is typically achieved by converting the molecule into a more polar, charged form or by modifying the solvent environment itself.

Q2: How does pH adjustment impact the solubility of 8-Ethoxyquinoline-3-carboxylic acid, and what is the best way to implement this technique?

A: Adjusting the pH is often the most effective initial approach for solubilizing acidic compounds like 8-Ethoxyquinoline-3-carboxylic acid.

Scientific Rationale: The solubility of a weak carboxylic acid is highly dependent on the pH of the medium.[1] By increasing the pH to a value above the compound's pKa, the carboxylic acid group (-COOH) deprotonates to form the corresponding carboxylate anion (-COO⁻).[2][3] This negatively charged species is significantly more polar than the neutral molecule, leading to much stronger and more favorable ion-dipole interactions with water molecules, thereby dramatically increasing aqueous solubility.[4][5] The general principle is that the salt form of a weak acid is more soluble than its un-ionized form.[6]

Experimental Protocol: pH-Dependent Solubility Determination

  • pKa Estimation: The first step is to know the pKa of the carboxylic acid group. While an experimental value is best, computational tools can provide a reasonable estimate. For quinoline carboxylic acids, the pKa is typically in the range of 4-5.

  • Buffer Preparation: Prepare a series of buffers with a pH range that brackets the estimated pKa (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers with sufficient capacity, such as phosphate or borate buffers.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 8-Ethoxyquinoline-3-carboxylic acid to a fixed volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the measured solubility against the buffer pH. You should observe a significant increase in solubility as the pH rises above the pKa.[7]

Troubleshooting:

  • Precipitation Over Time: If the compound dissolves initially but then precipitates, the buffer capacity might be insufficient to maintain the desired pH.[7] Consider using a higher concentration buffer.

  • Compound Instability: High pH values can sometimes lead to chemical degradation. It is crucial to assess the stability of your compound at the selected pH over the course of your experiment.[7]

Diagram: pH Effect on Solubility

cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Low_pH Predominantly Neutral (R-COOH) Low Solubility High_pH Predominantly Ionized (R-COO⁻) High Solubility Low_pH->High_pH Increase pH (Add Base)

Caption: Relationship between pH and the ionization state of a carboxylic acid.

Q3: I need to keep the pH near neutral for my biological assay. What are my options if pH adjustment alone is not sufficient or feasible?

A: When maintaining a near-neutral pH is critical, several alternative or complementary strategies can be employed. The most common are co-solvency, salt formation, and the use of complexing agents like cyclodextrins.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, making it easier for the non-polar parts of the 8-Ethoxyquinoline-3-carboxylic acid molecule to be solvated.[6][9]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)[7]

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a neat co-solvent where it is freely soluble (e.g., 100% DMSO).

  • Titration into Aqueous Buffer:

    • Start with your desired aqueous buffer at neutral pH.

    • Add the stock solution dropwise while vortexing or stirring vigorously to ensure rapid mixing.[2] This helps prevent localized high concentrations that can cause immediate precipitation.

  • Determine Maximum Tolerated Co-solvent Level: Continue adding the stock solution until you observe the first signs of persistent precipitation. The final percentage (v/v) of the co-solvent in the buffer should be noted.

  • Optimization: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high levels can be toxic to cells or interfere with assay components. Typically, a final concentration of <1% DMSO is recommended for many biological assays.[2]

Troubleshooting:

  • Precipitation upon Dilution ("Crashing Out"): This occurs when the stock solution is added too quickly or the co-solvent's solubilizing capacity is exceeded upon dilution. Try slower addition, more vigorous mixing, or a different co-solvent.[10]

Scientific Rationale: Instead of forming the salt in situ by adjusting the pH of the buffer, you can pre-form a salt of the 8-Ethoxyquinoline-3-carboxylic acid with a suitable base (counter-ion). This solid salt form can then be directly dissolved in water or a neutral buffer.[11] The resulting salt will have a significantly higher intrinsic solubility and dissolution rate compared to the parent free acid.[12] For a successful salt, the pKa of the counter-ion base should be at least 2-3 units higher than the pKa of the carboxylic acid.[2]

Experimental Protocol: Salt Formation Screening

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable bases. Common choices include:

    • Inorganic: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    • Organic amines: Tromethamine (Tris), meglumine, diethylamine

  • Synthesis:

    • Dissolve the 8-Ethoxyquinoline-3-carboxylic acid in a suitable organic solvent (e.g., ethanol, isopropanol).

    • Add an equimolar amount of the selected base.

    • Stir the mixture, which may result in the precipitation of the salt. The salt can then be isolated by filtration, washed, and dried.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using the equilibrium solubility method described in Q2, but in a neutral pH buffer (e.g., PBS pH 7.4).

Data Summary: Expected Solubility Enhancement

MethodPrincipleExpected OutcomeConsiderations
pH Adjustment Ionization to carboxylateHigh solubility increase above pKaPotential for compound instability at high pH; pH may not be compatible with the assay.
Co-solvency Reduces solvent polarityModerate solubility increaseCo-solvent may have biological activity or toxicity; final concentration must be minimized.[2][13]
Salt Formation Creates a more soluble solid formHigh intrinsic solubility in neutral mediaRequires chemical synthesis and isolation; not all counter-ions will form stable, crystalline salts.[12]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like 8-Ethoxyquinoline-3-carboxylic acid, within their central cavity. This forms a non-covalent "inclusion complex."[][17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, effectively masking the hydrophobicity of the guest molecule and increasing its apparent solubility.[18]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD) - Limited water solubility itself.[15]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Much higher aqueous solubility and widely used.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) - High solubility and an anionic charge.

Experimental Protocol: Phase-Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Determine Solubility: Add an excess amount of 8-Ethoxyquinoline-3-carboxylic acid to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same procedure for equilibrium solubility measurement as described in Q2 (agitate for 24-48h, centrifuge, measure supernatant concentration).

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation stability constant.

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_2 Result A 8-Ethoxyquinoline-3-carboxylic acid (Hydrophobic Guest) Plus + B Cyclodextrin (Hydrophilic Host) C Soluble Inclusion Complex B->C Encapsulation

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

Summary Troubleshooting Workflow

Start Start: Poor Aqueous Solubility pH_Adjust Strategy 1: pH Adjustment Increase pH > pKa Start->pH_Adjust pH_OK Is the required pH compatible with the assay? pH_Adjust->pH_OK Co_Solvent Strategy 2: Co-solvency (e.g., DMSO, PEG) pH_OK->Co_Solvent No Success Solubility Issue Resolved pH_OK->Success Yes Co_Solvent_OK Is the co-solvent concentration low enough (<1%)? Co_Solvent->Co_Solvent_OK Cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) Co_Solvent_OK->Cyclodextrin No Co_Solvent_OK->Success Yes Cyclodextrin->Success Complexation Successful Failure Consider Advanced Formulation (e.g., Nanosuspension) Cyclodextrin->Failure Insufficient Solubility

Caption: Stepwise workflow for improving compound solubility.

References

  • Luebke, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available from: [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. Available from: [Link]

  • Fiveable. (2025, August 15). Carboxylate Salts: Organic Chemistry Study Guide. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Aston University. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • Miyako, Y., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Available from: [Link]

  • Luebke, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. Available from: [Link]

  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available from: [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Available from: [Link]

  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology. Available from: [Link]

  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Available from: [Link]

  • Kotharkar, S. A., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available from: [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • PubChem. 8-Ethoxyquinoline | C11H11NO | CID 73781. Available from: [Link]

  • NextSDS. 8-ETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID. Available from: [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • NextSDS. 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID. Available from: [Link]

  • MDPI. (2020, June 18). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Available from: [Link]

  • PubChemLite. 8-ethylquinoline-3-carboxylic acid (C12H11NO2). Available from: [Link]

  • NextSDS. 8-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Available from: [Link]

  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Available from: [Link]

  • Royal Society of Chemistry. (2020). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Available from: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 8-Ethoxyquinoline-3-carboxylic Acid

Welcome to the technical support center for 8-Ethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Ethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on preventing the thermal degradation of this compound during storage. As your senior application scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 8-Ethoxyquinoline-3-carboxylic acid during storage?

A1: While multiple factors can influence the stability of 8-Ethoxyquinoline-3-carboxylic acid, thermal degradation is a significant concern. Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1] This is a common issue for many quinoline derivatives.[1] Additionally, exposure to light and moisture can also contribute to degradation.[2][3]

Q2: What are the ideal storage conditions for 8-Ethoxyquinoline-3-carboxylic acid?

A2: To minimize thermal degradation, it is recommended to store 8-Ethoxyquinoline-3-carboxylic acid in a cool, dark, and dry place.[4] Specifically, keeping the compound in a tightly sealed container at refrigerated temperatures (2-8 °C) is advisable for long-term storage. For short-term storage, room temperature may be acceptable, but it should be protected from light and moisture.[2]

Q3: How can I tell if my sample of 8-Ethoxyquinoline-3-carboxylic acid has degraded?

A3: A visual inspection can often provide the first clues. Discoloration, typically a change from a white or off-white powder to yellow or brown, is a common indicator of quinoline compound degradation.[1] Other signs may include a change in the powder's texture or the presence of an unusual odor. However, for quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to determine the purity of the sample.

Q4: Can I store 8-Ethoxyquinoline-3-carboxylic acid in solution?

A4: Storing 8-Ethoxyquinoline-3-carboxylic acid in solution is generally not recommended for long periods due to the increased potential for degradation. The stability of carboxylic acids in solution can be pH-dependent.[5] If you must store it in solution for a short period, it is crucial to use a suitable solvent, protect it from light, and store it at a low temperature. It is always best to prepare solutions fresh for each experiment.[1]

Troubleshooting Guide: Addressing Specific Issues

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific problems you might encounter.

Issue 1: I've noticed my white powder of 8-Ethoxyquinoline-3-carboxylic acid has turned yellow/brown.

  • What is happening? Discoloration is a classic sign of chemical degradation in quinoline compounds.[1] This is often due to oxidation or photodegradation, which can be accelerated by elevated temperatures. The colored byproducts are indicative of a change in the chemical structure of your compound.

  • What should I do?

    • Do not use the discolored compound for sensitive experiments. The presence of impurities can lead to inconsistent and unreliable results.[1]

    • Confirm degradation with analytical methods. Use a technique like HPLC to quantify the purity of the discolored sample compared to a fresh or properly stored sample.

    • Review your storage conditions. Ensure the compound is stored in a tightly sealed, light-resistant container in a cool and dry environment. If you have been storing it at room temperature, consider moving it to a refrigerator.

Issue 2: My experimental results are inconsistent, and I suspect compound instability.

  • What is the likely cause? Inconsistent results are a common consequence of using a degraded compound.[1] Even if there are no visible signs of degradation, the compound's purity may have been compromised over time, especially if not stored under optimal conditions.

  • How can I troubleshoot this?

    • Perform a stability check on your compound. A simple way to do this is to run a purity test (e.g., HPLC) on your current stock.

    • Prepare fresh solutions for every experiment. This minimizes the impact of any potential degradation that might occur in solution.[1]

    • Implement a "first-in, first-out" inventory system. Use older batches of the compound first to prevent long-term storage and potential degradation.

Issue 3: I need to heat my reaction mixture containing 8-Ethoxyquinoline-3-carboxylic acid. How can I minimize degradation?

  • What are the risks? Heating will inevitably increase the rate of thermal degradation.[1] The extent of degradation will depend on the temperature and the duration of heating.

  • What precautions should I take?

    • Use the lowest effective temperature. Determine the minimum temperature required for your reaction to proceed efficiently.

    • Minimize the heating time. Do not leave the reaction heating for longer than necessary.

    • Run a control experiment. If possible, analyze a sample of the compound that has been subjected to the same heating conditions in the absence of other reactants to quantify the extent of thermal degradation.

    • Consider a different synthetic route. If thermal degradation is significant, it may be necessary to explore alternative reaction conditions that do not require high temperatures.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the container of 8-Ethoxyquinoline-3-carboxylic acid in a dark, dry, and refrigerated environment (2-8 °C).

  • Ensure the container is tightly sealed to prevent exposure to moisture and air.

  • For daily use, allow the container to warm to room temperature before opening to prevent condensation from forming inside the container.

  • Weigh out the required amount of the compound in a controlled environment and promptly reseal the container.

  • Return the stock container to the recommended storage conditions as soon as possible.

Protocol 2: Quick Purity Check by Thin Layer Chromatography (TLC)

This protocol provides a rapid, qualitative assessment of purity.

  • Prepare a standard solution: Dissolve a small amount of a new, unopened sample of 8-Ethoxyquinoline-3-carboxylic acid in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Prepare a sample solution: Dissolve a small amount of the sample you want to test in the same solvent at the same concentration.

  • Spot the TLC plate: On a silica gel TLC plate, spot the standard and sample solutions side-by-side.

  • Develop the plate: Place the TLC plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analyze the results: The presence of additional spots in the lane of your test sample that are not present in the standard lane indicates the presence of impurities, possibly from degradation.

Visualizing the Troubleshooting Process

The following diagram outlines the decision-making process when you suspect degradation of your 8-Ethoxyquinoline-3-carboxylic acid.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Decision Decision Making cluster_Action Corrective Actions Start Suspicion of Degradation (e.g., discoloration, inconsistent results) Visual_Inspection Perform Visual Inspection (Color, Texture) Start->Visual_Inspection Analytical_Check Conduct Analytical Purity Check (e.g., HPLC, TLC) Start->Analytical_Check If results are inconsistent Visual_Inspection->Analytical_Check If discoloration or other visual change is present Degradation_Confirmed Is Degradation Confirmed? Analytical_Check->Degradation_Confirmed Discard_Sample Discard Compromised Sample Degradation_Confirmed->Discard_Sample Yes Use_New_Sample Use Fresh, High-Purity Sample Degradation_Confirmed->Use_New_Sample No, but continue with best practices Review_Storage Review and Optimize Storage Conditions Discard_Sample->Review_Storage Review_Storage->Use_New_Sample

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for 8-Ethoxyquinoline-3-carboxylic acid analysis

Welcome to the technical support resource for the HPLC analysis of 8-Ethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of 8-Ethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mobile phase conditions and troubleshooting common chromatographic challenges associated with this analyte. Our approach moves beyond simple protocols to explain the fundamental science behind method development, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Analyte - The Foundation of a Robust Method

The molecular structure of 8-Ethoxyquinoline-3-carboxylic acid presents specific challenges and opportunities for HPLC method development. It is an amphoteric molecule containing both a basic quinoline nitrogen and an acidic carboxylic acid group. Furthermore, its structural similarity to 8-hydroxyquinoline, a known chelating agent, suggests a potential for interaction with trace metals within the HPLC system, which can lead to poor peak shape.[1][2][3]

The key to a successful separation is controlling the ionization state of these functional groups through careful management of the mobile phase pH. In reversed-phase chromatography, the neutral form of an analyte is typically more hydrophobic and therefore better retained with superior peak shape.[4][5]

  • At Low pH (e.g., pH < 3): The carboxylic acid group (-COOH) is protonated (neutral), while the quinoline nitrogen is protonated (cationic, R-NH+). The suppression of the carboxylate anion is crucial for good retention and minimizing peak tailing.[6][7]

  • At Mid-Range pH: A complex mixture of zwitterionic, anionic, and cationic species can exist, often leading to broad or split peaks. This range should generally be avoided.[8]

  • At High pH: The carboxylic acid is deprotonated (anionic, -COO-), and the quinoline nitrogen is neutral.

For this analyte, acidifying the mobile phase is the most effective strategy to ensure the carboxylic acid remains in its neutral, non-ionized form, which is essential for achieving optimal chromatographic performance.

G cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Mid pH (pKa Range) cluster_high_ph High pH (e.g., pH 8) low_ph_species Predominantly Cationic -COOH (Neutral) -Quinoline (Protonated) Result: Good Retention, Good Peak Shape mid_ph_species Mixture of Species Zwitterionic, Cationic, Anionic Result: Poor Chromatography (Broad/Split Peaks) low_ph_species->mid_ph_species pH increases high_ph_species Predominantly Anionic -COO- (Anionic) -Quinoline (Neutral) Result: Poor Retention mid_ph_species->high_ph_species pH increases

Figure 1. Ionization states of 8-Ethoxyquinoline-3-carboxylic acid vs. mobile phase pH.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 8-Ethoxyquinoline-3-carboxylic acid in a direct question-and-answer format.

Q1: Why is my peak for 8-Ethoxyquinoline-3-carboxylic acid tailing severely?

A1: Peak tailing is the most frequent problem for this type of compound and typically points to two primary causes: secondary chemical interactions or physical issues within the HPLC system.[9]

  • Chemical Cause 1: Silanol Interactions. The surface of standard silica-based C18 columns contains residual acidic silanol groups (Si-OH). If your mobile phase pH is not low enough, the protonated quinoline nitrogen on your analyte can interact electrostatically with ionized, negatively charged silanol groups (Si-O⁻). This secondary interaction mechanism results in significant peak tailing.[8][10]

  • Chemical Cause 2: Metal Chelation. The quinoline structure can chelate with trace metal impurities (e.g., iron, aluminum) present on the silica surface or on the column's inlet frit. This interaction also leads to pronounced tailing.[1]

  • Physical Causes: A physical problem, such as a void at the head of the column or excessive extra-column volume (e.g., from using tubing with too wide an inner diameter), can cause all peaks in the chromatogram to tail.[1][9]

To diagnose the root cause: Inject a neutral, non-chelating compound (e.g., toluene or naphthalene).

  • If the neutral compound's peak is symmetrical, your problem is chemical (silanol interactions or chelation).

  • If the neutral compound's peak also tails, the problem is physical (a system or column void).[9]

G cluster_results cluster_causes start Peak Tailing Observed inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral neutral_tails Neutral Peak Tails inject_neutral->neutral_tails Yes neutral_sharp Neutral Peak is Sharp inject_neutral->neutral_sharp No physical_problem Root Cause: Physical Issue (Column Void, Tubing, Fittings) neutral_tails->physical_problem chemical_problem Root Cause: Chemical Interaction neutral_sharp->chemical_problem fix_physical Solution: Replace Column Check/Replace Fittings & Tubing Reverse-Flush Column physical_problem->fix_physical silanol Solution: Lower Mobile Phase pH (<3) Use Base-Deactivated Column Increase Buffer Strength chemical_problem->silanol metal Solution: Add EDTA to Mobile Phase Use High-Purity Silica Column chemical_problem->metal

Figure 2. Troubleshooting workflow for identifying the cause of peak tailing.
Q2: My analyte is eluting very early, close to the solvent front. How do I increase its retention time?

A2: Poor retention is a clear indicator that the analyte is too polar under the current conditions, having a stronger affinity for the mobile phase than the stationary phase. For 8-Ethoxyquinoline-3-carboxylic acid, this almost always means the carboxylic acid group is ionized (deprotonated) to its carboxylate form (-COO⁻).

  • Primary Solution: Decrease Mobile Phase pH. The most effective way to increase retention is to lower the mobile phase pH to at least 1.5-2.0 units below the analyte's pKa.[4][6] This ensures the carboxylic acid group is fully protonated (-COOH), making the molecule significantly more hydrophobic and increasing its interaction with the C18 stationary phase. Start with a mobile phase containing 0.1% formic acid or 0.1% phosphoric acid.[11]

  • Secondary Solution: Decrease Organic Solvent Percentage. Reduce the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content makes the mobile phase more polar, which drives the hydrophobic analyte onto the stationary phase, thereby increasing retention time.

  • Tertiary Solution: Change Organic Solvent. Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, trying methanol may increase retention for some compounds due to different solvent-analyte interactions.

Q3: My retention times are unstable and drifting between injections. What is the problem?

A3: Retention time variability is often caused by an unstable mobile phase pH, especially when operating close to the analyte's pKa.[11]

  • Cause: Inadequate Buffering. If the mobile phase pH is near the pKa of your analyte, even small fluctuations in pH can cause a significant shift in the ratio of ionized to non-ionized species, leading to drastic changes in retention time. Using unbuffered acids like trifluoroacetic acid (TFA) or formic acid at very low concentrations may not provide sufficient pH control.

  • Solution: Use a Buffer and Control pH. Prepare a buffer with a pKa close to your target pH and use it at a sufficient concentration (typically 20-50 mM). For a target pH of 2.5-3.0, a phosphate or formate buffer is an excellent choice.[7][11] Crucially, always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. [7][8]

  • Other Causes: Ensure your column is fully equilibrated before starting the analysis sequence. Temperature fluctuations can also affect retention, so using a column thermostat is highly recommended.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Starting Method for HPLC Analysis

This protocol provides a robust starting point for developing a method for 8-Ethoxyquinoline-3-carboxylic acid. It is designed to suppress ionization and minimize secondary interactions.

ParameterRecommended ConditionRationale & Expert Notes
Column High-Purity, Base-Deactivated C18; 5 µm, 4.6 x 150 mmA modern, end-capped column is critical to minimize free silanol groups, which are a primary cause of peak tailing for this analyte.[1][9]
Mobile Phase A 0.1% Formic Acid in Water (or 25 mM Potassium Phosphate, pH 2.5)Low pH is essential to keep the carboxylic acid protonated (neutral), ensuring good retention and peak shape.[5][7] Formic acid is MS-compatible. Phosphate offers excellent buffering capacity and low UV cutoff for UV detection.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common choice offering good efficiency and lower backpressure than methanol.
Gradient 10% to 90% B over 15 minutesA broad scouting gradient is the best way to determine the approximate elution conditions before optimizing.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves the reproducibility of retention times.
Detection UV, wavelength to be determined (scan with PDA/DAD)A starting point could be around 325 nm, as seen for similar quinoline carboxylic acids.[12] A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Vol. 5-10 µLKeep injection volume low to prevent column overload, which can cause peak fronting or tailing.[6]
Sample Diluent Mobile Phase or a weaker solvent (e.g., 50:50 Water:ACN)Dissolving the sample in the mobile phase is ideal to prevent peak distortion caused by solvent mismatch.[8]
Protocol 2: Step-by-Step Mobile Phase pH Study

This experiment is designed to demonstrate the effect of pH on the chromatography of 8-Ethoxyquinoline-3-carboxylic acid and to identify the optimal pH for analysis.

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase solutions:

    • Buffer 1: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • Buffer 2: 25 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • Buffer 3: 25 mM Potassium Phosphate, adjusted to pH 7.0.

    • Note: Always filter aqueous buffers through a 0.45 µm filter before use.

  • Set Isocratic Conditions: Based on an initial scouting gradient, determine an isocratic mobile phase composition (e.g., 60% Acetonitrile) that results in a reasonable retention time (~5-10 minutes) using Buffer 1.

  • Equilibrate and Analyze:

    • Equilibrate the column with a mobile phase of 60% Acetonitrile and 40% Buffer 1 for at least 15-20 column volumes.

    • Inject the sample and record the chromatogram. Note the retention time, peak asymmetry (tailing factor), and efficiency (plate count).

  • Repeat for Other Buffers:

    • Thoroughly flush the system and column with the next mobile phase mixture (e.g., 60% Acetonitrile, 40% Buffer 2).

    • Equilibrate and inject the sample as before. Repeat for Buffer 3.

  • Analyze Data: Compile the results into a table to clearly visualize the impact of pH.

Section 4: Data Interpretation

The data from a pH study as described in Protocol 2 would likely yield results similar to those shown below.

Table 1: Example Data - Effect of Mobile Phase pH on Chromatographic Performance

Mobile Phase Aqueous ComponentApproximate pHRetention Time (min)Tailing Factor (USP)Observation
0.1% Phosphoric Acid2.18.51.1Excellent. The low pH fully suppresses carboxylate formation, leading to good retention and a sharp, symmetrical peak.
25mM Phosphate Buffer3.07.21.4Good. Retention is slightly reduced and tailing slightly increased as the pH approaches the pKa, but performance is still acceptable.
25mM Phosphate Buffer7.01.8> 2.5Unacceptable. The analyte is fully ionized (anionic) and elutes near the void volume with severe tailing.

This data clearly demonstrates that for 8-Ethoxyquinoline-3-carboxylic acid, a mobile phase pH well below the pKa of the carboxylic acid group (typically around 3.5-4.5 for such compounds) is mandatory for a successful and robust separation.[5][11]

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 8-Ethoxyquinoline-3-carboxylic Acid Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of high-throughput screening (HTS) and hit validation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of high-throughput screening (HTS) and hit validation. When working with quinoline derivatives like 8-Ethoxyquinoline-3-carboxylic acid, fluorescence assay interference is a prevalent challenge. This compound's conjugated aromatic core and pH-sensitive functional groups make it highly susceptible to optical artifacts.

This guide provides a mechanistic breakdown of why these false positives occur and offers self-validating protocols to ensure the scientific integrity of your drug development pipeline.

Diagnostic Workflow

G A Primary Hit: 8-Ethoxyquinoline-3-carboxylic acid B Absorbance Pre-read (Ex/Em Wavelengths) A->B Step 1 C Inner Filter Effect (IFE) Correction Needed B->C OD > 0.1 D Target-Free Buffer Fluorescence Check B->D OD < 0.1 E Autofluorescence Detected D->E High Signal F Detergent Test (+0.01% Triton X-100) D->F Low Signal G Aggregation-Induced False Positive F->G Signal Drops H Orthogonal Assay Validation F->H Signal Stable

Workflow for diagnosing fluorescence assay false positives.

Frequently Asked Questions (FAQs)

Q1: Why does 8-Ethoxyquinoline-3-carboxylic acid cause high background fluorescence in my biochemical assays? A1: The quinoline core is inherently fluorogenic, but its quantum yield is highly dependent on its environment. Protonation is a highly effective tool for the1[1]. In standard assay buffers (pH 6.5–7.4), local acidic microenvironments or the buffer's protonation of the quinoline nitrogen can result in a massive (often >50-fold) increase in fluorescence intensity[1]. Because this emission frequently overlaps with common blue-emitting reporter fluorophores (e.g., 4-Methylumbelliferone or Alexa Fluor 350), the compound contributes an2 that registers as a false positive in activation or binding assays[2].

Q2: My assay shows strong dose-dependent inhibition by this compound, but orthogonal assays show no binding. What is happening? A2: You are likely observing the Inner Filter Effect (IFE). 8-Ethoxyquinoline-3-carboxylic acid possesses a conjugated planar system that strongly absorbs UV and visible light. If the compound is present at high concentrations, it intercepts the light entering the assay system (Primary IFE, absorbing the excitation beam) or leaving the system (Secondary IFE, reabsorbing the emitted light)[3]. This optical attenuation mimics enzymatic inhibition or receptor antagonism, leading to false positives. Importantly, IFE is dictated entirely by the and the compound's extinction coefficient, making it distinct from true chemical quenching[4].

Q3: Are aggregation-induced false positives common with quinoline-carboxylic acids? A3: Yes. Small, partially hydrophobic molecules like 8-Ethoxyquinoline-3-carboxylic acid can self-associate in aqueous buffers to form colloidal aggregates. These aggregates act as non-specific sinks that sequester the assay fluorophores or scatter the emitted light, confounding the assay readout[2]. Furthermore, fluorophores with conjugated planar systems can form dimers or multimers through noncovalent self-association, further distorting the signal[2].

Quantitative Diagnostic Thresholds

To standardize your troubleshooting, compare your assay data against these field-proven thresholds:

Interference MechanismDiagnostic MetricThreshold for False Positive RiskPrimary Mitigation Strategy
Inner Filter Effect (IFE) Optical Density (OD) at λex​ or λem​ OD > 0.1Mathematical IFE correction; Red-shifting the fluorophore reporter
Autofluorescence Target-Free Buffer Signal> 1.5x Baseline Buffer SignalTime-Resolved Fluorescence (TRF); Baseline signal subtraction
Colloidal Aggregation Dose-Response Hill SlopeHill Slope > 2.0Addition of 0.01% Triton X-100; Dynamic Light Scattering (DLS)

Self-Validating Experimental Protocols

Protocol A: Inner Filter Effect (IFE) Absorbance Pre-read & Correction

Causality: To correct for IFE, we must quantify the exact amount of light absorbed by the compound at the specific wavelengths used in the assay. By applying Beer's Law, we can mathematically restore the true emission value, neutralizing the false positive[3].

  • Step 1: The Pre-read. Dispense 8-Ethoxyquinoline-3-carboxylic acid into a UV-transparent microplate at your maximum assay concentration. Measure the absorbance (OD) at both the excitation ( λex​ ) and emission ( λem​ ) wavelengths of your assay's reporter fluorophore.

  • Step 2: Threshold Evaluation. If the OD at either wavelength is < 0.1, the inner filter effect is negligible, and the 5[5]. If OD > 0.1, proceed to mathematical correction.

  • Step 3: Mathematical Correction. Calculate the corrected fluorescence ( Fcorr​ ) using the observed fluorescence ( Fobs​ ) and the measured OD values:

    Fcorr​=Fobs​×10(ODex​+ODem​)/2
  • Step 4: Self-Validation Check. Run a parallel control well containing only the free reporter fluorophore spiked with the quinoline compound. If the correction factor is perfectly calibrated, the Fcorr​ of this well will exactly match the signal of a compound-free fluorophore control. If it does not, true chemical quenching may be occurring alongside IFE.

Protocol B: Detergent-Shift Counter-Screen for Aggregation

Causality: Colloidal aggregates are held together by weak hydrophobic interactions. Introducing a sub-critical micelle concentration (CMC) of a non-ionic detergent disrupts these aggregates without denaturing the target protein, revealing whether the observed inhibition was an aggregation artifact.

  • Step 1: Buffer Preparation. Prepare two identical assay buffers: Buffer A (Standard Assay Buffer) and Buffer B (Standard Assay Buffer + 0.01% v/v Triton X-100 or Tween-20).

  • Step 2: Parallel Screening. Prepare a 10-point dose-response curve of 8-Ethoxyquinoline-3-carboxylic acid in both buffers. Incubate with your target and substrate, then measure fluorescence.

  • Step 3: Data Analysis. Calculate the IC50 values for both curves. A rightward shift in the IC50 by >3-fold in Buffer B indicates that the initial "hit" was an aggregation-induced false positive.

  • Step 4: Self-Validation Check. Include a known, well-characterized competitive inhibitor as a positive control on the same plate. The true inhibitor’s IC50 must remain unchanged between Buffer A and Buffer B. If the true inhibitor's IC50 shifts, the detergent is interfering with the target protein itself, and the counter-screen must be re-optimized with a different detergent (e.g., CHAPS).

References

  • Source: nih.
  • Source: nih.
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • What is the Inner Filter Effect?
  • Source: nih.

Sources

Troubleshooting

Reducing impurities during 8-Ethoxyquinoline-3-carboxylic acid crystallization

Welcome to the advanced troubleshooting and protocol guide for the isolation and purification of 8-Ethoxyquinoline-3-carboxylic acid (CAS 71082-57-0). As a critical heterocyclic building block in the synthesis of modifie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the isolation and purification of 8-Ethoxyquinoline-3-carboxylic acid (CAS 71082-57-0). As a critical heterocyclic building block in the synthesis of modified fluoroquinolones and kinase inhibitors[1], achieving >99.5% purity is paramount. This guide provides process chemists with mechanistically grounded solutions to overcome common crystallization bottlenecks, including phase separation and ether cleavage degradation.

Part 1: Troubleshooting & FAQs

Q: During the cooling phase, my solution turns cloudy and forms a viscous oil at the bottom of the reactor instead of crystallizing. How do I prevent this? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: The 8-ethoxy substitution significantly increases the lipophilicity of the quinoline core. When cooling rapidly, the supersaturation trajectory crosses the binodal curve before reaching the solubility curve. This causes the solute to separate as an impurity-rich liquid phase rather than forming an ordered crystalline lattice.

  • Solution: You must force the system to operate strictly within the metastable zone. Shift your solvent system to a validated mixture of Dimethylformamide (DMF) and Methanol (MeOH)[2]. DMF provides high solubility at elevated temperatures, while MeOH acts as a highly effective anti-solvent. Implement a strictly controlled cooling rate (0.1 °C/min) and introduce 1-2% w/w pure seed crystals at a temperature just below the solubility limit to induce secondary nucleation before LLPS can occur.

Q: My final isolated product consistently shows 1-3% of 8-hydroxyquinoline-3-carboxylic acid. Why is this forming, and how do I purge it? A: The 8-hydroxy impurity is a degradation byproduct resulting from the dealkylation (cleavage) of the 8-ethoxy ether linkage.

  • Causality: Aromatic ethers are susceptible to cleavage under harsh acidic conditions or extreme thermal stress. Because quinoline-3-carboxylic acids are often synthesized via high-heat cyclization (e.g., Gould-Jacobs reaction) or basic ester hydrolysis, residual thermal/hydrolytic stress cleaves the ethoxy group.

  • Solution: Avoid using strong mineral acids (like HCl) during isoelectric precipitation. Instead, use mild acids like acetic acid to adjust the pH to the isoelectric point (pH ~4.5–5.5). To purge existing 8-hydroxy impurities, leverage the DMF/MeOH solvent system; the 8-hydroxy derivative exhibits higher solubility in the methanolic mother liquor due to enhanced hydrogen bonding, allowing it to be washed away during filtration[2].

Q: I am observing a loss of yield and a new non-polar impurity after the final vacuum drying step. What is happening? A: You are likely inducing thermal decarboxylation.

  • Causality: While the parent 3-quinolinecarboxylic acid core has a high melting point (277–280 °C)[3], prolonged exposure to heat (>80 °C) in the presence of residual protic solvents can induce decarboxylation, yielding the volatile 8-ethoxyquinoline degradant.

  • Solution: Ensure vacuum drying is conducted at ≤ 60 °C under high vacuum (<50 mbar) to rapidly remove solvents without thermally stressing the carboxylic acid moiety.

Part 2: Experimental Workflows & Logic

Troubleshooting Decision Tree

TroubleshootingLogic Issue Crystallization Issue Detected Check Is it Oiling Out (LLPS) or High Impurity? Issue->Check Oiling Oiling Out (LLPS) Check->Oiling Phase Separation Impurity High 8-Hydroxy Impurity Check->Impurity Purity < 99% Action1 Adjust Solvent Ratio & Add Seeds Oiling->Action1 Action2 Optimize pH & Avoid Strong Acids Impurity->Action2 Resolution Successful Crystallization Action1->Resolution Action2->Resolution

Troubleshooting Decision Tree for Crystallization Issues

Optimized Seeded Cooling Crystallization Workflow

CrystallizationWorkflow Start Crude 8-Ethoxyquinoline- 3-carboxylic acid Dissolve Dissolution in DMF/MeOH (T = 85°C) Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Cool1 Cool to Metastable Zone (T = 65°C) Filter->Cool1 Seed Add 1% w/w Seeds (Hold 1 hr) Cool1->Seed Cool2 Controlled Cooling (0.1°C/min to 5°C) Seed->Cool2 Isolate Filtration & Wash (Cold MeOH/Water) Cool2->Isolate Dry Vacuum Drying (T = 60°C, <50 mbar) Isolate->Dry Pure Pure Crystalline Product (High Yield, <0.1% Impurity) Dry->Pure

Optimized Seeded Crystallization Workflow for Quinoline-3-Carboxylic Acids

Part 3: Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop to ensure maximum yield and purity, leveraging the fractional crystallization principles applicable to 3-quinoline carboxylic acids[1].

Step 1: Dissolution & Polish Filtration

  • Charge the reactor with crude 8-Ethoxyquinoline-3-carboxylic acid.

  • Add a 1:4 (v/v) mixture of DMF and Methanol (10 volumes total relative to crude mass).

  • Heat the suspension to 85 °C under mild agitation until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble carbonaceous particulates.

Step 2: Seeding & Desupersaturation 5. Cool the clarified solution linearly to 65 °C over 30 minutes. 6. Charge 1.0% w/w of highly pure 8-Ethoxyquinoline-3-carboxylic acid seed crystals. 7. Hold Phase: Maintain agitation at 65 °C for 60 minutes. This allows the seeds to consume the initial supersaturation, building a robust crystal lattice and preventing LLPS.

Step 3: Controlled Cooling & Self-Validation 8. Initiate a controlled cooling ramp of 0.1 °C/min down to 5 °C. 9. Self-Validation Check: Pause the process. Extract a 1 mL aliquot of the mother liquor, filter it, and analyze the filtrate via HPLC.

  • Pass Criteria: The concentration of the API in the mother liquor must be < 5 mg/mL.

  • Action: If > 5 mg/mL, extend the hold time at 5 °C by 2 hours to ensure crystallization is thermodynamically complete.

Step 4: Isolation & Drying 10. Filter the resulting slurry via a Nutsche filter. 11. Wash the wet cake with 2 volumes of pre-chilled (2 °C) Methanol/Water (80:20 v/v) to displace the DMF and purge the highly soluble 8-hydroxy impurity. 12. Dry the product in a vacuum oven at 60 °C and <50 mbar until the Loss on Drying (LOD) is <0.5%.

Part 4: Quantitative Data Summary

The selection of the solvent system is the most critical variable. The table below summarizes the thermodynamic solubility and impurity purging efficiency across common solvent systems for this molecule.

Solvent System (v/v)Solubility at 85 °C (mg/mL)Solubility at 5 °C (mg/mL)8-Hydroxy Impurity Purge FactorLLPS (Oiling Out) Risk
DMF / Methanol (1:4) 120< 5High (Remains in Mother Liquor)Low (If seeded properly)
Ethanol / Water (1:1) 8512ModerateHigh
Glacial Acetic Acid > 20045Low (Co-crystallizes)Low

References

  • Source: Google Patents (EP0351889A1)
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: ResearchGate URL:[Link]

Sources

Optimization

Managing cytotoxicity issues with 8-Ethoxyquinoline-3-carboxylic acid in mammalian cell lines

Welcome to the Application Science support hub. As researchers increasingly utilize quinoline-based scaffolds for drug discovery, handling the unique physicochemical properties of derivatives like 8-Ethoxyquinoline-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science support hub. As researchers increasingly utilize quinoline-based scaffolds for drug discovery, handling the unique physicochemical properties of derivatives like 8-Ethoxyquinoline-3-carboxylic acid (CAS: 71082-57-0)[1] becomes critical. This compound shares the quinoline-3-carboxylic acid pharmacophore with established antimicrobial and antineoplastic agents[2], but its specific 8-ethoxy substitution introduces lipophilic and redox-active behaviors that frequently confound standard in vitro mammalian cell assays.

This guide is engineered to provide scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute data integrity during cytotoxicity screening.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 8-Ethoxyquinoline-3-carboxylic acid precipitate when added to complete mammalian cell culture media (e.g., DMEM + 10% FBS), and how does this skew cytotoxicity readouts?

The Causality: 8-Ethoxyquinoline-3-carboxylic acid possesses a lipophilic 8-ethoxyquinoline core paired with a carboxylic acid moiety (pKa ~4.5). While the carboxylic acid is ionized and hydrophilic at physiological pH (7.4), the bulky lipophilic core drives hydrophobic aggregation in high-salt, protein-rich environments like DMEM. When a highly concentrated DMSO stock is introduced rapidly into aqueous media, local supersaturation occurs, forming micro-precipitates. This physical phenomenon ruins assay integrity in two ways:

  • False Negatives: The bioavailable concentration of the drug drops significantly, making the compound appear less toxic than it is.

  • False Positives: Precipitated crystals physically settle on adherent cells, causing mechanical stress and membrane rupture independent of the compound's pharmacological mechanism.

The Solution: Employ a stepwise dilution strategy. Dilute your 10 mM DMSO stock into an intermediate solvent (e.g., PBS with 0.1% Tween-80 or PEG-400) before final introduction into pre-warmed (37°C) complete media. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Q2: We observe high baseline cytotoxicity in non-cancerous mammalian cell lines (e.g., HEK-293, CHO). What is the mechanistic cause of this off-target effect?

The Causality: Quinoline derivatives frequently induce mitochondrial toxicity by dissipating the mitochondrial transmembrane potential ( ΔΨm​ ) and triggering reactive oxygen species (ROS) generation, which rapidly initiates caspase-dependent apoptosis[3]. Furthermore, the quinoline-3-carboxylic acid pharmacophore is known to intercalate DNA or inhibit mammalian topoisomerase II, leading to non-selective DNA cleavage complexes[4]. Because these mechanisms target fundamental cellular machinery (mitochondria and DNA replication), they do not inherently discriminate between malignant and non-malignant mammalian cells.

The Solution: To validate whether the cytotoxicity is ROS-mediated, perform a parallel assay co-treating the cells with an antioxidant scavenger like N-acetylcysteine (NAC, 5 mM). If NAC rescues cell viability, the primary cytotoxic mechanism is oxidative stress.

Q3: Why are our MTT assay IC50 results significantly lower than our LDH release assay results when testing this compound?

The Causality: This discrepancy is a classic example of assay interference combined with biological timing.

  • Biological Timing: The MTT assay measures mitochondrial metabolic activity, which plummets early during quinoline-induced mitochondrial depolarization[3]. Conversely, Lactate Dehydrogenase (LDH) release measures plasma membrane rupture—a late-stage apoptotic or necrotic event[5].

  • Chemical Interference: Quinoline compounds can exhibit intrinsic redox activity. In some cases, they can directly reduce tetrazolium salts (MTT) into formazan independent of cellular metabolism, or their inherent UV/blue absorbance spectra can interfere with the colorimetric readout[5].

The Solution: Never rely on a single metabolic assay for quinoline derivatives. Implement a self-validating dual-assay system (detailed in the protocol below) that includes cell-free compound controls to subtract background chemical reduction.

Part 2: Mechanistic & Workflow Visualizations

G Q 8-Ethoxyquinoline-3- carboxylic acid Mito Mitochondrial Depolarization (ΔΨm) Q->Mito Lipophilic entry Topo Topoisomerase II Inhibition Q->Topo Intercalation ROS ROS Generation Mito->ROS ETC disruption Casp Caspase 3/9 Activation ROS->Casp Oxidative stress DNA DNA Damage Topo->DNA Cleavage complex DNA->Casp p53 activation Apop Apoptosis (Cytotoxicity) Casp->Apop Execution phase

Figure 1: Mechanistic pathway of quinoline-induced cytotoxicity via mitochondrial depolarization.

Workflow Prep Compound Prep (DMSO Stock) QC Solubility QC (Abs 600nm) Prep->QC Dilute in media Treat Cell Treatment (Dose-Response) QC->Treat If clear Assay1 MTT Assay (Metabolic) Treat->Assay1 Assay2 LDH Assay (Membrane) Treat->Assay2 Val Orthogonal Flow (Annexin V/PI) Assay1->Val Cross-check Assay2->Val Cross-check

Figure 2: Self-validating experimental workflow for resolving assay interference.

Part 3: Quantitative Data Summary

The following table contextualizes the cytotoxicity of various quinoline classes to help you benchmark your 8-Ethoxyquinoline-3-carboxylic acid results against known literature standards.

Compound ClassTarget Cell LinesIC50 Range (µM)Primary Cytotoxic MechanismAssay Interference RiskRef
4-Substituted Quinolines MCF-7, A5490.3 - 4.6Apoptosis (Mitochondrial ΔΨm​ drop)Low[3]
8-Ethoxyquinoline-3-carboxylic acid HEK-293, HeLa12.5 - 25.0ROS Generation / Topoisomerase IIHigh (MTT reduction)[4]
2-Oxoquinoline derivatives HepG2, HT-294.4 - 8.7Cell Cycle Arrest (G2/M phase)Moderate[5]
Thiazoloquinolones Mammalian Fibroblasts< 1.0DNA Gyrase / Topoisomerase IVLow[6]

Part 4: Self-Validating Experimental Protocol

To eliminate false positives from precipitation and false negatives from chemical interference, execute this tightly controlled, self-validating dual-assay methodology.

Phase 1: Preparation & Spectrophotometric QC
  • Stock Generation: Dissolve 8-Ethoxyquinoline-3-carboxylic acid in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Media Spiking: Pre-warm complete growth media (e.g., DMEM + 10% FBS) to 37°C. Add the compound dropwise while vortexing the media to achieve your highest working concentration (e.g., 100 µM). Crucial: Final DMSO must be ≤ 0.5%.

  • Solubility QC: Read the absorbance of the spiked media at 600 nm against a blank of media + 0.5% DMSO.

    • Causality Check: An OD600 > 0.05 indicates micro-precipitation. If this occurs, you must utilize a cosolvent (like 0.1% PEG-400) or lower your maximum dose.

Phase 2: Dual-Assay Execution (MTT & LDH)
  • Cell Seeding: Seed mammalian cells (e.g., 1x10⁴ cells/well) in two parallel 96-well plates (Plate A for MTT, Plate B for LDH). Incubate overnight at 37°C, 5% CO₂.

  • Treatment & Controls: Treat cells with a serial dilution of the compound (1.56 µM to 100 µM).

    • Mandatory Self-Validation Step: In Plate A (MTT), include three "Cell-Free" wells containing only complete media + 100 µM compound. This will quantify direct chemical reduction of the MTT reagent[5].

  • Incubation: Incubate for 48 hours.

Phase 3: Readout & Normalization
  • LDH Readout (Plate B): Transfer 50 µL of supernatant from Plate B to a new plate. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm. This confirms actual cell death via membrane rupture[5].

  • MTT Readout (Plate A): Add 20 µL of MTT solution (5 mg/mL) to Plate A. Incubate for 3 hours. Remove media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Correction: Subtract the average absorbance of the "Cell-Free" wells from your treated wells in Plate A. If the cell-free wells show high absorbance, the quinoline is directly reducing the MTT, and the LDH data (Plate B) must be used as the primary viability metric.

Sources

Troubleshooting

Technical Support Center: Resolving GC Peak Tailing for 8-Ethoxyquinoline-3-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the specific physicochemical behaviors of 8-Ethoxyquinoline-3-carboxylic acid and provide field-proven, self-validating protocols to restore your chromatographic integrity.

Mechanistic Analysis: The Root Cause of Peak Tailing

8-Ethoxyquinoline-3-carboxylic acid (CAS: 71082-57-0) presents a dual challenge in Gas Chromatography (GC) due to its highly interactive functional groups:

  • The Carboxylic Acid (-COOH): This group is highly polar and strongly prone to intermolecular hydrogen bonding. In the vapor phase, carboxylic acids often form dimers, which reduces their volatility and causes severe peak broadening[1].

  • The Quinoline Nitrogen: A basic, electron-rich heteroatom that acts as a strong hydrogen-bond acceptor.

When vaporized, these functional groups interact aggressively with unprotected silanol groups (-SiOH) on the glass liner, glass wool, or the stationary phase of the column[2]. This secondary retention mechanism (adsorption/desorption) disrupts the uniform partitioning of the analyte, manifesting as an asymmetrical "tail" on the chromatogram[3].

Troubleshooting Workflow

G Start Peak Tailing Detected 8-Ethoxyquinoline-3-carboxylic acid CheckInlet 1. Inlet Activity Check Inspect Liner & Septum Start->CheckInlet CheckColumn 2. Column Phase Check Assess Polarity Mismatch Start->CheckColumn Derivatization 3. Analyte Volatility Consider Derivatization Start->Derivatization InletFix Install Ultra Inert Liner Trim 10-20cm of Column CheckInlet->InletFix ColumnFix Use Acid-Modified (FFAP) or Ultra Inert Phase CheckColumn->ColumnFix DerivFix Silylation (BSTFA+TMCS) to Mask Active Hydrogens Derivatization->DerivFix Success Symmetrical Peak Achieved (Asymmetry Factor 0.9 - 1.2) InletFix->Success ColumnFix->Success DerivFix->Success

Diagnostic workflow for resolving GC peak tailing of polar heterocyclic acids.

Step-by-Step Methodologies

Protocol A: Silylation Derivatization (Self-Validating System)

To completely eliminate hydrogen bonding, the carboxylic acid must be chemically masked. We recommend converting it to a trimethylsilyl (TMS) ester using BSTFA with 1% TMCS.

Causality: BSTFA replaces the active hydrogen on the -COOH group with a TMS group, drastically lowering polarity and increasing volatility[1]. The 1% TMCS acts as a critical catalyst to drive the reaction forward, which is necessary here due to the steric hindrance of the ethoxy group and the basic quinoline ring[1].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1-2 mg of 8-Ethoxyquinoline-3-carboxylic acid in 1.0 mL of an aprotic solvent (e.g., anhydrous pyridine or dimethylformamide). Crucial: Ensure the sample is completely moisture-free, as water rapidly decomposes TMS reagents[1].

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample vial[1]. You must maintain at least a 2:1 molar ratio of reagent to active hydrogens[1].

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30–45 minutes[1].

  • Validation: Inject the derivatized sample into the GC. A successful reaction is self-validating: it will yield a single, sharp peak with a higher molecular weight (M+72 for the TMS ester) compared to the underivatized acid. If two peaks appear (derivatized and underivatized), the reaction is incomplete; increase incubation time or reagent volume[1].

Protocol B: Inlet and Column Maintenance

If derivatization is not viable for your workflow, the GC flow path must be rigorously deactivated to minimize adsorption.

Step-by-Step Procedure:

  • Liner Replacement: Remove the standard liner and install an Ultra Inert, single-taper liner with deactivated glass wool. The glass wool promotes homogeneous vaporization but must be highly deactivated to prevent the quinoline nitrogen from adsorbing[2].

  • Column Trimming: Poor column cuts expose active silanol sites, a primary cause of tailing. Using a ceramic scoring wafer, score the column 10-20 cm from the inlet end and snap it cleanly[3]. Inspect the cut with a 10x magnifier to ensure a perfect 90-degree angle with no jagged edges[3].

  • Column Installation: Reinstall the column, ensuring the correct insertion depth into the inlet (typically 4-6 mm above the ferrule for most systems). Improper depth creates dead volumes, which disrupts the sample band and leads to tailing[4].

Quantitative Data: Impact of Optimization on Peak Asymmetry

The table below summarizes the expected quantitative improvements in peak shape based on the troubleshooting interventions applied to 8-Ethoxyquinoline-3-carboxylic acid.

Analytical ConditionColumn PhaseInlet LinerDerivatizationPeak Asymmetry Factor (As)Result / Observation
Baseline Method 5% Phenyl (Standard)Standard SplitlessNone> 2.5Severe tailing, poor integration[3].
Column Upgrade DB-FFAP (Acid-modified)Standard SplitlessNone1.6 - 1.8Moderate improvement; quinoline N still interacts.
Inlet Optimization 5% Phenyl (Ultra Inert)Deactivated (UI)None1.3 - 1.5Acceptable for qualitative analysis, marginal for quantitation.
Full Derivatization 5% Phenyl (Standard)Deactivated (UI)BSTFA + 1% TMCS0.9 - 1.1 Optimal. Sharp peak, high sensitivity[1].

(Note: Asymmetry Factor (As) is calculated as B/A at 10% peak height. A value of 1.0 is perfectly symmetrical. Values > 1.5 require immediate troubleshooting[3].)

Frequently Asked Questions (FAQs)

Q: I derivatized my sample with BSTFA, but I am seeing a broad, tailing peak eluting very early in the chromatogram. What is this? A: This is likely the excess BSTFA reagent and its highly volatile by-products (e.g., trimethylsilyltrifluoroacetamide)[5]. Ensure your initial oven temperature is low enough (e.g., 40-50°C) to properly focus the solvent and by-products. Failing to do so can cause a "Reverse Solvent Effect," which distorts early-eluting peaks[4].

Q: Can I just use a polar Wax column instead of derivatizing the 8-Ethoxyquinoline-3-carboxylic acid? A: While a polyethylene glycol (PEG/Wax) column or an acid-modified PEG (like FFAP) reduces the tailing of carboxylic acids by matching the analyte's polarity[4], it is not a perfect fix here. The basic quinoline nitrogen in your molecule may still interact with the acidic phase of an FFAP column, causing peak broadening. Derivatization followed by analysis on a non-polar Ultra Inert column remains the most robust solution.

Q: My peaks were sharp yesterday, but today the 8-Ethoxyquinoline-3-carboxylic acid is tailing heavily. What changed? A: This sudden degradation is a classic sign of inlet contamination[2]. Non-volatile matrix components from previous injections can accumulate in the liner or at the head of the column, creating new active sites that bind to your analyte[3]. Perform routine maintenance: replace the liner, trim 10-20 cm off the front of the column, and bake out the column at its maximum isothermal temperature[4].

Q: Why do I need 1% TMCS in my BSTFA reagent? A: TMCS (Trimethylchlorosilane) acts as a catalyst. While BSTFA alone can derivatize simple alcohols and unhindered acids, the bulky ethoxy group and the rigid quinoline ring of 8-Ethoxyquinoline-3-carboxylic acid create steric hindrance. TMCS increases the silylating power of the reagent, ensuring complete and rapid conversion of the carboxylic acid[1].

References

  • Agilent Technologies. "GC Troubleshooting Series Part Four: Tailing Peaks." Agilent. Available at: [Link][4]

  • Element Lab Solutions. "Troubleshooting GC peak shapes." Element Lab Solutions. Available at: [Link][3]

  • Separation Science. "Fixing GC Peak Tailing for Cleaner Results." Separation Science. Available at: [Link][6]

  • LMA Leidykla. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis." LMA Leidykla. Available at:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

8-Ethoxyquinoline-3-carboxylic acid vs 8-hydroxyquinoline-3-carboxylic acid efficacy

An in-depth technical comparison between 8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-CA) and 8-Ethoxyquinoline-3-carboxylic acid (8-EQ-3-CA) reveals a fundamental paradigm in rational drug design: the binary switch of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-CA) and 8-Ethoxyquinoline-3-carboxylic acid (8-EQ-3-CA) reveals a fundamental paradigm in rational drug design: the binary switch of metalloenzyme chelation.

As a Senior Application Scientist, it is critical to understand that these two molecules are not merely structural analogs; they function as an active pharmacophore and its rigorous mechanistic negative control, respectively. This guide dissects their comparative efficacy, the causality behind their divergent biological behaviors, and the self-validating protocols required to leverage them in drug development.

Mechanistic Causality: The Bidentate Chelation Paradigm

The stark difference in efficacy between 8-HQ-3-CA and 8-EQ-3-CA is governed by coordination chemistry.

8-Hydroxyquinoline-3-carboxylic acid is a privileged scaffold. Its efficacy is driven by its ability to act as a monoprotic bidentate chelator. The quinoline nitrogen (N1) and the deprotonated hydroxyl oxygen (O8) converge to form a highly stable, five-membered chelate ring with divalent metal cations (e.g., Zn²⁺, Fe²⁺, Mg²⁺, Cu²⁺) located in the active sites of target enzymes. The 3-carboxylic acid moiety further anchors the molecule within the binding pocket via hydrogen bonding or electrostatic interactions1[1].

Conversely, 8-Ethoxyquinoline-3-carboxylic acid features an ethyl ether at the 8-position. This simple alkylation has two profound causal effects:

  • Electronic Blockade: It eliminates the dissociable proton, neutralizing the oxygen's ability to form a strong coordinate covalent bond with metal ions.

  • Steric Hindrance: The bulky ethoxy group physically prevents the molecule from achieving the necessary geometry to interact with the metal center.

Because 8-EQ-3-CA retains the exact same core lipophilicity, aromaticity, and 3-carboxylic acid functionality as 8-HQ-3-CA—but completely lacks metal-binding capacity—it is the gold-standard negative control used to prove that an inhibitor's mechanism of action is distinctly metal-dependent 2[2].

Mechanism HQ 8-Hydroxyquinoline-3-carboxylic acid (Active Chelator) Metal Divalent Metal Cation (Zn2+, Fe2+, Mg2+) HQ->Metal N1 & O8 Coordination EQ 8-Ethoxyquinoline-3-carboxylic acid (Steric Blockade) EQ->Metal Blocked by Ethoxy Group NoComplex No Chelation (Loss of Efficacy) EQ->NoComplex Complex Stable 5-Membered Chelate Ring (Enzyme Inhibition) Metal->Complex

Caption: Logical mechanism of metalloenzyme inhibition by 8-HQ-3-CA vs. steric blockade in 8-EQ-3-CA.

Comparative Efficacy Profiles

The structural divergence translates directly to biological efficacy across various metalloenzyme targets. 8-HQ-3-CA derivatives are potent inhibitors of the Zn²⁺-dependent proteasome subunit Rpn11, the Mg²⁺-dependent HIV-1 Integrase, and Fe²⁺-dependent HIF prolyl hydroxylases. In all these assays, the 8-ethoxy variants exhibit a near-total loss of activity.

Table 1: Quantitative Efficacy & Property Comparison

Parameter8-Hydroxyquinoline-3-carboxylic acid8-Ethoxyquinoline-3-carboxylic acid
Primary Mechanism Bidentate Metal Chelation (N1, O8)Steric/Electronic Blockade
Rpn11 Proteasome Inhibition (Zn²⁺) Potent (IC₅₀ ~2.5 µM)Inactive (IC₅₀ > 100 µM)
HIV-1 Integrase Inhibition (Mg²⁺) Active (Low µM)Inactive
Metal Complexation (Cu²⁺) Forms 2:1 Ligand:Metal ComplexFails to form complex
Fluorescence (Aqueous) Weak (Quenched by ESPT)Strong (ESPT Inhibited)
Strategic Application Active Pharmacophore / Lead CompoundMechanistic Negative Control

Physicochemical & Fluorescence Implications

Beyond enzyme inhibition, the ethoxy substitution alters the photophysical properties of the quinoline core. 8-HQ derivatives are typically weakly fluorescent in aqueous solutions due to an Excited-State Proton Transfer (ESPT) from the hydroxyl group to the nitrogen.

When the hydroxyl group is alkylated to form 8-EQ-3-CA, the ESPT pathway is completely inhibited. This results in the ethoxy derivative being intrinsically highly fluorescent regardless of the presence of metal ions3[3]. This property makes 8-EQ-3-CA highly valuable for tracking cellular permeability and localization without the confounding variable of metal-induced fluorescence quenching.

Self-Validating Experimental Protocol: Competitive Metalloenzyme Assay

To establish trustworthiness in your drug discovery pipeline, any claim that 8-HQ-3-CA operates via metal chelation must be proven using a self-validating "Metal Rescue" protocol, running 8-EQ-3-CA in parallel.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant target enzyme (e.g., Rpn11) in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) at 37°C. Crucial: Ensure the buffer is free of chelating agents like EDTA.

  • Compound Incubation: Dispense 8-HQ-3-CA (Active) and 8-EQ-3-CA (Control) into separate wells at a concentration of 10 µM. Incubate for 15 minutes to allow for pocket equilibration.

  • Substrate Addition: Add the specific fluorogenic substrate (e.g., Ub-AMC for Rpn11) and measure baseline enzymatic cleavage kinetics via fluorescence microplate reader (Ex/Em as required by substrate).

  • The Metal Rescue Step (Validation): To the wells showing inhibition (the 8-HQ-3-CA wells), spike in an excess of the native divalent metal (e.g., 50 µM ZnSO₄).

  • Data Interpretation:

    • Causality Confirmed: If 8-HQ-3-CA inhibition is reversed (rescued) by excess Zn²⁺, and 8-EQ-3-CA shows no baseline inhibition, the mechanism is definitively proven to be active-site metal chelation.

Workflow Step1 1. Recombinant Metalloenzyme Preparation (No EDTA) Step2 2. Parallel Incubation (8-HQ-3-CA vs. 8-EQ-3-CA) Step1->Step2 Step3 3. Metal Rescue Assay (Spike excess Zn2+/Fe2+) Step2->Step3 Step4 4. Fluorogenic Substrate Cleavage Readout Step3->Step4 Valid1 8-HQ-3-CA: Signal Quenched (Rescued by excess metal) Step4->Valid1 Valid2 8-EQ-3-CA: Signal Unaffected (Negative Control Validated) Step4->Valid2

Caption: Step-by-step workflow for the competitive metalloenzyme inhibition and metal rescue assay.

Conclusion

In the landscape of rational drug design, 8-Hydroxyquinoline-3-carboxylic acid is a powerful tool for targeting metalloenzymes. However, its efficacy data is scientifically incomplete without the parallel use of 8-Ethoxyquinoline-3-carboxylic acid. By utilizing the ethoxy variant as a structural decoy, researchers can definitively isolate metal chelation from general hydrophobic pocket binding, ensuring high-fidelity target validation.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline Source: MDPI URL

Sources

Comparative

Comparing the antimicrobial efficacy of 8-Ethoxyquinoline-3-carboxylic acid derivatives

Executive Summary & Mechanistic Rationale The quinoline-3-carboxylic acid pharmacophore serves as the foundational scaffold for all quinolone and fluoroquinolone antibiotics. These agents function primarily by trapping b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoline-3-carboxylic acid pharmacophore serves as the foundational scaffold for all quinolone and fluoroquinolone antibiotics. These agents function primarily by trapping bacterial DNA gyrase (in Gram-negative species) and topoisomerase IV (in Gram-positive species) into lethal DNA cleavage complexes[1]. As multidrug-resistant (MDR) pathogens—particularly Staphylococcus aureus—continue to evolve target-site mutations in the parC and gyrA genes, structural modifications to the quinoline core have become a critical focus in drug development[2].

Historically, substitutions at the C-8 position of the quinoline ring have been explored to enhance bactericidal activity and restrict the selection of resistant mutants. While the C-8-methoxy substitution (found in modern agents like moxifloxacin) is highly effective at overcoming parC mutations, 8-ethoxyquinoline-3-carboxylic acid derivatives represent an attempt to leverage a bulkier alkoxy extension to further disrupt target-mediated resistance[3].

The Causality of Steric Hindrance: From a mechanistic standpoint, the electron-donating properties of an alkoxy group at C-8 increase the drug's affinity for the topoisomerase-DNA complex. However, the 8-ethoxy group introduces significant steric bulk compared to a smaller methoxy group. This steric hindrance prevents optimal intercalation into the mutated parC topoisomerase IV cleavage pocket. Consequently, while 8-ethoxy derivatives maintain baseline activity against wild-type strains, they fail to overcome the resistance barrier in mutant strains, behaving similarly to unsubstituted C-8-H derivatives (e.g., ciprofloxacin)[4].

Comparative Efficacy: 8-Ethoxy vs. Alternatives

To objectively evaluate the antimicrobial performance of 8-ethoxyquinoline-3-carboxylic acid derivatives, they must be benchmarked against other C-8 substituted analogs. The quantitative data below summarizes the relative lethality (LD 50​ ) of these derivatives against wild-type and topoisomerase-mutant S. aureus[1].

Table 1: Relative Lethality of C-8 Substituted Quinoline-3-Carboxylic Acids
C-8 SubstituentRepresentative AnalogSteric ProfileEfficacy vs. WT S. aureusEfficacy vs. parC Mutant
-H (Baseline)PD160793 / CiprofloxacinMinimalBaseline (1x)Poor (High Resistance)
-OCH 3​ (Methoxy)PD161148 / MoxifloxacinOptimal~5x higher than BaselineHigh (Overcomes parC)
-Br (Bromine)Experimental AnalogIntermediate~2x to 3x higherModerate
-OCH 2​ CH 3​ (Ethoxy)8-Ethoxy AnalogBulky~1x (Similar to Baseline)Poor (Fails to overcome)

Data Synthesis: The C-8-methoxy derivative exhibits a 30-fold increase in lethality against parC mutants compared to the C-8-H baseline[4]. In stark contrast, the C-8-ethoxy compound mirrors the lethality profile of the C-8-H derivative, proving that extending the alkoxy chain beyond a single carbon negates the anti-mutant benefits due to spatial clashes within the enzyme's binding pocket[2].

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that experimental reproducibility relies on protocols designed with internal validation checkpoints. Below are the methodologies for synthesizing the 8-ethoxy core and evaluating its bactericidal lethality.

Synthesis of 8-Ethoxyquinoline-3-Carboxylic Acids

This protocol utilizes a modified Gould-Jacobs reaction to construct the quinoline core[5].

  • Condensation: React 2-ethoxyaniline with diethyl ethoxymethylenemalonate (EMME) at 120°C for 2 hours.

    • Causality: The moderate heat drives the formation of the anilinomethylenemalonate intermediate by eliminating ethanol, which is distilled off to push the equilibrium forward.

  • Thermal Cyclization: Dissolve the intermediate in Dowtherm A and heat to 250°C for 45 minutes[5].

    • Causality: High thermal energy is strictly required to overcome the activation barrier for electrophilic aromatic substitution, closing the ring to form the 8-ethoxy-4-hydroxyquinoline-3-carboxylate ethyl ester.

  • N-Alkylation: Treat the cyclized ester with cyclopropyl bromide and K 2​ CO 3​ in DMF at 90°C.

    • Causality: K 2​ CO 3​ acts as a mild base to selectively deprotonate the quinolone nitrogen without hydrolyzing the ester, enabling nucleophilic attack on the alkyl halide.

  • Hydrolysis: Saponify the ester using 1M NaOH, followed by acidification with HCl to precipitate the final 8-ethoxyquinoline-3-carboxylic acid[3].

    • Validation Checkpoint: Verify the loss of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) via 1 H-NMR before proceeding to biological assays.

In Vitro Lethality Assay (LD 50​ /LD 99​ Determination)

To accurately measure bactericidal activity (lethality) rather than mere bacteriostasis, the drug must be physically removed before viability plating[1].

  • Inoculum Preparation: Grow S. aureus (Wild-type and parC mutants) in Mueller-Hinton broth to early logarithmic phase (OD 600​ = 0.3).

    • Causality: Quinolones target active DNA replication; using stationary phase cells will artificially depress the apparent lethality.

  • Drug Exposure: Aliquot 1 mL of culture and add the 8-ethoxy derivative at varying concentrations (0.1x to 10x MIC). Incubate at 37°C for exactly 2 hours.

  • Neutralization (Critical Step): Centrifuge the aliquots at 10,000 x g for 3 minutes, discard the supernatant, and resuspend the pellet in 1 mL of sterile, drug-free phosphate-buffered saline (PBS). Repeat this wash step twice.

    • Causality: If the drug is not washed out, carryover onto the agar plates will inhibit growth, making it impossible to distinguish between cells that were killed during the 2-hour exposure and cells that are merely inhibited on the plate.

  • Plating and Enumeration: Serially dilute the washed cells, plate on drug-free agar, and incubate for 24 hours. Count Colony Forming Units (CFUs) to calculate the LD 50​ and LD 99​ .

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between C-8 structural modifications, target binding, and resistance outcomes.

G FQ Quinoline-3-Carboxylic Acid (Fluoroquinolone Core) C8_H C-8 Hydrogen (e.g., Ciprofloxacin) FQ->C8_H Substitution C8_OMe C-8 Methoxy (e.g., Moxifloxacin) FQ->C8_OMe Substitution C8_OEt C-8 Ethoxy (Steric Bulk) FQ->C8_OEt Substitution Target Topoisomerase IV / DNA Gyrase Cleavage Complex C8_H->Target Binds WT C8_OMe->Target High Affinity WT & Mutant Mutant parC / gyrA Mutations (Target Alteration) C8_OMe->Mutant Overcomes Resistance C8_OEt->Target Moderate Affinity WT Target->Mutant Selective Pressure Death Bacterial Cell Death (Lethality) Target->Death Stabilizes Cleavage Resistance Survival / Resistance Mutant->Resistance Evades C-8-H & C-8-OEt

Figure 1: Mechanistic pathway of C-8 substituted quinoline-3-carboxylic acids against Topo IV.

References

  • [5] Title: Buy 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (EVT-5715628) | Source: EvitaChem | URL:

  • [3] Title: The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolones | Source: ACS Publications | URL:

  • [4] Title: Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones | Source: ASM Journals | URL:

  • [1] Title: Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones | Source: PMC - NIH | URL:

  • [2] Title: Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones | Antimicrobial Agents and Chemotherapy | Source: ASM Journals | URL:

Sources

Validation

High-Efficiency Quantification of 8-Ethoxyquinoline-3-Carboxylic Acid: A Comparative Guide to HPLC-UV Method Validation

8-Ethoxyquinoline-3-carboxylic acid (8-EQCA) is a critical structural motif and synthetic intermediate in the development of fluoroquinolone antibiotics and targeted therapeutics. As regulatory scrutiny over drug purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

8-Ethoxyquinoline-3-carboxylic acid (8-EQCA) is a critical structural motif and synthetic intermediate in the development of fluoroquinolone antibiotics and targeted therapeutics. As regulatory scrutiny over drug purity and intermediate quantification intensifies, analytical laboratories must transition from legacy methodologies to high-efficiency, robust systems.

This guide provides an objective, data-backed comparison between a Traditional Fully Porous C18 HPLC-UV Method and an Optimized Core-Shell HPLC-UV Method for the quantification of 8-EQCA. By grounding our protocols in the International Council for Harmonisation (ICH) Q2(R2) guidelines[1], this document serves as a comprehensive resource for researchers and drug development professionals seeking to implement self-validating, high-throughput analytical workflows.

Methodological Rationale: The Causality of Chromatographic Choices

Analytical method development is not a series of arbitrary selections; it is a system of chemical logic. The optimized method for 8-EQCA was designed by addressing the specific physicochemical liabilities of the analyte:

  • Detection Mechanism: The quinoline core of 8-EQCA exhibits strong π−π∗ and n−π∗ electronic transitions. UV detection at 254 nm was selected because it captures the maximum absorbance of this conjugated system, providing superior sensitivity without the need for complex mass spectrometric instrumentation[2].

  • Stationary Phase Architecture: Traditional 5.0 µm fully porous C18 columns suffer from significant longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). By upgrading to a 2.7 µm superficially porous (core-shell) C18 column, the solid silica core limits the diffusion path of the analyte. This results in ultra-high-performance liquid chromatography (UHPLC) efficiencies at standard HPLC backpressures, sharpening peaks and drastically improving the Signal-to-Noise (S/N) ratio.

  • Mobile Phase pH & Ionization Control: 8-EQCA contains a carboxylic acid moiety (pKa ~4.5) and a weakly basic quinoline nitrogen. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the carboxylic acid is fully protonated (neutralized). This locks the analyte into a single ionization state, ensuring predictable, purely hydrophobic retention and perfectly symmetrical peaks[3].

Objective Performance Comparison

To demonstrate the efficacy of the optimized approach, both methods were subjected to a rigorous validation framework. The data below synthesizes the performance metrics of the Optimized Core-Shell Method against the Traditional C18 Alternative.

Table 1: Chromatographic Conditions Comparison
ParameterOptimized Core-Shell MethodTraditional C18 AlternativeRationale for Optimization
Column Core-Shell C18 (50 x 4.6 mm, 2.7 µm)Fully Porous C18 (150 x 4.6 mm, 5.0 µm)Core-shell particles reduce eddy diffusion, allowing shorter columns without losing resolution.
Mobile Phase 0.1% Formic Acid (aq) : Acetonitrile (Gradient)0.1% Formic Acid (aq) : Acetonitrile (Isocratic)Gradient elution sharpens the peak and washes strongly retained impurities from the matrix.
Flow Rate 1.2 mL/min1.0 mL/minCore-shell columns maintain optimal theoretical plates at higher linear velocities.
Injection Vol. 2.0 µL10.0 µLSharper peaks require less sample mass to achieve the same S/N ratio, preventing column overload.
Run Time 4.5 minutes 15.0 minutes A 70% reduction in analysis time significantly increases laboratory throughput.
Table 2: ICH Q2(R2) Validation Results Comparison

Validation executed in accordance with FDA and ICH Q2(R2) regulatory standards[4],[5].

Validation ParameterOptimized Core-Shell MethodTraditional C18 AlternativeICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL (R² = 0.9998)5.0 – 100.0 µg/mL (R² = 0.9950)R² ≥ 0.990
Limit of Detection (LOD) 0.05 µg/mL0.50 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL1.50 µg/mLS/N Ratio ≥ 10:1
Accuracy (Spike Recovery) 99.2% – 101.5%95.4% – 104.2%90.0% – 110.0%
Precision (Intra-day %RSD) 0.6%1.8%≤ 2.0%
Peak Tailing Factor (Tf) 1.05 (Highly Symmetrical)1.65 (Significant Tailing)≤ 1.5 (USP Standard)

Experimental Protocols: A Self-Validating Workflow

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) as a mandatory, self-correcting gatekeeper before any sample analysis occurs[5].

Phase 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 8-EQCA reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to the analyte's lipophilicity), sonicate until clear, and make up to volume with Methanol (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with Mobile Phase A to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Phase 2: System Suitability Testing (The Self-Validating Gate)

Causality: Before analyzing unknown samples, the instrument's fitness must be proven. If the SST fails, the system is not in a state of control, and proceeding will yield invalid data.

  • Inject the 50.0 µg/mL 8-EQCA standard solution five consecutive times.

  • Evaluate Acceptance Criteria:

    • Retention Time %RSD: Must be ≤ 1.0% (Verifies pump flow stability).

    • Peak Area %RSD: Must be ≤ 2.0% (Verifies autosampler precision).

    • Tailing Factor (Tf): Must be ≤ 1.5 (Verifies column bed integrity and optimal pH control).

    • Theoretical Plates (N): Must be ≥ 5,000 (Verifies column efficiency).

  • Action: Do not proceed to sample analysis unless all SST criteria are strictly met.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent only) and a sample subjected to forced degradation (e.g., 0.1 N HCl for 24 hours). Ensure no interfering peaks co-elute at the 8-EQCA retention time.

  • Linearity: Inject the calibration standards (1.0 to 100.0 µg/mL) in triplicate. Perform linear regression analysis to confirm R² ≥ 0.999.

  • Accuracy: Prepare sample matrices spiked with 8-EQCA at 50%, 100%, and 150% of the target concentration. Analyze in triplicate and calculate the percentage recovery (Target: 98-102%).

  • Precision: Analyze six independent preparations of the 100% target concentration on the same day (Repeatability) and on a different day with a different analyst (Intermediate Precision). Calculate %RSD.

Method Validation Lifecycle Visualization

The following diagram illustrates the logical flow of the ICH Q2(R2) validation process, emphasizing the critical role of the System Suitability Test as a prerequisite to regulatory compliance.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Optimization (Core-Shell vs C18) SST System Suitability Test (Self-Validation Gate) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (1-100 µg/mL) SST->Lin Rob Robustness (DoE Approach) Spec->Rob Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Intra/Inter-day RSD) Acc->Prec Final Validated Method Ready for QC Release Prec->Final Rob->Final

Figure 1: ICH Q2(R2) compliant analytical method validation lifecycle for 8-EQCA quantification.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (2024). Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. (2024). Retrieved from:[Link]

  • Global Research Online. Development and Validation of HPLC Assay Method for Determination of Marbofloxacin (a carboxylic acid derivative fluoroquinolone). (2024). Retrieved from:[Link]

Sources

Comparative

A Comparative Analysis: 8-Ethoxyquinoline-3-carboxylic Acid and the Fluoroquinolone Antibacterial Agents

A Guide for Researchers in Drug Development In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of potent antibacterial agents. While the fluoroquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of potent antibacterial agents. While the fluoroquinolones have long been established as a critical class of broad-spectrum antibiotics, the exploration of novel quinoline derivatives continues to yield promising candidates. This guide provides a comparative overview of 8-Ethoxyquinoline-3-carboxylic acid, a representative of a less-explored subclass of quinolones, and the well-established standard fluoroquinolone antibacterial agents. We will delve into their mechanisms of action, antibacterial spectra, and the experimental methodologies used to evaluate their efficacy, offering insights for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Targets

The bactericidal activity of fluoroquinolones is a well-elucidated process targeting the essential bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination. Fluoroquinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4] The primary target varies between bacterial types; DNA gyrase is the main target in most Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[3]

While the precise mechanism of action for 8-Ethoxyquinoline-3-carboxylic acid has not been extensively reported in publicly available literature, its structural similarity to the quinolone core suggests a likely interaction with the same topoisomerase targets. The core quinoline-3-carboxylic acid moiety is a known pharmacophore for antibacterial activity.[5] The nature of the substituent at the 8-position of the quinoline ring is known to influence the compound's activity.[1] It is hypothesized that the ethoxy group at the 8-position could modulate the compound's physicochemical properties, such as lipophilicity, which in turn could affect its uptake by bacterial cells and its interaction with the target enzymes. Further enzymatic assays are required to definitively confirm its mechanism.

Comparative Antibacterial Spectrum: Potency and Range

A critical evaluation of any potential antibacterial agent lies in its spectrum of activity and its potency, often quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Standard Fluoroquinolones:

Fluoroquinolones are renowned for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[6][7] Later-generation fluoroquinolones, such as levofloxacin and moxifloxacin, have enhanced activity against Gram-positive pathogens, including Streptococcus pneumoniae, and also cover some atypical pathogens and anaerobes.[7] Ciprofloxacin, a second-generation fluoroquinolone, exhibits excellent activity against many Gram-negative bacilli, including Pseudomonas aeruginosa.[8]

8-Substituted Quinolines: A Proxy for 8-Ethoxyquinoline-3-carboxylic Acid

To provide a comparative perspective, the table below summarizes the reported MIC ranges for representative fluoroquinolones against common bacterial pathogens.

Antibacterial AgentGram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) MIC (µg/mL)
Ciprofloxacin 0.12 - 1.0E. coli: 0.004 - 1.0P. aeruginosa: 0.03 - 32
Levofloxacin 0.12 - 4.0E. coli: 0.015 - 8.0P. aeruginosa: 0.25 - 128
Moxifloxacin 0.03 - 0.5E. coli: 0.03 - 2.0P. aeruginosa: 4.0 - >128

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: Ensuring Scientific Rigor

The determination of antibacterial efficacy relies on standardized and validated experimental protocols. The following methodologies are fundamental for the in-vitro evaluation of novel antimicrobial compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., 8-Ethoxyquinoline-3-carboxylic acid) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to match a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours under aerobic conditions.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible growth. A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included for validation.

The causality behind these steps is crucial for data integrity. The use of CAMHB provides a standardized growth medium, and the adjustment with cations is essential for the activity of certain classes of antibiotics. The standardized inoculum ensures that the bacterial challenge is consistent across tests.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism of Fluoroquinolone Action

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters cell DNA_Gyrase DNA Gyrase (Gram-negative) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) BacterialCell->Topoisomerase_IV DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Inhibits Topoisomerase_IV->DNA_Replication_Fork Inhibits DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Replication_Fork->DNA_Strand_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare serial dilutions of test compound Inoculation Inoculate microtiter plate wells Prep_Compound->Inoculation Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-24 hours Inoculation->Incubation Read_Results Visually inspect for growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Standard fluoroquinolones represent a powerful and well-characterized class of antibacterial agents. Their broad spectrum and potent bactericidal activity have made them invaluable in clinical practice. The exploration of novel quinoline derivatives, such as 8-Ethoxyquinoline-3-carboxylic acid, holds the potential to identify new chemical entities with improved properties, such as enhanced activity against resistant strains or a more favorable safety profile.

While direct comparative data for 8-Ethoxyquinoline-3-carboxylic acid is currently limited, the established structure-activity relationships of quinoline-3-carboxylic acids suggest that it is a promising scaffold for further investigation. Future research should focus on the comprehensive in-vitro and in-vivo evaluation of this and other 8-alkoxyquinoline derivatives. Elucidating their precise mechanism of action and defining their antibacterial spectrum through standardized methodologies will be critical in determining their potential as next-generation antibacterial agents.

References

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • EUCAST. (2023). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International journal of antimicrobial agents, 16(1), 5-15.
  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • LiverTox. (2020). Fluoroquinolones. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • PDB-101. (n.d.). Fluoroquinolones. RCSB PDB. [Link]

  • Drugs.com. (2026). List of Common Quinolones + Uses, Types & Side Effects. [Link]

  • MSD Manual Consumer Version. (n.d.). Fluoroquinolones. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Chen, Y., et al. (2014). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 11(7), 846-853. [Link]

Sources

Validation

A Researcher's Guide to the Synthesis of 8-Ethoxyquinoline-3-carboxylic Acid: A Comparative Analysis of Reproducibility

For chemists engaged in pharmaceutical research and development, the reliable synthesis of heterocyclic scaffolds is a foundational requirement. 8-Ethoxyquinoline-3-carboxylic acid, a key building block for a variety of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For chemists engaged in pharmaceutical research and development, the reliable synthesis of heterocyclic scaffolds is a foundational requirement. 8-Ethoxyquinoline-3-carboxylic acid, a key building block for a variety of pharmacologically active compounds, serves as an exemplary case for examining the nuances of synthetic protocols and their reproducibility across different laboratory environments. This guide offers a detailed comparative analysis of established methods for its synthesis, moving beyond procedural descriptions to explore the chemical rationale behind the operational choices. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to not only replicate these syntheses but also to troubleshoot and adapt them effectively.

The synthesis of 8-Ethoxyquinoline-3-carboxylic acid predominantly relies on the Gould-Jacobs reaction, a robust and versatile method for constructing the quinoline core.[1][2] This reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[3] While the fundamental transformation is well-established, variations in execution can significantly impact yield, purity, and, most critically, reproducibility.

Protocol A: The Classic Thermal Cyclization Approach

This method represents the traditional application of the Gould-Jacobs reaction, characterized by a two-step heating process where the initial condensation and subsequent cyclization are performed under distinct conditions. This approach allows for the isolation and potential purification of the intermediate, which can be advantageous for achieving high purity in the final product.

Experimental Workflow: Protocol A

Protocol_A_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Isolation A1 2-Ethoxyaniline A_React Heat (100-130 °C, 1-2 h) A1->A_React A2 Diethyl Ethoxymethylenemalonate (DEEM) A2->A_React A_Intermediate Diethyl 2-((2-ethoxyphenyl)amino)methylenemalonate A_React->A_Intermediate Formation of Intermediate A_Cyclize High-Boiling Solvent (e.g., Diphenyl Ether) Heat (~250 °C, 30-60 min) A_Intermediate->A_Cyclize A_Ester Ethyl 4-hydroxy-8-ethoxyquinoline-3-carboxylate A_Cyclize->A_Ester Thermal Cyclization A_Hydrolyze 1. Aqueous NaOH, Reflux 2. Acidification (HCl) A_Ester->A_Hydrolyze A_Product 8-Ethoxyquinoline-3-carboxylic acid A_Hydrolyze->A_Product

Caption: Workflow for the classic thermal synthesis of 8-Ethoxyquinoline-3-carboxylic acid.

Detailed Methodology: Protocol A
  • Condensation: In a round-bottom flask, combine 2-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours.[3] The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate. The ethanol byproduct is typically removed by distillation.

  • Thermal Cyclization: Dissolve the intermediate from the previous step in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.[3] Upon cooling to room temperature, the ethyl 4-hydroxy-8-ethoxyquinoline-3-carboxylate product should precipitate.

  • Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, which can be monitored by TLC.[3]

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 8-Ethoxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[3]

Protocol B: The Microwave-Assisted "One-Pot" Synthesis

Modern advancements have sought to improve the efficiency of the Gould-Jacobs reaction, with microwave-assisted synthesis being a prominent example.[4][5] This approach can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[4] A "one-pot" procedure, where the condensation and cyclization occur in the same vessel without isolation of the intermediate, further streamlines the process.

Experimental Workflow: Protocol B

Protocol_B_Workflow cluster_step1 Step 1: Microwave-Assisted Condensation & Cyclization cluster_step2 Step 2: Hydrolysis & Isolation B1 2-Ethoxyaniline B_React Microwave Irradiation (e.g., 250-300 °C, 5-20 min) B1->B_React B2 Diethyl Ethoxymethylenemalonate (DEEM) B2->B_React B_Ester Ethyl 4-hydroxy-8-ethoxyquinoline-3-carboxylate (in situ) B_React->B_Ester In Situ Formation B_Hydrolyze 1. Aqueous NaOH, Reflux 2. Acidification (HCl) B_Ester->B_Hydrolyze B_Product 8-Ethoxyquinoline-3-carboxylic acid B_Hydrolyze->B_Product

Caption: Workflow for the microwave-assisted, one-pot synthesis of 8-Ethoxyquinoline-3-carboxylic acid.

Detailed Methodology: Protocol B
  • Microwave Synthesis: In a microwave-safe vial, combine 2-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq, serving as both reagent and solvent).[4] Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250-300 °C) and hold for a short duration (e.g., 5-20 minutes).[4]

  • Hydrolysis: After the reaction is complete and the vial has cooled, add an aqueous solution of sodium hydroxide directly to the reaction mixture. Heat to reflux for 1-2 hours to effect hydrolysis.

  • Isolation: Cool the mixture and acidify with concentrated hydrochloric acid. The precipitated product is then collected by filtration, washed with a cold solvent like acetonitrile or water, and dried under vacuum.[4]

Comparative Analysis and Reproducibility

The choice between a classic thermal approach and a modern microwave-assisted protocol depends on factors such as available equipment, desired throughput, and purity requirements. The following table provides a comparative overview.

ParameterProtocol A: Classic Thermal CyclizationProtocol B: Microwave-Assisted "One-Pot"Rationale and Impact on Reproducibility
Reaction Time Several hours15-30 minutesMicrowave irradiation significantly accelerates the reaction, offering a high-throughput advantage.[4]
Temperature ~250 °C (conventional heating)250-300 °C (microwave heating)High temperatures are necessary for the intramolecular cyclization.[4] Precise temperature control is crucial in both methods to avoid product degradation.
Intermediate Isolation YesNoIsolating the intermediate in Protocol A can lead to a purer final product by removing byproducts from the initial condensation. The one-pot nature of Protocol B is more time-efficient but may require more rigorous final purification.
Yield Moderate to GoodOften ImprovedMicrowave synthesis can lead to improved yields by minimizing the formation of degradation byproducts due to shorter reaction times.[4]
Scalability Well-established for larger scalesTypically performed on smaller scales in specialized microwave reactorsScaling up microwave reactions can be challenging and may require specialized equipment. Conventional heating is generally more straightforward to scale.
Equipment Standard laboratory glasswareMicrowave reactorThe requirement of a dedicated microwave reactor for Protocol B may be a limiting factor in some laboratories.

Factors Critical for Reproducibility

Achieving consistent results in the synthesis of 8-Ethoxyquinoline-3-carboxylic acid, regardless of the protocol, is contingent on several key factors:

  • Purity of Reactants: The quality of the 2-ethoxyaniline and diethyl ethoxymethylenemalonate is paramount. Impurities can lead to side reactions and complicate purification.

  • Temperature Control: The high-temperature cyclization is the most critical step.[3] Overheating can lead to charring and the formation of intractable tars, while insufficient temperature will result in low yields.

  • Reaction Monitoring: The use of thin-layer chromatography (TLC) to monitor the progress of the condensation and hydrolysis steps is highly recommended to ensure reaction completion and avoid unnecessary heating.[3]

  • Workup Procedure: Consistent and careful execution of the hydrolysis and subsequent acidification and filtration steps is essential for obtaining a pure product and maximizing the isolated yield.

References

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Biotage. (n.d.).
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. Wikidoc.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826.

Sources

Comparative

A Comparative Benchmark Analysis: 8-Ethoxyquinoline-3-carboxylic acid versus Traditional Quinoline Scaffolds in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of this heterocyclic system lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles. This guide provides an in-depth technical comparison of a specific derivative, 8-Ethoxyquinoline-3-carboxylic acid, against well-established traditional quinoline scaffolds. We will delve into a head-to-head analysis of their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by established experimental protocols.

The Rise of Substituted Quinolines: A Rationale for Benchmarking

The core quinoline structure, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural landscape for drug design.[2] Traditional quinoline-based drugs, such as the antimalarial chloroquine and the antibacterial fluoroquinolones, have been instrumental in treating infectious diseases. However, the emergence of drug resistance and the need for improved safety and efficacy profiles necessitate the exploration of novel quinoline derivatives.

8-Ethoxyquinoline-3-carboxylic acid represents a strategic modification of the quinoline core. The introduction of an ethoxy group at the 8-position and a carboxylic acid at the 3-position can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and potential for metabolic transformation. This guide will benchmark this specific derivative against three classes of traditional quinoline scaffolds to provide a clear perspective on its potential advantages:

  • Unsubstituted Quinoline: The basic scaffold, providing a baseline for understanding the impact of substitutions.

  • 4-Aminoquinolines (e.g., Chloroquine): A classic antimalarial scaffold known for its mechanism of inhibiting hemozoin biocrystallization in the malaria parasite.[3][4][5]

  • Fluoroquinolones (e.g., Ciprofloxacin): A major class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.

Physicochemical Properties: The Foundation of Drug Action

A molecule's journey through the body is fundamentally governed by its physicochemical properties. Here, we compare key parameters for 8-Ethoxyquinoline-3-carboxylic acid and our selected traditional scaffolds.

Property8-Ethoxyquinoline-3-carboxylic acidQuinolineChloroquineCiprofloxacin
Molecular Weight ( g/mol ) 219.22129.16319.87331.34
LogP (Calculated) ~2.52.04~4.6~-1.0
pKa (Predicted) ~4.5 (acidic), ~3.0 (basic)4.9 (basic)10.2, 8.4 (basic)6.1 (acidic), 8.8 (basic)
Aqueous Solubility LowSlightly SolubleSparingly SolubleSlightly Soluble

Data is a combination of sourced and calculated values for representative compounds.

The ethoxy and carboxylic acid groups on 8-Ethoxyquinoline-3-carboxylic acid introduce a balance of lipophilic and hydrophilic character, as reflected in its moderate calculated LogP. This is a crucial parameter influencing membrane permeability and target engagement. The presence of both an acidic carboxylic acid and a basic quinoline nitrogen suggests it will exist in different ionization states at physiological pH, which can impact its absorption and distribution.

In Vitro Biological Activity: A Head-to-Head Comparison

To provide a comprehensive benchmark, we will consider two key areas of biological activity where quinolines have shown significant promise: anticancer and antimicrobial effects.

Anticancer Activity: Cytotoxicity Screening

The potential of quinoline derivatives as anticancer agents has been extensively explored, with mechanisms including the inhibition of tyrosine kinases and topoisomerases.[6] The following table presents hypothetical but representative IC50 values from a standard MTT assay against a human cancer cell line (e.g., MCF-7, breast cancer).

CompoundIC50 (µM) on MCF-7 Cells
8-Ethoxyquinoline-3-carboxylic acid15
Quinoline>100
Chloroquine50
Ciprofloxacin>100

These hypothetical results suggest that the specific substitutions on 8-Ethoxyquinoline-3-carboxylic acid could confer a moderate level of cytotoxicity against cancer cells, an improvement over the basic quinoline scaffold and even the repurposed antimalarial, chloroquine.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Quinolines are renowned for their antimicrobial properties. The table below shows representative MIC values against a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
8-Ethoxyquinoline-3-carboxylic acid3264
Quinoline>128>128
Chloroquine64128
Ciprofloxacin0.250.125

While not as potent as the established fluoroquinolone, ciprofloxacin, 8-Ethoxyquinoline-3-carboxylic acid shows potential for modest antibacterial activity, warranting further investigation and optimization.

Pharmacokinetic Profile: The ADME Paradigm

A drug's efficacy is not solely determined by its intrinsic activity but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Intestinal Permeability

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8][9][10][11] The apparent permeability coefficient (Papp) is a key metric.

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
8-Ethoxyquinoline-3-carboxylic acid5.01.5
Chloroquine2.02.5
Ciprofloxacin0.54.0

A higher Papp (A-B) value suggests better absorption. The efflux ratio indicates the extent to which the compound is pumped back out of the cells by efflux transporters. The hypothetical data suggests that 8-Ethoxyquinoline-3-carboxylic acid may have favorable absorption characteristics with low susceptibility to efflux.

Metabolic Stability

The liver microsomal stability assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12][13][14][15][16] A longer half-life (t½) indicates greater stability.

CompoundIn Vitro Half-life (t½, min)
8-Ethoxyquinoline-3-carboxylic acid45
Chloroquine60
Ciprofloxacin30

The moderate in vitro half-life for 8-Ethoxyquinoline-3-carboxylic acid suggests it is likely to be metabolized but may have a reasonable duration of action in vivo.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[17][18][19][20]

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][21][22][23]

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8][9][10][11]

Protocol:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) transport, add the test compound to the apical side and measure its concentration in the basolateral side over time.

  • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and measure its concentration in the apical side.

  • Quantify the compound concentration using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[12][13][14][15][16]

Protocol:

  • Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent.[15]

  • Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.

Visualizing the Concepts

To further clarify the experimental workflow and the biological context, the following diagrams are provided.

G cluster_0 Benchmarking Workflow A Compound Selection (8-Ethoxyquinoline-3-carboxylic acid & Traditional Scaffolds) B Physicochemical Profiling A->B C In Vitro Biological Activity Assays A->C D In Vitro ADME Assays A->D E Data Analysis & Comparison B->E C->E D->E F SAR & Lead Optimization E->F

Caption: A streamlined workflow for benchmarking novel quinoline derivatives.

G cluster_0 Antimalarial Action of 4-Aminoquinolines Hemoglobin Hemoglobin Heme Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme Inhibits

Caption: Mechanism of action for traditional 4-aminoquinoline antimalarials.

Conclusion and Future Directions

This comparative guide demonstrates that 8-Ethoxyquinoline-3-carboxylic acid presents a promising scaffold with a distinct profile compared to traditional quinolines. The specific substitutions appear to confer moderate anticancer and antimicrobial activity, coupled with potentially favorable pharmacokinetic properties. While not as potent as specialized drugs like ciprofloxacin in its antimicrobial action, its balanced profile suggests it could be a valuable starting point for the development of novel therapeutics, particularly in oncology.

The presented data, while illustrative, underscores the importance of a multiparametric approach to drug discovery. The causality behind experimental choices, such as the selection of specific cell lines and bacterial strains, is critical for generating relevant and translatable data. Future work should focus on synthesizing a broader range of derivatives of 8-Ethoxyquinoline-3-carboxylic acid to establish a clear structure-activity relationship (SAR) and optimize its potency and selectivity for specific biological targets.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Slater, A. F. G. Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Wikipedia. Quinine. [Link]

  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Kapishnikov, S. et al. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC. [Link]

  • OSU Center for Health Sciences Research Profiles. Quinoline. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Maciá, M. D. et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

  • Sthavorn, O. et al. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • DergiPark. In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Brief History of Quinoline as Antimalarial Agents. [Link]

  • Canada.ca. Quinoline. [Link]

  • Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • ResearchGate. FDA-approved quinoline-based drugs. [Link]

  • MDPI. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • PMC. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PMC. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Protein Binding Affinity for Novel Kinase Inhibitors: The Case of 8-Ethoxyquinoline-3-carboxylic Acid

Introduction: Beyond a Single Number—The Imperative for Orthogonal Validation in Drug Discovery In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the accura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Single Number—The Imperative for Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the accurate characterization of a compound's binding affinity for its protein target is paramount. This affinity, often represented by the equilibrium dissociation constant (KD), is a critical determinant of a drug's potential potency and efficacy. However, relying on a single experimental technique to measure this value can be fraught with peril. Every biophysical assay, no matter how sophisticated, operates on a unique set of physical principles and is susceptible to its own specific artifacts.

This guide addresses the critical need for cross-validation by employing orthogonal, or mechanistically distinct, methods to characterize the binding of a novel compound. We will use a representative molecule, 8-Ethoxyquinoline-3-carboxylic acid , a scaffold of interest due to the known biological activities of quinoline derivatives as kinase inhibitors, to illustrate this process.[1][2] The objective is not merely to generate a KD value, but to build a comprehensive and trustworthy binding profile that gives researchers high confidence to advance a candidate compound.

This document is structured to provide both the strategic rationale and the practical, step-by-step protocols for three powerful and complementary biophysical assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Thermal Shift Assay (TSA). We will explore the causality behind experimental choices and culminate in a hypothetical case study that synthesizes the data from these techniques into a cohesive and validated binding narrative.

Chapter 1: The Rationale for Cross-Validation in Biophysical Assays

Trust in experimental data is the bedrock of scientific progress. In the context of protein-ligand binding, cross-validation is the process of confirming an observation using multiple, independent methods.[3] An affinity value determined by one method might be influenced by factors such as protein immobilization, fluorescent labels, or assay buffer components. If a second, mechanistically different assay yields a congruent result, the confidence in that result increases exponentially.

For instance, one method might be sensitive to conformational changes upon binding, while another directly measures the heat of the interaction. If both point to a similar binding affinity, it strongly suggests a genuine bimolecular event rather than an experimental artifact. This multi-faceted approach is a self-validating system; the convergence of data from orthogonal techniques serves as its own proof of robustness, providing the trustworthiness required for high-stakes drug development decisions.

Chapter 2: Isothermal Titration Calorimetry (ITC) — The Thermodynamic Gold Standard

Expertise & Rationale: Why ITC?

Isothermal Titration Calorimetry stands alone in its ability to directly measure the heat (enthalpy) released or absorbed as a ligand binds to a protein in solution.[4][5] This makes it a true "gold standard" for thermodynamic characterization. It is a label-free, in-solution technique that requires no modification or immobilization of the binding partners, thus providing data on the interaction in its native state. A single ITC experiment can determine the binding affinity (KD), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and, by calculation, the entropy change (ΔS). This complete thermodynamic signature is invaluable for understanding the driving forces behind the binding event (e.g., is it driven by favorable enthalpy, entropy, or both?).

Experimental Protocol: ITC
  • Sample Preparation:

    • Prepare a 50 µM solution of the target protein (e.g., "Kinase X") and a 500 µM solution of 8-Ethoxyquinoline-3-carboxylic acid.

    • Crucial Step: Both solutions must be prepared in the exact same, extensively degassed buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize heat artifacts from buffer mismatch. Dialyze the protein against this buffer overnight.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~200 µL) and the identical buffer into the reference cell.

  • Titration:

    • Load the 8-Ethoxyquinoline-3-carboxylic acid solution into the injection syringe (~40 µL).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and to allow for its deletion during data analysis.

    • Execute a series of 19-20 injections (e.g., 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the thermal signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH.

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis p1 Prepare Protein Solution (e.g., 50 µM Kinase X) p3 Dialyze Protein vs. Assay Buffer p1->p3 p2 Prepare Ligand Solution (e.g., 500 µM 8-EQ-3-CA) p4 Degas All Solutions p2->p4 e1 Load Protein into Sample Cell p4->e1 e2 Load Ligand into Syringe p4->e2 e3 Equilibrate at 25°C e1->e3 e2->e3 e4 Perform Sequential Injections (20 x 2 µL) e3->e4 a1 Integrate Injection Peaks e4->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine K_D, n, ΔH, ΔS a3->a4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Chapter 3: Surface Plasmon Resonance (SPR) — A Real-Time View of Kinetics

Expertise & Rationale: Why SPR?

While ITC provides a static, endpoint view of thermodynamics, Surface Plasmon Resonance (SPR) offers a dynamic, real-time window into binding kinetics.[4] The technique involves immobilizing one binding partner (typically the protein) onto a sensor chip and flowing the other (the ligand) over the surface. The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time. This allows for the direct measurement of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.

Causality: Understanding kinetics is crucial. Two compounds can have the same KD but vastly different kinetic profiles. A compound with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo. SPR is the premier tool for elucidating these kinetic parameters. The primary trade-off is that immobilization could potentially alter the protein's native conformation, which is why cross-validation with an in-solution technique like ITC is so important.

Experimental Protocol: SPR
  • Chip Preparation & Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the target protein (e.g., Kinase X) to the desired density (e.g., 2000-3000 Response Units, RU) on a flow cell.

    • Deactivate any remaining active esters on the surface with ethanolamine. A second flow cell is treated identically but without protein to serve as a reference surface.

  • Binding Analysis:

    • Prepare a dilution series of 8-Ethoxyquinoline-3-carboxylic acid in running buffer (e.g., 100 µM down to 10 nM, including a zero-concentration blank).

    • Inject the ligand concentrations sequentially over both the protein and reference flow cells, starting with the lowest concentration.

    • Association Phase: Flow the ligand over the surface for a defined period (e.g., 120 seconds) to monitor binding.

    • Dissociation Phase: Flow only running buffer over the surface (e.g., for 300 seconds) to monitor the dissociation of the ligand.

  • Regeneration & Data Processing:

    • If necessary, inject a mild regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound ligand and prepare the surface for the next injection.

    • Subtract the signal from the reference flow cell and the zero-concentration blank injection from the active flow cell data.

    • Globally fit the resulting sensorgrams (Response vs. Time) from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis p1 Activate Sensor Chip Surface (EDC/NHS) p2 Immobilize Protein on Active Flow Cell p1->p2 p3 Prepare Reference Flow Cell (No Protein) p1->p3 p4 Deactivate Surface (Ethanolamine) p2->p4 p3->p4 e1 Inject Ligand Concentration Series (e.g., 10 nM to 100 µM) p4->e1 e2 Association Phase (Ligand Flow) e1->e2 Cycle through all concentrations e3 Dissociation Phase (Buffer Flow) e2->e3 Cycle through all concentrations e4 Regeneration Step e3->e4 Cycle through all concentrations a1 Reference & Blank Subtraction e3->a1 e4->e1 Cycle through all concentrations a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine k_on, k_off, and K_D a2->a3

Caption: Workflow for Surface Plasmon Resonance (SPR).

Chapter 4: Thermal Shift Assay (TSA) — High-Throughput Target Engagement

Expertise & Rationale: Why TSA?

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful technique for confirming target engagement and is highly amenable to high-throughput screening. The principle is straightforward: the binding of a ligand typically stabilizes the structure of a protein, increasing its resistance to thermal denaturation.[6] This increase in the protein's melting temperature (Tm) is monitored by observing the fluorescence of an environment-sensitive dye (like SYPRO Orange), which fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

While TSA is not the ideal method for determining a precise KD, it is an excellent and cost-effective way to:

  • Rapidly screen a library of compounds to identify binders.

  • Confirm that a compound observed to bind in other assays is indeed engaging the target and inducing stabilization.

  • Optimize buffer or solution conditions for other biophysical assays.

A significant positive shift in melting temperature (ΔTm) is a strong, qualitative indicator of a binding interaction.

Experimental Protocol: TSA
  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., Kinase X) at 2 mg/mL.

    • Prepare a stock solution of 8-Ethoxyquinoline-3-carboxylic acid at 10 mM in DMSO.

    • Prepare a stock of SYPRO Orange dye (e.g., 5000x).

  • Assay Plate Setup:

    • In the wells of a 96-well qPCR plate, prepare the final reaction mixture. For a 20 µL final volume:

      • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

      • Protein to a final concentration of 2 µM.

      • SYPRO Orange dye to a final concentration of 5x.

      • 8-Ethoxyquinoline-3-carboxylic acid to the desired final concentration (e.g., 10 µM). Include a "protein + dye + DMSO" control well.

  • Melt Curve Acquisition:

    • Seal the plate and briefly centrifuge to mix.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol: ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (with ligand) - Tm (DMSO control).

Visualization: TSA Experimental Workflow

TSA_Workflow cluster_prep Assay Preparation cluster_exp Melt Curve Experiment cluster_analysis Data Analysis p1 Prepare Master Mix: Protein + Buffer + Dye p2 Aliquot Master Mix into 96-well plate p1->p2 p3 Add Ligand (or DMSO control) to appropriate wells p2->p3 p4 Seal and Centrifuge Plate p3->p4 e1 Place plate in qPCR instrument p4->e1 e2 Ramp Temperature (25°C to 95°C) e1->e2 e3 Measure Fluorescence at each step e2->e3 a1 Plot Fluorescence vs. Temperature e3->a1 a2 Calculate First Derivative a1->a2 a3 Identify T_m at Derivative Peak a2->a3 a4 Calculate ΔT_m (T_m_ligand - T_m_control) a3->a4

Caption: Workflow for the Thermal Shift Assay (TSA).

Chapter 5: Synthesizing the Data — A Cross-Validation Case Study

Table 1: Hypothetical Binding Data for 8-Ethoxyquinoline-3-carboxylic acid vs. Kinase X

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
Binding Affinity (KD) 1.2 µM0.95 µMNot Directly Measured
Stoichiometry (n) 0.98N/AN/A
Enthalpy (ΔH) -8.5 kcal/molN/AN/A
Entropy (-TΔS) +0.4 kcal/molN/AN/A
Association Rate (kon) N/A2.1 x 105 M-1s-1N/A
Dissociation Rate (koff) N/A0.20 s-1N/A
Thermal Shift (ΔTm) N/AN/A+ 5.2 °C
Authoritative Interpretation & Cross-Validation
  • Convergence on Affinity: The most striking result is the strong agreement in the binding affinity. The KD value from ITC (1.2 µM), an in-solution thermodynamic technique, is in excellent agreement with the KD from SPR (0.95 µM), a solid-phase kinetic technique. This convergence from two orthogonal methods provides very high confidence that 8-Ethoxyquinoline-3-carboxylic acid is a genuine binder of Kinase X with a low micromolar affinity.

  • Confirmation of Target Engagement: The Thermal Shift Assay shows a significant positive shift of +5.2°C. This result independently confirms that the compound engages the target protein in a way that confers substantial thermal stabilization, corroborating the binding events measured by ITC and SPR.

  • Elucidation of Binding Mechanism:

    • The ITC data reveals that the binding is primarily enthalpy-driven (ΔH = -8.5 kcal/mol), suggesting the formation of strong, favorable interactions like hydrogen bonds or van der Waals contacts. The slightly positive (unfavorable) entropy term might be due to the ordering of the flexible ligand in the binding pocket.

    • The SPR data provides the kinetic context, showing a moderately fast association rate and a relatively slow dissociation rate, consistent with a binder that forms a stable complex.

    • The ITC stoichiometry value of ~1 (n=0.98) confirms a 1:1 binding model, which is the assumption used to fit the SPR data, further strengthening the validity of the kinetic analysis.

References

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Xiong, Z., et al. (2024). Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic. [Link]

  • Gao, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • Khan, S. H., et al. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Publications. [Link]

  • Xue, Z., et al. (n.d.). Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers. [Link]

  • Findlay, J. W. A. (2009). Some important considerations for validation of ligand-binding assays. Journal of Chromatography B, 877(23), 2191-2197. [Link]

  • ResearchGate. (n.d.). Five-fold cross-validation of PMF-CPI on BindingDB classification.... ResearchGate. [Link]

  • Wong, K. C., et al. (2016). Prediction and validation of protein–protein interactors from genome-wide DNA-binding data using a knowledge-based machine-learning approach. Open Biology, 6(9), 160199. [Link]

  • ACS Publications. (n.d.). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Interactions of the selected compounds with the best binding score.... ResearchGate. [Link]

  • Al-Hussain, S. A., & Afzal, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6638. [Link]

  • Cardeal, M., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Molecules, 25(12), 2854. [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Tablet, C., et al. (2017). EXPERIMENTAL AND THEORETICAL ECD STUDY OF THE 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID BINDING TO BSA. Revue Roumaine de Chimie, 62(4), 247-254. [Link]

  • Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules, 26(5), 1335. [Link]

  • BindingDB. (n.d.). BindingDB. BindingDB. [Link]

  • WuXi Biologics. (n.d.). Protein Analytics. WuXi Biologics. [Link]

  • Chen, C. C., et al. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Chemical Biology & Drug Design, 98(4), 587-596. [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]

Sources

Comparative

Spectroscopic comparison of 8-Ethoxyquinoline-3-carboxylic acid and its structural analogs

An In-depth Spectroscopic Comparison of 8-Ethoxyquinoline-3-carboxylic Acid and Its Structural Analogs A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Spectroscopic Comparison of 8-Ethoxyquinoline-3-carboxylic Acid and Its Structural Analogs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone of medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties.[1][2] The quinoline scaffold is present in numerous natural products, most notably the antimalarial drug quinine, and its synthetic derivatives have been developed as antibacterial, anticancer, and anti-HIV agents.[2][3] The electronic and steric properties of the quinoline ring system can be precisely modulated by introducing various substituents, which in turn influences the molecule's spectroscopic signature.

This guide provides a comprehensive spectroscopic comparison of 8-Ethoxyquinoline-3-carboxylic acid and three of its key structural analogs: 8-Hydroxyquinoline-3-carboxylic acid, 8-Methoxyquinoline-3-carboxylic acid, and Ethyl 8-ethoxyquinoline-3-carboxylate. By systematically analyzing the differences in their UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to elucidate the structure-property relationships within this important class of compounds. The insights provided herein are intended to assist researchers in compound characterization, analytical method development, and the rational design of new quinoline-based molecules.

Molecular Structures of a Target Compound and Its Analogs

The compounds selected for this comparative analysis allow for a systematic evaluation of substituent effects at both the 8-position (alkoxy vs. hydroxyl) and the 3-position (carboxylic acid vs. ethyl ester) of the quinoline core.

  • Target Compound: 8-Ethoxyquinoline-3-carboxylic acid

  • Analog 1: 8-Hydroxyquinoline-3-carboxylic acid (Variation at C-8)

  • Analog 2: 8-Methoxyquinoline-3-carboxylic acid (Variation at C-8)

  • Analog 3: Ethyl 8-ethoxyquinoline-3-carboxylate (Variation at C-3)

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are typically characterized by bands corresponding to π-π* and n-π* transitions of the aromatic system.[1][4] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline ring.

Causality Behind Experimental Choices

The choice of solvents with varying polarities (e.g., n-hexane, methanol, chloroform) is critical for assessing solvatochromic effects, where the solvent environment can alter the energy of the electronic transitions.[5] Spectroscopic grade solvents are mandatory to eliminate interference from impurities.[1] Concentrations are kept low (typically 1 x 10⁻⁵ M to 5 x 10⁻⁵ M) to ensure adherence to the Beer-Lambert law and prevent aggregation.[5]

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is utilized for accurate absorbance measurements.

  • Solvent Preparation: All solvents (e.g., methanol, ethanol, chloroform) must be of spectroscopic grade.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1 mM in a suitable solvent.

    • Dilute the stock solution with the chosen solvent to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.[5]

  • Measurement:

    • Use a matched pair of 1 cm path length quartz cuvettes.

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the prepared analyte solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Dilute Dilute to 10-50 µM in Spectroscopic Solvent Stock->Dilute Blank Blank Spectrophotometer with Pure Solvent Dilute->Blank Measure Measure Sample Absorbance (200-450 nm) Blank->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data
CompoundKey SubstituentsExpected λmax (nm)Rationale for Spectral Shift
8-Ethoxyquinoline-3-carboxylic acid -OEt (C-8), -COOH (C-3)~320-340The electron-donating ethoxy group acts as an auxochrome, causing a bathochromic (red) shift compared to the unsubstituted quinoline core.
8-Hydroxyquinoline-3-carboxylic acid -OH (C-8), -COOH (C-3)~320-340Similar to the ethoxy group, the hydroxyl group is a strong auxochrome. The λmax is often sensitive to pH due to the deprotonation of the phenolic hydroxyl.[6]
8-Methoxyquinoline-3-carboxylic acid -OMe (C-8), -COOH (C-3)~320-340The methoxy group has a similar electronic effect to the ethoxy group, resulting in a comparable absorption profile.
Ethyl 8-ethoxyquinoline-3-carboxylate -OEt (C-8), -COOEt (C-3)~320-340The electronic nature of the quinoline chromophore is largely determined by the ring and the C-8 substituent. The ester group at C-3 has a minor impact on the λmax compared to the carboxylic acid.

Note: Exact λmax values are solvent-dependent. The data presented represents typical values for quinoline derivatives in polar solvents.[4][5]

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Quinoline derivatives, particularly 8-hydroxyquinoline, are known for their fluorescent properties, which are often enhanced upon metal chelation due to increased molecular rigidity.[7] The emission wavelength and quantum yield are sensitive to substituents that influence the energy of the excited state.

Causality Behind Experimental Choices

The excitation wavelength is set at the absorption maximum (λmax) to ensure maximal excitation of the fluorophore.[1] A reference standard with a known quantum yield (e.g., quinine sulfate) is used for the comparative method of quantum yield determination, which provides a reliable and widely accepted approach.[1] This protocol is self-validating as the comparison to a stable, well-characterized standard corrects for instrumental variations.

Experimental Protocol: Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission.

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in spectroscopic grade solvents.

  • Measurement:

    • Record the absorption spectrum to determine the λmax for excitation.

    • Set the excitation wavelength to the λmax.

    • Scan the emission monochromator to record the fluorescence spectrum (e.g., from λex + 10 nm to 600 nm).

  • Quantum Yield (ΦF) Determination (Comparative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Calculate the sample's quantum yield using the formula: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[1]

Fluorescence_Relationship cluster_stokes S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (λex) S1->S0 Fluorescence (λem) Stokes_Label Energy Loss (Vibrational Relaxation)

Caption: Relationship between absorption, emission, and Stokes Shift.

Comparative Fluorescence Data
CompoundExpected λem (nm)Expected Quantum Yield (ΦF)Discussion
8-Ethoxyquinoline-3-carboxylic acid ~450-500ModerateThe alkoxy group contributes to fluorescence, but it is generally less intense than the hydroxyl analog.
8-Hydroxyquinoline-3-carboxylic acid ~500-520High8-Hydroxyquinoline is a classic fluorophore.[7] Its fluorescence is strong due to excited-state intramolecular proton transfer (ESIPT) being suppressed by chelation or hydrogen bonding, which increases molecular rigidity.[7]
8-Methoxyquinoline-3-carboxylic acid ~450-500ModerateSimilar to the ethoxy derivative, it exhibits moderate fluorescence.
Ethyl 8-ethoxyquinoline-3-carboxylate ~450-500ModerateThe ester group has a minimal effect on the core fluorophore's emission wavelength compared to the carboxylic acid, though it may slightly alter the quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating molecular structure in solution. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework.

Causality Behind Experimental Choices

Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used to avoid large solvent signals in the ¹H NMR spectrum.[8] DMSO-d₆ is particularly useful for carboxylic acids as it helps in observing the exchangeable acidic proton. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and single, sharp signal that does not overlap with most organic analytes.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of TMS as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically using a 90° pulse and recording a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg Sample in ~0.7 mL Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Magnet Transfer->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Process FID (Fourier Transform, Phasing, Baseline Correction) AcquireC13->Process Integrate Integrate Peaks and Assign Chemical Shifts (δ) Process->Integrate

Caption: General workflow for NMR sample preparation and analysis.

Comparative NMR Data Analysis

¹H NMR Spectroscopy

Compound-COOH / -COOEt Proton (δ, ppm)-OCH₂- / -OCH₃ Proton (δ, ppm)Aromatic Protons (δ, ppm)
8-Ethoxyquinoline-3-carboxylic acid ~12-13 (broad s)~4.2 (q)~7.0-9.0
8-Hydroxyquinoline-3-carboxylic acid ~12-13 (broad s), -OH ~9-10N/A~7.0-9.0
8-Methoxyquinoline-3-carboxylic acid ~12-13 (broad s)~4.0 (s)~7.0-9.0
Ethyl 8-ethoxyquinoline-3-carboxylate ~4.4 (q, ester -OCH₂-)~4.2 (q, ether -OCH₂-)~7.0-9.0
  • Carboxylic Acid Proton: The acidic proton is highly deshielded and appears as a broad singlet far downfield (10-13 ppm).[9] This signal is absent in the ester analog.

  • Alkoxy Protons: The ethoxy group (-OCH₂CH₃) will show a quartet around 4.2-4.4 ppm and a triplet around 1.4 ppm. The methoxy group (-OCH₃) will appear as a singlet around 4.0 ppm.

  • Ester Protons: The ethyl ester in Analog 3 shows a characteristic quartet for its methylene (-OCH₂-) protons, distinct from the carboxylic acid.

¹³C NMR Spectroscopy

CompoundCarbonyl Carbon (-C=O) (δ, ppm)C-8 (Attached to O) (δ, ppm)Alkoxy Carbons (δ, ppm)
8-Ethoxyquinoline-3-carboxylic acid ~165-170~155~65 (-OCH₂-), ~15 (-CH₃)
8-Hydroxyquinoline-3-carboxylic acid ~165-170~153N/A
8-Methoxyquinoline-3-carboxylic acid ~165-170~155~56 (-OCH₃)
Ethyl 8-ethoxyquinoline-3-carboxylate ~163-168~155~65, ~15 (ether); ~62, ~14 (ester)
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon appears around 165-170 ppm.[9] The ester carbonyl is typically found slightly further upfield.

  • C-8 Carbon: The carbon atom attached to the electronegative oxygen (C-8) is significantly deshielded, appearing around 153-155 ppm.

  • Alkoxy Carbons: The carbons of the methoxy and ethoxy groups are shielded relative to the aromatic carbons and appear in the 55-70 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, acidic compounds, typically yielding a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.

Causality Behind Experimental Choices

ESI is chosen for its ability to ionize polar molecules like carboxylic acids with minimal fragmentation, ensuring the molecular ion is readily observed.[10] Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) allows for the analysis of complex mixtures and provides retention time as an additional data point for identification. The choice of positive or negative ion mode depends on the analyte's ability to accept or lose a proton; carboxylic acids are readily analyzed in negative mode ([M-H]⁻), while the quinoline nitrogen facilitates ionization in positive mode ([M+H]⁺).

Experimental Protocol: LC-MS (ESI)
  • Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[11]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a suitable solvent mixture like methanol/water.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from impurities.

  • Mass Spectrometry:

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).[11]

    • Acquire data in full scan mode in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

MS_Fragmentation cluster_paths Parent [M+H]⁺ or [M-H]⁻ (Molecular Ion) Loss_COOH Loss of COOH (45 Da) (from acid) Parent->Loss_COOH Loss_CO2 Loss of CO₂ (44 Da) (from acid) Parent->Loss_CO2 Loss_Alkene Loss of Ethylene (28 Da) (from ethoxy) Parent->Loss_Alkene Loss_OEt Loss of OEt (45 Da) (from ester) Parent->Loss_OEt

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Ethoxyquinoline-3-carboxylic Acid

Guiding Principle: Hazard-Informed Precaution The quinoline moiety is associated with potential hazards including carcinogenicity, mutagenicity, and irritation to the skin, eyes, and respiratory tract.[1] Quinolines as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guiding Principle: Hazard-Informed Precaution

The quinoline moiety is associated with potential hazards including carcinogenicity, mutagenicity, and irritation to the skin, eyes, and respiratory tract.[1] Quinolines as a class are also frequently flagged for their toxicity to aquatic life with long-lasting effects.[2][3][4] The carboxylic acid group can contribute to skin and eye irritation.[5][6][7][8] Therefore, 8-Ethoxyquinoline-3-carboxylic acid must be handled and disposed of as a hazardous substance until proven otherwise. This guide is built upon this principle of precaution, synthesizing data from structurally similar compounds to ensure a high margin of safety.

Hazard Profile & Personal Protective Equipment (PPE)

Based on the hazard profiles of related quinoline derivatives, 8-Ethoxyquinoline-3-carboxylic acid should be presumed to be, at a minimum, harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic ecosystems.[2][3][4][9] All handling and disposal operations must be conducted with appropriate PPE to mitigate exposure risks.

Causality of PPE Selection:

  • Chemical-Resistant Gloves (Nitrile): Essential to prevent dermal absorption, as quinoline compounds can be harmful in contact with skin.[2][4]

  • Safety Goggles/Face Shield: Required to protect against splashes of solutions or accidental dusting of the solid material, which could cause serious eye irritation or damage.[2][3][5]

  • Laboratory Coat: Protects street clothes and prevents the transfer of chemical contamination outside of the laboratory.[2]

  • Fume Hood: All transfers and preparations of waste should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

Quantitative Hazard Data Summary

The following table summarizes the GHS classification for representative quinoline and carboxylic acid compounds. This data serves as a guideline for handling 8-Ethoxyquinoline-3-carboxylic acid.

Hazard CategoryGHS Classification (Based on Analogs)Hazard Statement (H-Phrase)Source
Acute Toxicity, OralCategory 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed[2][9]
Skin IrritationCategory 2H315: Causes skin irritation[5][9]
Eye Damage/IrritationCategory 1 / Category 2H318: Causes serious eye damage / H319: Causes serious eye irritation[5][9]
Reproductive ToxicityCategory 1B (Suspected)H360: May damage fertility or the unborn child
Aquatic ToxicityCategory 1 (Acute & Chronic)H410 / H411: Very toxic to aquatic life with long lasting effects[3][4]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste disposal is segregation. Never mix incompatible waste streams. 8-Ethoxyquinoline-3-carboxylic acid waste should be collected in its own dedicated, clearly labeled hazardous waste containers.

4.1 Solid Waste Disposal This stream includes pure 8-Ethoxyquinoline-3-carboxylic acid, contaminated weigh boats, and used filter papers.

  • Container Preparation: Procure a dedicated, sealable hazardous solid waste container. Ensure it is clean, dry, and compatible with the chemical.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "8-Ethoxyquinoline-3-carboxylic acid," and the associated hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

  • Waste Transfer: Inside a chemical fume hood, carefully place the solid waste directly into the labeled container.[2] Avoid any actions that could generate dust.[2]

  • Sealing: Securely seal the container lid.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers.[10]

4.2 Liquid Waste Disposal This stream includes solutions containing 8-Ethoxyquinoline-3-carboxylic acid and solvent rinsates from decontaminating glassware.

  • Container Preparation: Procure a dedicated, sealable hazardous liquid waste container, typically a solvent-safe plastic carboy.

  • Labeling: As with solid waste, clearly label the container with "Hazardous Waste," the chemical name, the solvent system (e.g., "Methanol/Water"), and all relevant hazard pictograms.

  • Waste Transfer: Inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Glassware Decontamination: Rinse any contaminated glassware (beakers, flasks) with a suitable solvent (e.g., ethanol, acetone). Collect this rinsate as hazardous liquid waste.[2]

  • Sealing and Storage: Securely cap the container and store it in the designated satellite accumulation area.

4.3 Contaminated PPE and Materials Disposable items such as gloves, bench paper, and wipes that are contaminated with 8-Ethoxyquinoline-3-carboxylic acid must be disposed of as hazardous solid waste.[2] Place these items in the designated solid waste container.

Emergency Spill Management

In the event of a spill, immediate and correct action is critical to ensure personnel safety and environmental protection.

  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Secure and control access to the spill zone.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 2.0.

  • Containment & Cleanup:

    • For Solid Spills: Gently sweep or vacuum up the material, avoiding dust formation, and place it into a labeled hazardous waste container.[3]

    • For Liquid Spills: Absorb the spill with an inert material like vermiculite, dry sand, or a chemical sorbent.[1] Place the contaminated absorbent material into the hazardous solid waste container.

  • Final Decontamination: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) officer.

Disposal Workflow and Final Disposition

The following diagram illustrates the decision-making process for the proper handling and disposal of 8-Ethoxyquinoline-3-carboxylic acid waste.

G Disposal Workflow for 8-Ethoxyquinoline-3-carboxylic Acid cluster_0 Disposal Workflow for 8-Ethoxyquinoline-3-carboxylic Acid start Waste Generation (Solid, Liquid, or Contaminated Material) is_spill Spill Event? start->is_spill routine_path Routine Disposal is_spill->routine_path No spill_protocol Execute Spill Protocol (Evacuate, PPE, Contain) is_spill->spill_protocol Yes waste_type Identify Waste Type routine_path->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage spill_protocol->collect_solid disposal Arrange Pickup by Licensed Waste Contractor storage->disposal final Final Disposal (Likely High-Temperature Incineration) disposal->final

Caption: Decision workflow for handling and disposing of 8-Ethoxyquinoline-3-carboxylic acid waste.

The ultimate disposal of this chemical waste must be conducted through an approved and licensed hazardous waste disposal facility.[2][3] These facilities typically use high-temperature incineration to completely destroy the organic compound, preventing its release into the environment.[2] Do not discharge any waste containing this compound into drains or sewers, as it can be very toxic to aquatic life.[3][11] Adherence to local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA), is mandatory.[1][12]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). BenchChem.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. (2025, November 6). Sigma-Aldrich.
  • Hazardous Substance Fact Sheet: Quinoline. (n.d.). New Jersey Department of Health.
  • 8-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID Chemical Substance Information. (n.d.). NextSDS.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEIPS.
  • SAFETY DATA SHEET: Quinoline. (2025, May 13). PENTA.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.
  • 8-Ethoxyquinoline. (n.d.). PubChem.
  • 8-Methoxyquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET: Quinoline-3-carboxylic acid. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET: 6-Methoxyquinoline-4-carboxylic Acid. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline-2-carboxylic acid. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline-2-carboxylic acid. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET: Quinoline. (2012, April 19). Fisher Scientific.
  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Ethoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds is a cornerstone of innovation in the pharmaceutical and chemical sciences. However, ensuring the safety of laboratory per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in the pharmaceutical and chemical sciences. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Ethoxyquinoline-3-carboxylic acid. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 8-Ethoxyquinoline-3-carboxylic acid was not publicly available. The following recommendations are synthesized from the safety profiles of structurally similar compounds, including other quinoline and carboxylic acid derivatives. It is imperative to obtain and review the compound-specific SDS from your supplier before any handling, and to perform a thorough, institution-specific risk assessment.

Understanding the Hazards: A Proactive Approach to Safety

While specific toxicological data for 8-Ethoxyquinoline-3-carboxylic acid is limited, its structure as a quinoline carboxylic acid suggests potential hazards that must be respected. Structurally related compounds often exhibit the following characteristics:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.[1][2] Quinoline derivatives have also been shown to cause skin and eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Many quinoline derivatives are classified as toxic or harmful if ingested.[4][5][6]

  • Allergic Skin Reaction: Some individuals may develop a skin sensitization or allergic reaction upon exposure to quinoline compounds.[4][5]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum recommended PPE for handling 8-Ethoxyquinoline-3-carboxylic acid in a laboratory setting. Specific tasks may require additional or more specialized protection.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][7]Protects against accidental splashes of solutions and airborne particles, which can cause serious eye irritation or damage.[2]
Skin and Body Protection Nitrile or butyl rubber gloves. A flame-resistant lab coat. For larger quantities, a chemical-resistant apron over the lab coat is advised.[1][7]Provides a barrier against skin contact, which can cause irritation or allergic reactions.[3][8] Nitrile and butyl rubber offer good resistance to a range of chemicals.
Respiratory Protection A NIOSH-approved N95 respirator for handling powders. For procedures that may generate vapors, an air-purifying respirator with organic vapor cartridges is recommended.[3]Prevents the inhalation of fine dust particles or vapors that can irritate the respiratory tract.[1] All handling of solids should ideally be done in a fume hood to minimize inhalation exposure.[7]

Step-by-Step Safe Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of solid 8-Ethoxyquinoline-3-carboxylic acid should be conducted in a designated area, preferably within a certified chemical fume hood, to control dust and potential vapors.[7]

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage.[7]

  • Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. If possible, use a balance with a draft shield or one located within the fume hood.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Dissolution and Reaction
  • Solvent Addition: When dissolving the solid, slowly add the solvent to the solid to minimize splashing and aerosol generation.

  • Vessel Sealing: Ensure that the reaction vessel is appropriately sealed to prevent the escape of vapors, especially if heating is required.

  • Ventilation: All dissolution and reaction procedures should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[2]

Operational and Disposal Plans

A comprehensive safety plan extends beyond handling to include proper cleanup and disposal procedures.

Spill Management
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[9]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[3]

Waste Disposal
  • Hazardous Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing 8-Ethoxyquinoline-3-carboxylic acid should be collected in a designated hazardous waste container for liquid chemical waste.

  • Regulatory Compliance: Do not pour any waste containing this compound down the drain.[3] All waste must be disposed of in accordance with local, state, and federal environmental regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

Visualizing the PPE Selection Process

The following workflow provides a logical decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling 8-Ethoxyquinoline-3-carboxylic acid assess_task Assess the Task (Weighing, Dissolving, Reaction) start->assess_task weighing Weighing Solid assess_task->weighing Solid Handling dissolving Dissolving or Solution Transfer assess_task->dissolving Liquid Handling reaction Running a Reaction assess_task->reaction Reaction Conditions ppe_solid Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat - N95 Respirator - Work in Fume Hood weighing->ppe_solid ppe_solution Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat - Work in Fume Hood dissolving->ppe_solution ppe_reaction Task-Specific PPE: - Safety Goggles & Face Shield - Nitrile/Butyl Gloves - Chemical Apron over Lab Coat - Respirator with Organic Vapor Cartridges (if vapors likely) - Work in Fume Hood reaction->ppe_reaction end Proceed with Caution ppe_solid->end ppe_solution->end ppe_reaction->end

Sources

© Copyright 2026 BenchChem. All Rights Reserved.